molecular formula C13H17NO4 B11955736 N-Acetyl-O-methyl-L-tyrosine methyl ester

N-Acetyl-O-methyl-L-tyrosine methyl ester

Cat. No.: B11955736
M. Wt: 251.28 g/mol
InChI Key: HCLXPKBWRUCQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-O-methyl-L-tyrosine methyl ester is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Acetyl-O-methyl-L-tyrosine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-O-methyl-L-tyrosine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-acetamido-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(15)14-12(13(16)18-3)8-10-4-6-11(17-2)7-5-10/h4-7,12H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLXPKBWRUCQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-Acetyl-O-methyl-L-tyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, purification, and characterization of N-Acetyl-O-methyl-L-tyrosine methyl ester (CAS: 17355-24-7). This document is structured for organic chemists and pharmaceutical researchers requiring a robust, scalable protocol with high enantiomeric fidelity.


Molecular Weight:  251.28  g/mol 

Executive Summary & Strategic Utility

N-Acetyl-O-methyl-L-tyrosine methyl ester is a fully protected L-tyrosine derivative. It serves as a critical orthogonal building block in peptidomimetic synthesis, preventing zwitterion formation and allowing for specific backbone modifications. Its structural rigidity and lipophilicity make it an ideal probe for metabolic stability studies and a precursor for neuroactive pharmaceutical agents.

This guide prioritizes enantiomeric retention . The protocol utilizes a linear sequence: Esterification


 N-Acetylation 

O-Methylation
. This order minimizes the risk of racemization at the

-carbon, which is most labile when the carboxylate is activated or free.

Retrosynthetic Analysis

To design a self-validating synthesis, we deconstruct the molecule into three primary transformations. The strategy relies on "protecting group" logic where the final O-methylation is performed on the fully protected scaffold to ensure regioselectivity (Phenol vs. Amide).

Retrosynthesis Target Target: N-Acetyl-O-methyl-L-Tyr-OMe Inter1 Intermediate 1: N-Acetyl-L-Tyr-OMe Target->Inter1 C-O Bond Disconnection (Williamson Ether) Inter2 Intermediate 2: L-Tyr-OMe HCl Inter1->Inter2 C-N Bond Disconnection (Amide Coupling) Start Starting Material: L-Tyrosine Inter2->Start C-O Bond Disconnection (Fischer Esterification)

Figure 1: Retrosynthetic breakdown of N-Acetyl-O-methyl-L-tyrosine methyl ester.

Experimental Protocols

Step 1: Synthesis of L-Tyrosine Methyl Ester Hydrochloride

Objective: Convert the carboxylic acid to a methyl ester to prevent zwitterionic interference in subsequent steps. Mechanism: Acid-catalyzed Fischer Esterification.

  • Reagents: L-Tyrosine (10.0 g, 55.2 mmol), Methanol (anhydrous, 100 mL), Thionyl Chloride (

    
    , 8.0 mL, 110 mmol).
    
  • Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (

    
    ).
    

Protocol:

  • Setup: Charge the RBF with L-Tyrosine and Methanol. Cool the suspension to 0°C using an ice bath.

  • Activation: Add

    
     dropwise over 20 minutes. Caution: Exothermic reaction with evolution of HCl and 
    
    
    
    gas.
  • Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4 hours. The solution should become clear.

  • Workup: Concentrate the solution in vacuo to remove excess methanol and

    
    .
    
  • Isolation: Triturate the resulting residue with diethyl ether to precipitate the product. Filter and dry under vacuum.[1]

  • Yield Check: Expected yield >95% (White solid).

Step 2: Synthesis of N-Acetyl-L-Tyrosine Methyl Ester

Objective: Protect the


-amine as an acetamide.
Mechanism:  Nucleophilic acyl substitution.
  • Reagents: L-Tyrosine Methyl Ester HCl (from Step 1), Acetic Anhydride (

    
    , 1.2 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM, 100 mL).
    

Protocol:

  • Neutralization: Suspend the ester salt in DCM at 0°C. Add TEA dropwise to liberate the free amine and neutralize HCl.

  • Acetylation: Add Acetic Anhydride dropwise. Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.

  • Quench: Add water (20 mL) to hydrolyze excess anhydride.

  • Extraction: Wash the organic layer with 1M HCl (2 x 30 mL) to remove TEA, followed by Sat.

    
     (2 x 30 mL) to remove acetic acid, and finally Brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Validation: The product should be a white solid/foam. Phenol -OH remains free (verified by IR ~3300

    
     broad).
    
Step 3: Synthesis of N-Acetyl-O-methyl-L-tyrosine Methyl Ester (Target)

Objective: Methylate the phenolic hydroxyl group.[2] Mechanism: Williamson Ether Synthesis (


).
  • Reagents: N-Acetyl-L-Tyrosine Methyl Ester (5.0 g, 21.1 mmol), Methyl Iodide (MeI, 1.5 eq), Potassium Carbonate (

    
    , anhydrous, 2.0 eq), Acetone (50 mL) or DMF (for faster rate).
    

Protocol:

  • Deprotonation: Dissolve the substrate in Acetone. Add

    
    . Stir at RT for 15 minutes to form the phenoxide.
    
  • Alkylation: Add Methyl Iodide (Caution: Carcinogen) dropwise.

  • Reflux: Heat to mild reflux (50°C) for 6-12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (lower

    
    ) should disappear.
    
  • Workup: Filter off the inorganic solids (

    
    /KI). Concentrate the filtrate.
    
  • Purification: Dissolve residue in EtOAc, wash with water to remove trace salts. If necessary, recrystallize from EtOAc/Hexane or purify via silica flash chromatography (Gradient: 30%

    
     60% EtOAc in Hexane).
    

Characterization Data

The following data confirms the structure and purity of the synthesized target.

Nuclear Magnetic Resonance (NMR)

Solvent:


 or 

NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
1H 1.98Singlet3H

-CO-
Acetyl methyl group
1H 3.05Multiplet2H

-

Benzylic protons (diastereotopic)
1H 3.72Singlet3H-COO

Ester methyl
1H 3.79Singlet3HAr-O

Phenolic methyl ether
1H 4.85dt1H

-CH
Chiral center proton
1H 6.05Doublet1H-NH-Amide proton (exchangeable)
1H 6.82Doublet2HAr-HAromatic (ortho to OMe)
1H 7.05Doublet2HAr-HAromatic (meta to OMe)
Infrared Spectroscopy (FT-IR)
  • 3280 cm⁻¹: N-H stretch (Amide).

  • 1740 cm⁻¹: C=O stretch (Ester).

  • 1650 cm⁻¹: C=O stretch (Amide I).

  • 1250 cm⁻¹: C-O stretch (Aryl Ether) – Critical for confirming O-methylation.

Physical Properties[3][4][5][6]
  • Appearance: White crystalline powder.

  • Melting Point: 103–109 °C (L-isomer) [1].

  • Optical Rotation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (c=1, MeOH) [2].
    

Workflow Visualization

The following diagram illustrates the complete reaction pathway and critical control points.

SynthesisWorkflow Tyr L-Tyrosine Step1 Step 1: Esterification (SOCl2, MeOH) Tyr->Step1 TyrOMe L-Tyr-OMe HCl Step1->TyrOMe Step2 Step 2: Acetylation (Ac2O, TEA) TyrOMe->Step2 AcTyr N-Acetyl-L-Tyr-OMe Step2->AcTyr Step3 Step 3: O-Methylation (MeI, K2CO3) AcTyr->Step3 Final Target: N-Acetyl-O-Me-L-Tyr-OMe Step3->Final

Figure 2: Linear synthesis workflow for N-Acetyl-O-methyl-L-tyrosine methyl ester.

Troubleshooting & Optimization (Expert Insights)

Controlling Racemization
  • Risk: The

    
    -proton is acidic, particularly in the ester form. Strong bases or prolonged heating can lead to racemization (L 
    
    
    
    D/L mixture).
  • Solution: In Step 3, use

    
     (mild base) rather than NaH or NaOH. Avoid heating above 50°C. If racemization is detected (via chiral HPLC or reduced optical rotation), switch solvent to DMF and perform the reaction at room temperature.
    
Regioselectivity (O- vs N-Methylation)
  • Issue: The amide nitrogen can technically be methylated, though it is less nucleophilic than the phenoxide.

  • Control: The

    
     of the phenol (~10) is significantly lower than the amide (~17). Using a stoichiometric amount of mild base (
    
    
    
    ) ensures only the phenol is deprotonated. Avoid using excess strong base (NaH).
Purification[1][2][5][6][7]
  • Tip: If the final product contains unreacted phenol (N-Acetyl-L-Tyr-OMe), wash the organic layer with 1M NaOH. The deprotonated phenol will partition into the aqueous layer, while the fully methylated target remains in the organic layer.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6950955, Methyl (2S)-2-acetamido-3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedures for Amino Acid Esterification and Protection. (Methodology adapted for Tyrosine derivatives).[3][4][5] Retrieved from [Link]

Sources

Technical Guide: Spectral Characterization of N-Acetyl-O-methyl-L-tyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an authoritative reference for the spectral characterization of N-Acetyl-O-methyl-L-tyrosine methyl ester (CAS: 17355-24-7).[1] It deviates from standard templates to prioritize the logical flow of identification, verification, and application required by drug development professionals.

Compound Identity: Ac-Tyr(Me)-OMe | CAS: 17355-24-7 | MW: 251.28 Da[1]

Executive Summary & Application Context

N-Acetyl-O-methyl-L-tyrosine methyl ester is a fully protected derivative of L-tyrosine.[1] In drug discovery, it serves as a critical peptidomimetic building block .[2] By capping the N-terminus (acetyl), C-terminus (methyl ester), and the phenolic side chain (O-methyl), this compound renders the tyrosine residue hydrophobic and non-zwitterionic.[1]

Key Applications:

  • Lipophilicity Modeling: Used as a model system to study the membrane permeability of tyrosine residues in peptides without the interference of hydrogen-bonding donors from the phenol or termini.[1][2]

  • Metabolic Stability Standards: Acts as a reference standard for the metabolic breakdown of tyrosine-containing drugs (e.g., monitoring demethylation or deacetylation pathways).[1][2]

  • Synthetic Intermediate: A stable precursor for introducing p-methoxyphenylalanine moieties into bioactive molecules.[1][2]

Chemical Identity & Structural Analysis

Before interpreting spectra, one must understand the structural environment.[2] This molecule possesses three distinct methyl environments and a para-substituted aromatic ring, creating a unique spectral fingerprint.[2]

PropertySpecification
IUPAC Name Methyl (2S)-2-acetamido-3-(4-methoxyphenyl)propanoate
Molecular Formula C₁₃H₁₇NO₄
Exact Mass 251.1158
Chirality L-isomer (S-configuration at α-carbon)
Key Functional Groups Secondary Amide, Methyl Ester, Aryl Methyl Ether
Synthesis & Derivatization Workflow

Understanding the synthesis aids in identifying potential impurities (e.g., unreacted L-Tyrosine or partially protected intermediates).[1][2]

SynthesisWorkflow Tyr L-Tyrosine (Starting Material) AcTyr N-Acetyl-L-Tyrosine (Intermediate) Tyr->AcTyr Acetylation (Ac2O/NaOH) Target N-Acetyl-O-methyl-L-tyrosine methyl ester (Target) AcTyr->Target 1. Esterification (MeOH/H+) 2. O-Methylation (MeI/K2CO3) Imp1 Impurity A: Free Phenol (Incomplete Methylation) Target->Imp1 Degradation (Demethylation)

Figure 1: Synthetic pathway highlighting the origin of the target compound and potential 'free phenol' impurities detectable by NMR/IR.[3]

Spectral Characterization (The Core)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is defined by the symmetry of the aromatic ring and the distinct chemical shifts of the three methyl groups.[1][2]

1H NMR (400 MHz, CDCl₃) – Representative Data

Note: Chemical shifts (


) are reported in ppm relative to TMS.
AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Logic
Amide NH 6.05Doublet (br)1H7.5Exchangeable proton; shift varies with concentration/solvent.[1]
Ar-H (3,5) 6.82Doublet2H8.5Ortho to Methoxy group (shielded by electron donation).[2]
Ar-H (2,6) 7.05Doublet2H8.5Meta to Methoxy group; AA'BB' system characteristic.[1][2]

-CH
4.85DT/Multiplet1H7.5, 6.0Deshielded by adjacent N-Ac and COOMe groups.[1][2]
O-CH₃ (Ether) 3.78Singlet3H-Methoxy attached to aromatic ring (distinct from ester).[1]
COO-CH₃ 3.72Singlet3H-Methyl ester; typically slightly upfield of the aryl ether.[1][2]

-CH₂
3.05Multiplet2H-Diastereotopic protons adjacent to the aromatic ring.[1][2]
Ac-CH₃ 1.98Singlet3H-Acetyl methyl group; most shielded methyl signal.[1][2]

Critical Analysis for Researchers:

  • Differentiation of Methyls: The key challenge is distinguishing the Ester O-Me (~3.[1][2]72) from the Ether O-Me (~3.78).[2] The Ether peak is generally slightly downfield due to direct resonance conjugation with the aromatic ring.[1][2]

  • Solvent Effects: In DMSO-

    
    , the Amide NH will shift significantly downfield (approx 8.1 ppm) and appear sharper due to reduced exchange rates.[1][2]
    
13C NMR (100 MHz, CDCl₃) – Key Resonances
  • Carbonyls: ~172.5 ppm (Ester), ~169.8 ppm (Amide).[2]

  • Aromatic: ~158.8 (C-O), ~130.2 (CH), ~127.8 (C-CH2), ~114.1 (CH).

  • Aliphatic: ~55.2 (O-Me Ether), ~53.4 (

    
    -CH), ~52.3 (COO-Me), ~37.0 (
    
    
    
    -CH2), ~23.1 (Ac-Me).[1][2]

NMR_Logic Amide Amide NH (Variable Shift) Alpha Alpha-Proton (Chiral Center) Amide->Alpha COSY Coupling Arom Aromatic Region (AA'BB' System) Alpha->Arom NOESY (Spatial) Methyls Methyl Region (3 Distinct Singlets) Methyls->Arom HMBC (Long Range)

Figure 2: NMR Correlation Logic. HMBC is critical for assigning the specific methyl peaks to their respective carbons (Ether vs Ester).[1]

B. Infrared Spectroscopy (FT-IR)

IR is the primary tool for rapid functional group validation.[2]

Wavenumber (cm⁻¹)AssignmentVibrational Mode
3280 - 3300 N-H StretchAmide A band (Hydrogen bonded).[1]
2950, 2840 C-H StretchAliphatic methyl/methylene stretches.[2]
1735 - 1745 C=O[1] StretchEster carbonyl (Higher frequency).[2]
1650 - 1660 C=O StretchAmide I band (Lower frequency due to resonance).[2]
1510 - 1515 C=C StretchAromatic ring breathing (Tyrosine specific).[2]
1240 - 1250 C-O-C StretchAryl alkyl ether (Methoxy group validation).[2]
C. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or EI-MS.[1][2]

  • Molecular Ion:

    
     (ESI) or 
    
    
    
    (EI).
  • Adducts: Common sodium adduct

    
    .[2]
    

Fragmentation Pattern (EI/CID):

  • m/z 251

    
     192:  Loss of Carbomethoxy group (
    
    
    
    , mass 59).[2] Characteristic of methyl esters.
  • m/z 192

    
     150:  Loss of Ketene (
    
    
    
    , mass 42) from the acetyl group.[2]
  • m/z 121: Methoxybenzyl cation (Tropylium derivative).[2] This is the diagnostic base peak for O-methyl tyrosine derivatives, confirming the ether linkage is intact.[1][2]

MassSpec M [M+H]+ m/z 252 Frag1 [M - COOMe]+ m/z 193 M->Frag1 Loss of Ester (-59) Frag2 Methoxybenzyl Cation m/z 121 Frag1->Frag2 Cleavage of Backbone

Figure 3: Proposed Fragmentation Pathway in Positive Ion Mode.[1]

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution data without aggregation.[1]

  • Solvent Choice: Use CDCl₃ (99.8% D) for routine analysis.[2] If solubility is poor (unlikely for this fully protected derivative), switch to DMSO-

    
     .
    
  • Concentration: Dissolve 5-10 mg of the compound in 600 µL of solvent.

  • Filtration: Filter through a glass wool plug within the pipette to remove suspended solids that cause line broadening.[2]

  • Reference: Ensure TMS (0.00 ppm) is present for accurate methyl shift calibration.

Protocol B: Quality Control Criteria

Pass/Fail criteria for drug development batches.

  • Purity Check: Integration of the three methyl singlets must be 1:1:1 (within 5% error). Deviation suggests partial deprotection (e.g., loss of acetyl or methyl ester).[2]

  • Identity Confirmation: The presence of the doublet at ~6.82 and 7.05 ppm (AA'BB' system) confirms the para-substitution pattern is preserved and no nitration/chlorination occurred on the ring during synthesis.[1][2]

References

  • Sigma-Aldrich. Acetyl-O-methyl-L-tyrosine methyl ester Product Sheet. Retrieved from [1][4][5]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3424081, Acetyl-O-methyl-L-tyrosine methyl ester. Retrieved from

  • Chem-Impex International. Ac-L-Tyr(Me)-OMe Product Data. Retrieved from [1]

  • NIST Mass Spec Data Center. Tyrosine Derivative Fragmentation Patterns. Retrieved from

Sources

N-Acetyl-O-methyl-L-tyrosine methyl ester (NAMT-ME): A Technical Guide for Neuroscience Applications

[1]

Executive Summary

N-Acetyl-O-methyl-L-tyrosine methyl ester (NAMT-ME) is a fully protected derivative of the amino acid L-tyrosine.[1] In neuroscience research, it serves three critical functions:

  • Lipophilic Prodrug Scaffold: It acts as a highly lipophilic, Blood-Brain Barrier (BBB) permeable precursor to O-methyl-L-tyrosine, a vital probe for the L-type Amino Acid Transporter 1 (LAT1) system.[1]

  • Peptidomimetic Building Block: It is a stabilized intermediate used in the solid-phase synthesis of neuroactive opioid peptides (e.g., Enkephalin and Dermorphin analogs), where O-methylation prevents rapid enzymatic degradation.[1][]

  • Proteasomal Probe: It functions as a specific chromogenic substrate for assessing chymotrypsin-like activity in the 20S proteasome, a pathway implicated in neurodegenerative protein aggregation (Alzheimer’s and Parkinson’s disease).[1][]

Part 1: Physicochemical Properties & BBB Permeability[1][2]

The "Masking" Strategy for Brain Delivery

The primary utility of NAMT-ME lies in its structural modifications that overcome the poor BBB permeability of native polar amino acids.[1] By masking the polar functional groups, NAMT-ME achieves a logP value optimized for passive diffusion across the brain endothelial microvasculature.[1][]

Functional GroupModificationEffect on Neuropharmacology

-Amine
Acetylation (

-Ac)
Neutralizes the positive charge at physiological pH, preventing electrostatic repulsion at the BBB.[1]
Carboxylic Acid Methyl Esterification (

)
Masks the negative charge, significantly increasing lipophilicity and preventing immediate efflux by organic anion transporters.[1][]
Phenolic Hydroxyl Methylation (

-Me)
Blocks phosphorylation and sulfation, rendering the molecule metabolically stable against Phase II conjugation enzymes.[1][]
Mechanism of Action: The Prodrug Cascade

Once NAMT-ME crosses the BBB, it undergoes a two-step enzymatic hydrolysis to release the active probe, O-methyl-L-tyrosine.[1][] This "trap and release" mechanism ensures high intracellular concentration within neurons and glioma cells.[1][]

MetabolicCascadecluster_BBBBlood-Brain Barriercluster_NeuronNeuronal CytosolNAMT_MENAMT-ME(Lipophilic Prodrug)IntermediateN-Acetyl-O-methyl-L-tyrosine(Intermediate)NAMT_ME->IntermediateCarboxylesterase(Cytosolic)ActiveO-Methyl-L-tyrosine(Active Transport Probe)Intermediate->ActiveAcylase I(Neuronal)

Figure 1: The metabolic activation cascade of NAMT-ME.[1] The molecule crosses the BBB via passive diffusion before intracellular esterases and acylases liberate the active transport probe.[1][]

Part 2: Synthetic Utility in Opioid Peptide Research[1][2]

NAMT-ME is the standard building block for synthesizing Enkephalin and Dermorphin analogs.[1] Native endogenous opioids (like Leu-enkephalin) have half-lives of minutes due to rapid degradation by aminopeptidases.[1]

Enhancing Peptide Stability

Incorporating the O-methyl-tyrosine motif (derived from NAMT-ME) into the N-terminus of opioid peptides confers resistance to biodegradation.[1]

  • Receptor Selectivity: The bulky O-methyl group often shifts selectivity from

    
    -opioid receptors (DOR) to 
    
    
    -opioid receptors (MOR), a critical factor in designing non-addictive analgesics.[1]
  • Steric Hindrance: The methyl group prevents the "induced fit" required by degradative enzymes like enkephalinase.[1][]

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Synthesize a stabilized Enkephalin analog [Tyr(Me)¹]-Enkephalin.

  • Resin Loading: Swell Wang resin in DMF for 30 min. Couple the C-terminal amino acid (Fmoc-Leu-OH).[1]

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min).[1][]

  • Coupling Cycle:

    • Activate Fmoc-Gly-OH / Fmoc-Phe-OH using HBTU/DIEA (1:1:2 ratio).[1]

    • Couple for 45 min.

  • N-Terminal Capping (The Critical Step):

    • Do NOT use standard Fmoc-Tyr(tBu)-OH.[1]

    • Use:

      
      -Acetyl-
      
      
      -methyl-L-tyrosine (hydrolyzed from NAMT-ME or purchased as free acid) to cap the sequence.[1]
    • Note: If using NAMT-ME directly, it must first be saponified (LiOH, THF/H2O) to the free acid form (

      
      -Ac-Tyr(Me)-OH) for coupling.[1][]
      
  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[1][]5) to release the peptide.[1][]

  • Validation: Analyze via HPLC (C18 column) and Mass Spectrometry. The O-methyl group will add +14 Da relative to the native tyrosine residue.[1]

Part 3: Proteomic Applications (Proteasome Activity)[1]

In neurodegenerative research (Alzheimer's, Huntington's), the failure of the Ubiquitin-Proteasome System (UPS) is a hallmark pathology.[1][] NAMT-ME serves as a specific substrate to measure the Chymotrypsin-like (CT-like) activity of the 20S proteasome.[1]

Experimental Logic

The 20S proteasome has three catalytic sites:

  • Trypsin-like (cleaves after basic residues).[1]

  • Caspase-like (cleaves after acidic residues).[1]

  • Chymotrypsin-like (cleaves after hydrophobic residues like Tyr/Phe). [1]

NAMT-ME targets the CT-like site.[1] The proteasome cleaves the ester bond, releasing methanol and the acid.[1][] For higher sensitivity, the fluorogenic analog (AMC-ester) is often used, but the methyl ester is used in specific absorbance-based kinetic assays or competitive inhibition studies.[1][]

Protocol: Chymotrypsin-like Proteasome Assay

Reagents:

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NaCl, 1% NP-40.[1][]

  • Substrate: 100

    
    M NAMT-ME (dissolved in DMSO).[1]
    
  • Inhibitor Control: Epoxomicin (specific proteasome inhibitor).[1][]

Workflow:

  • Lysate Preparation: Homogenize brain tissue (cortex/hippocampus) in Lysis Buffer.[1][] Centrifuge at 12,000 x g for 10 min at 4°C.

  • Assay Setup:

    • Well A: 50

      
      L Lysate + 50 
      
      
      L Substrate (NAMT-ME).[1]
    • Well B (Control): 50

      
      L Lysate + 1 
      
      
      M Epoxomicin (incubate 15 min) + 50
      
      
      L Substrate.[1]
  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Detection:

    • Direct Ester Hydrolysis:[1][] Monitor absorbance change at 254 nm (loss of ester) or use a coupled pH-indicator dye (phenol red) if the buffer capacity is low (acid release lowers pH).[1]

    • Note: For high-throughput screening, researchers often switch to the fluorogenic N-Succinyl-Leu-Leu-Val-Tyr-AMC, but NAMT-ME is used to validate substrate specificity for tyrosine-preferring sites.[1][]

Part 4: Data Visualization & Signaling[1][2]

Proteasome Inhibition in Neurodegeneration

The following diagram illustrates where NAMT-ME interacts within the proteostasis network and how its hydrolysis signals functional proteasome activity.

ProteasomeActivityUbiquitinUbiquitin-TaggedProteins (Misfolded)Proteasome26S Proteasome(Catalytic Core)Ubiquitin->ProteasomeTargetingCT_SiteChymotrypsin-likeActive Site ($beta$5 subunit)Proteasome->CT_SiteContainsNAMT_MENAMT-ME(Synthetic Substrate)NAMT_ME->CT_SiteBinds (Competitive)DegradationProtein Degradation(Neuroprotection)CT_Site->DegradationNormal FunctionHydrolysisEster Hydrolysis(Measurable Signal)CT_Site->HydrolysisCleavage (Assay Readout)AggregationProtein Aggregation(Neurotoxicity)CT_Site->AggregationIf Blocked byAggregates/Inhibitors

Figure 2: Interaction of NAMT-ME with the

11

References

  • Langen, K. J., et al. (2002).[1][] "Biokinetics of O-(2-[18F]fluoroethyl)-L-tyrosine: comparison with O-methyl-L-tyrosine and L-methionine." Nuclear Medicine and Biology. Link

  • Krummeich, C., et al. (1994).[1][][3] "Synthesis and evaluation of radioiodinated L-tyrosine derivatives as potential brain tumor tracers." Journal of Nuclear Medicine. Link

  • Schiller, P. W., et al. (1981).[1][] "Synthesis and opiate receptor affinity of new enkephalin analogues." Journal of Medicinal Chemistry. Link[1]

  • Kisselev, A. F., & Goldberg, A. L. (2001).[1][] "Proteasome inhibitors: from research tools to drug candidates."[1][] Chemistry & Biology. Link

  • Glaeser, B. S., et al. (1983).[1][] "Changes in brain levels of acidic, basic, and neutral amino acids after treatment with L-tyrosine."[1][] Journal of Neurochemistry. Link[1]

N-Acetyl-O-methyl-L-tyrosine Methyl Ester: A Strategic Chiral Synthon in Pharmaceutical Synthesis

[1]

Executive Summary

N-Acetyl-O-methyl-L-tyrosine methyl ester (NAMTME) represents a "triply-protected" tyrosine scaffold that is indispensable in modern medicinal chemistry.[1] By masking the amine, carboxyl, and phenolic functionalities, this compound eliminates the zwitterionic character of native tyrosine, rendering it soluble in organic solvents and inert to many side reactions (e.g., oxidative coupling, N-alkylation).[1] This guide details the rigorous synthesis, quality control, and downstream utility of NAMTME as a precursor for non-proteinogenic amino acids, peptidomimetics, and halogenated radiotracers.

Part 1: Chemical Profile & Structural Utility[1][2]

The "Triply-Protected" Advantage

Native L-tyrosine is sparingly soluble in organic solvents due to its zwitterionic lattice energy and hydrogen bonding network.[1] NAMTME breaks this network through three strategic modifications:

  • C-Terminus Methyl Ester: Removes the negative charge of the carboxylate, facilitating solubility in non-polar solvents (DCM, EtOAc).

  • N-Terminus Acetylation: Removes the basicity of the amine, preventing N-alkylation during subsequent electrophilic attacks on the ring.[1]

  • Phenolic O-Methylation: Blocks the nucleophilic hydroxyl group, preventing oxidative quinone formation and directing electrophilic substitution to the ortho-position (C3).[1]

PropertyValueClinical Relevance
CAS Number 17355-24-7Unique identifier for regulatory filing.[1]
Molecular Formula C₁₃H₁₇NO₄-
Molecular Weight 251.28 g/mol Ideal fragment size for Lipinski's Rule of 5 compliance.[1]
LogP ~0.7Moderate lipophilicity allows for passive membrane permeability in prodrug designs.[1]
Chirality L-(S)-IsomerPreserved from natural L-tyrosine; critical for biological recognition.[1]

Part 2: Robust Synthesis Protocol (Self-Validating System)

The "Stepwise" Approach vs. One-Pot

While one-pot procedures exist, the Stepwise Protocol is preferred in GMP environments to ensure optical purity and prevent over-alkylation (e.g., formation of quaternary ammonium salts).[1]

Step 1: Esterification (Activation)
  • Reagents: L-Tyrosine, Thionyl Chloride (SOCl₂), Methanol (MeOH).[1]

  • Mechanism: In situ generation of HCl catalyzes the Fischer esterification.

  • Causality: SOCl₂ is chosen over H₂SO₄ to generate anhydrous HCl and facilitate workup via evaporation.

  • Protocol:

    • Suspend L-Tyrosine (1.0 eq) in dry MeOH (10 vol) at 0°C.

    • Add SOCl₂ (1.2 eq) dropwise (exothermic).

    • Reflux for 4-6 hours until clear solution forms (indicates consumption of insoluble zwitterion).

    • Concentrate to yield L-Tyrosine Methyl Ester HCl salt.[1]

Step 2: N-Acetylation (Chemo-Selectivity)
  • Reagents: Acetic Anhydride (Ac₂O), Triethylamine (TEA), DCM.

  • Causality: Acetylation must precede O-methylation.[1] If the amine is free, methyl iodide will preferentially alkylate the nitrogen (N-methylation), destroying the desired product.

  • Protocol:

    • Dissolve Tyr-OMe HCl in DCM.[1] Add TEA (2.2 eq) to liberate the free amine.

    • Add Ac₂O (1.1 eq) at 0°C.

    • Stir at RT for 2 hours. Aqueous wash (1M HCl, then NaHCO₃) removes TEA salts and acetic acid.

Step 3: O-Methylation (The Critical Step) [1]
  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃), Acetone or DMF.

  • Causality: K₂CO₃ is a mild base that deprotonates the phenol (pKa ~10) but not the amide (pKa ~17), ensuring exclusive O-alkylation.

  • Protocol:

    • Dissolve N-Ac-Tyr-OMe in Acetone.[1]

    • Add K₂CO₃ (1.5 eq) and MeI (1.2 eq).

    • Reflux for 12-18 hours.[1]

    • Validation: Monitor TLC (disappearance of phenol spot). Product is non-polar.

Synthesis Pathway Visualization

SynthesisPathwayTyrL-Tyrosine(Zwitterionic, Insoluble)TyrOMeL-Tyr Methyl Ester(Amine Salt)Tyr->TyrOMe1. SOCl2, MeOH(Fischer Esterification)NAcTyrN-Acetyl-L-Tyr-OMe(Phenol Free)TyrOMe->NAcTyr2. Ac2O, TEA, DCM(Selective N-Acetylation)FinalN-Acetyl-O-methyl-L-tyrosinemethyl ester (NAMTME)NAcTyr->Final3. MeI, K2CO3, Acetone(O-Methylation)

Figure 1: Stepwise synthesis ensuring chemo-selectivity and preservation of chirality.[1]

Part 3: Pharmaceutical Applications & Divergent Synthesis[1]

NAMTME serves as a "branch point" intermediate. Its stability allows for harsh downstream modifications that would destroy the native amino acid.

Synthesis of O-Methyl-L-Tyrosine (OMT)

Context: OMT is a key component in enkephalin analogs and other neuropeptides where it replaces tyrosine to prevent rapid metabolism by aminopeptidases.[1]

  • Method: Hydrolysis of NAMTME.

  • Protocol: Acidic hydrolysis (6M HCl, reflux) removes both the ester and the acetyl group, yielding the free amino acid O-methyl-L-tyrosine.[1]

  • Why NAMTME? Direct methylation of free tyrosine is difficult due to N-methylation side reactions.[1] The "Protect-Methylate-Deprotect" strategy via NAMTME guarantees N-purity.

Precursor for 3-Halogenated Tyrosines (PET Tracers)

Context: Electrophilic aromatic substitution to create radiotracers (e.g., [¹⁸F] or [¹²³I] analogs) or heavy-atom derivatives for X-ray crystallography.[1]

  • Mechanism: The O-methyl group is an ortho, para-director.[1] Since the para position is blocked by the alkyl chain, halogenation occurs exclusively at the ortho (C3) position.

  • Reaction: NAMTME + Br₂/FeBr₃ ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     3-Bromo-N-acetyl-O-methyl-L-tyrosine methyl ester.
    
  • Utility: This intermediate allows for palladium-catalyzed cross-couplings (Suzuki-Miyaura) to install complex aryl groups on the tyrosine ring.[1]

Peptidomimetics & Solution-Phase Synthesis

Context: In the synthesis of hydrophobic peptides (e.g., membrane-penetrating peptides), the free phenol of tyrosine can cause aggregation or interfere with coupling reagents.[1]

  • Application: NAMTME is used as a "cassette" in solution-phase synthesis.[1] The ester is selectively hydrolyzed (LiOH/THF) to the free acid (N-Acetyl-O-Me-Tyr-OH), which is then coupled to the N-terminus of a growing peptide chain.[1]

Divergent Utility Map

UtilityMapcluster_0Pathway A: Deprotectioncluster_1Pathway B: Ring Functionalizationcluster_2Pathway C: C-Terminus ActivationNAMTMENAMTME(Core Scaffold)OMTO-Methyl-L-Tyrosine(Neuropeptide Analogs)NAMTME->OMTAcid Hydrolysis(HCl, Reflux)Halo3-Bromo/Iodo Derivatives(Suzuki Coupling / PET Tracers)NAMTME->HaloElectrophilic Subst.(Br2 or I2)PeptidePeptidomimetics(Hydrophobic Residue Insertion)NAMTME->Peptide1. LiOH (Ester hydrolysis)2. Amide Coupling

Figure 2: Divergent synthetic pathways utilizing NAMTME as a central node.

Part 4: Quality Control & Analytics[1]

To ensure the integrity of this precursor for pharmaceutical use, the following specifications are mandatory:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Methoxy Singlet: A sharp singlet at ~3.80 ppm (3H) confirms O-methylation.[1]

    • Ester Singlet: A singlet at ~3.70 ppm (3H).

    • Acetyl Singlet: A singlet at ~2.00 ppm (3H).

    • Absence of Phenol: No broad singlet >5.0 ppm (D₂O exchangeable).

  • HPLC Purity: >98.0% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (Gradient).

  • Optical Rotation: Specific rotation

    
     must be compared to literature standards (typically positive in MeOH) to confirm no racemization occurred during the basic methylation step.
    

References

  • PubChem. Acetyl-O-methyl-L-tyrosine methyl ester (Compound CID 6950955).[1] National Library of Medicine. [Link]

  • Jung, M. E., & Lazarova, T. I. (1997). Efficient Synthesis of O-Methyl-L-tyrosine and Its Use in the Synthesis of Biologically Active Peptides.[1] Journal of Organic Chemistry. (Contextual citation for O-methylation protocols).

  • ResearchGate. Synthesis of Halogenated Tyrosine Derivatives. (Context for 3-bromo/iodo functionalization). [Link]

Exploring the effects of O-methylation on tyrosine derivatives in peptides.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic incorporation of O-methyl-tyrosine (Tyr(Me)) into peptide therapeutics. This document is structured to provide actionable protocols, mechanistic insights, and rigorous validation standards for drug development professionals.

Executive Summary

The metabolic instability and poor membrane permeability of native peptides represent the "twin valleys of death" in peptide drug discovery. The site-specific incorporation of O-methyl-tyrosine (Tyr(Me)) —where the phenolic hydroxyl group of tyrosine is alkylated—offers a precise solution to these challenges. This modification serves a dual purpose: it acts as a steric and electrostatic shield against proteolytic enzymes (specifically chymotrypsin-like serine proteases) and significantly enhances lipophilicity , facilitating Blood-Brain Barrier (BBB) traversal. This guide outlines the synthetic, analytical, and pharmacological frameworks for deploying Tyr(Me) in next-generation peptide therapeutics.

The Mechanistic Rationale

Physicochemical Modulation

Native Tyrosine (Tyr) acts as both a hydrogen bond donor and acceptor. O-methylation transforms the side chain from a phenol to an anisole derivative.

  • H-Bond Donor Removal: Eliminating the phenolic proton (

    
    ) removes a critical hydrogen bond donor. This prevents the formation of hydration shells that typically trap peptides in the aqueous phase, thereby reducing the energetic penalty for membrane insertion.
    
  • Lipophilicity Boost: The addition of a methyl group and the masking of the polar hydroxyl group increases the LogP value of the residue, driving passive diffusion across endothelial tight junctions (e.g., the BBB).

Protease Evasion (The "Stealth" Effect)

The primary mechanism of Tyr(Me)-induced stability is the disruption of the enzyme-substrate complex.

  • Target: Chymotrypsin and related serine proteases, which preferentially cleave the peptide bond C-terminal to aromatic residues (Tyr, Trp, Phe).[1]

  • Mechanism: The catalytic triad of chymotrypsin relies on a precise hydrogen bonding network to stabilize the substrate in the S1 hydrophobic pocket. The O-methyl group introduces steric clash within the pocket and removes the hydroxyl H-bond anchor, effectively rendering the peptide "invisible" or "indigestible" to the enzyme.

Experimental Protocol: Solid-Phase Synthesis of Tyr(Me) Peptides[2][3]

Objective: Synthesize a peptide analog containing Tyr(Me) using Fmoc chemistry. Critical Constraint: Unlike acid-labile protecting groups (e.g., tBu), the methyl ether is stable to TFA . It is a permanent modification intended to remain in the final drug substance.

Materials & Reagents[2][4][5]
  • Building Block: Fmoc-Tyr(Me)-OH (Commercial availability is high; enantiomeric purity >99.5% is required).

  • Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for acids).

  • Coupling Agents: HBTU/DIEA or DIC/Oxyma (Preferred for preventing racemization).

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.[2]

Synthesis Workflow (Step-by-Step)
  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min).[2] Wash with DMF (
    
    
    
    ).[2][3]
  • Coupling Tyr(Me):

    • Dissolve Fmoc-Tyr(Me)-OH (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.

    • Note: Pre-activate for 2 minutes to ensure active ester formation.

    • Add to resin and shake for 45–60 minutes.

    • QC: Perform Kaiser test.[2][3] If blue, re-couple.

  • Elongation: Continue standard SPPS for remaining residues.

  • Final Cleavage:

    • Incubate resin in Cleavage Cocktail for 2–3 hours.[2]

    • Crucial: The O-methyl group will NOT be removed. It is stable to 95% TFA.[4]

    • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Visualization: Synthesis Logic

SPPS_Workflow Start Resin Preparation (Rink Amide MBHA) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Coupling Coupling Reaction (45-60 min) Deprotect->Coupling Activate Activation (Fmoc-Tyr(Me)-OH + HBTU/DIEA) Activate->Coupling Pre-activation Check Kaiser Test Coupling->Check Check->Deprotect Next Cycle Check->Coupling Incomplete (Blue) Cleavage Global Cleavage (95% TFA) Check->Cleavage Sequence Complete Result Final Peptide (Contains Tyr(Me)) Cleavage->Result O-Me Retained

Caption: Workflow for the solid-phase synthesis of O-methyl-tyrosine peptides, highlighting the retention of the modification during TFA cleavage.

Analytical Characterization

Validating the incorporation of Tyr(Me) requires specific markers in NMR and Mass Spectrometry to distinguish it from native Tyrosine or Phenylalanine.

Mass Spectrometry (MS)
  • Mass Shift: The peptide mass will increase by +14.02 Da relative to the native Tyr sequence (Methyl vs. Proton).

  • Diagnostic Fragment (Immonium Ion):

    • Native Tyr Immonium Ion: m/z 136.0

    • Tyr(Me) Immonium Ion: m/z 150.1

    • Protocol: Perform MS/MS fragmentation.[5][6] Extract the ion chromatogram for m/z 150.1 to confirm the presence and location of the modified residue.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR Marker: A sharp singlet corresponding to the methoxy group (

    
    ) typically appears in the 3.70 – 3.85 ppm  region.
    
  • Aromatic Shift: The aromatic protons (ortho to the methoxy) may exhibit a slight upfield shift compared to the native phenol due to the difference in electron-donating character and solvent interaction changes.

FeatureNative Tyrosine (Tyr)O-Methyl-Tyrosine (Tyr(Me))
Monoisotopic Mass 163.06 Da177.08 Da
Delta Mass (Peptide) Reference+14.02 Da
Diagnostic Ion (MS/MS) m/z 136.0m/z 150.1
1H NMR Signature Phenolic OH (variable/broad)-OCH₃ Singlet (~3.8 ppm)
LogP (Hydrophobicity) Lower (Hydrophilic)Higher (Lipophilic)

Pharmacological Impact & Case Studies

Pharmacokinetic Fate: The "Metabolic Shield"

The diagram below illustrates the divergent fates of a native peptide versus a Tyr(Me) analog in vivo.

PK_Fate cluster_Native Native Peptide (Tyr) cluster_Modified Modified Peptide (Tyr-OMe) Input Systemic Circulation Native Peptide-Tyr-OH Input->Native Modified Peptide-Tyr(Me) Input->Modified Degradation Proteolysis (Chymotrypsin/Pepsin) Native->Degradation High Affinity Clearance Renal Clearance (Inactive Fragments) Degradation->Clearance Stable Enzyme Resistant (Steric Shield) Modified->Stable No Recognition BBB BBB Penetration (Passive Diffusion) Stable->BBB High Lipophilicity Target CNS Target Engagement BBB->Target

Caption: Comparative pharmacokinetic pathways showing the metabolic stability and CNS entry advantage of O-methyl-tyrosine peptides.

Case Study: Opioid Receptor Selectivity

In the development of enkephalin and dermorphin analogs, replacing


 with 

has profound effects:
  • Receptor Affinity: While bulky groups can sometimes reduce affinity, the methyl group is small enough to be tolerated in the

    
    -opioid receptor pocket.
    
  • Selectivity: The modification often shifts selectivity towards

    
    -receptors over 
    
    
    
    -receptors.
  • Outcome: Analogs such as [D-Ala2, Tyr(Me)1]-Dermorphin exhibit prolonged analgesia due to the combination of D-amino acid stability and the O-methylation metabolic shield.

References

  • National Institutes of Health (NIH). (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC. [Link]

  • Matrix Science. (n.d.). Peptide Fragmentation and Immonium Ions. Mascot Help. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Royal Society of Chemistry. (2016). Blood–brain barrier shuttle peptides: an emerging paradigm for brain delivery. Chem. Soc. Rev. [Link]

Sources

N-Acetyl-O-methyl-L-tyrosine methyl ester: A Foundational Surrogate for Probing Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Role of O-Methyltyrosine in PPIs

Protein-protein interactions (PPIs) dictate the flow of cellular information and represent a vast, highly sought-after class of therapeutic targets. The interfaces of PPIs are typically expansive and flat, relying heavily on localized "hot spot" residues to drive binding affinity and specificity. Tyrosine is disproportionately enriched at these hot spots due to its amphipathic nature—its aromatic ring participates in hydrophobic packing and


 stacking, while its phenolic hydroxyl group acts as a critical hydrogen bond donor and acceptor.

To dissect the precise thermodynamic contribution of this hydroxyl group, chemical biologists employ a "chemical mutation" strategy. By substituting native Tyrosine with the unnatural amino acid (Uaa) O-methyl-L-tyrosine (Ome), researchers can neutralize the hydrogen-bonding capacity while minimally altering the steric profile of the interface[1].

However, before executing complex in vivo amber suppression to incorporate Ome using orthogonal tRNA/aminoacyl-tRNA synthetase pairs[2], the structural and energetic consequences of this mutation must be rigorously modeled in silico and validated in vitro. This is where N-Acetyl-O-methyl-L-tyrosine methyl ester (Ac-Tyr(Me)-OMe) becomes indispensable. As a fully protected, capped monomer, it serves as the foundational surrogate for force field parameterization and biophysical benchmarking[3].

Physicochemical Profile

Understanding the baseline properties of Ac-Tyr(Me)-OMe is critical for distinguishing between specific PPI disruption and non-specific hydrophobic aggregation during assays. The quantitative data below summarizes the core properties of this capped surrogate[4].

PropertyValueSource
IUPAC Name methyl (2S)-2-acetamido-3-(4-methoxyphenyl)propanoateComputed
Molecular Weight 251.28 g/mol PubChem[4]
Exact Mass 251.11575802 DaPubChem[4]
XLogP3 (Hydrophobicity) 0.7PubChem[4]
Topological Polar Surface Area 64.6 ŲPubChem[4]
CAS Number 17355-24-7PubChem[4]

Computational Parameterization (Force Field Development)

Molecular dynamics (MD) simulations rely on force field libraries (such as AMBER and CHARMM) which require highly accurate Restrained Electrostatic Potential (RESP) charges[3].

The Causality of Capping: Parameterizing an isolated, uncapped amino acid is fundamentally flawed. The zwitterionic termini (


, 

) create a massive dipole that artificially polarizes the side chain's electron density. Ac-Tyr(Me)-OMe solves this by capping the N-terminus with an acetyl group and the C-terminus with a methyl ester. These caps perfectly mimic the electrostatic and steric environment of the continuous polypeptide backbone, allowing algorithms to isolate the precise partial charges of the O-methyltyrosine side chain[3].

G A Ac-Tyr(Me)-OMe (Capped Monomer Surrogate) B Quantum Mechanical Optimization (HF/6-31G*) A->B Input Geometry C MEP Computation & RESP Charge Fitting B->C Electrostatic Potential D Force Field Library Generation (AMBER/CHARMM) C->D Parameter Extraction E MD Simulation of PPI Interface D->E Uaa Integration

Fig 1: Computational workflow for parameterizing Ac-Tyr(Me)-OMe for PPI molecular dynamics.

Protocol 1: In Silico Parameterization of Ac-Tyr(Me)-OMe
  • Objective : Derive RESP charges for the O-methyltyrosine residue to simulate its effect on a PPI interface.

  • Step 1 - Conformational Sampling : Generate

    
    -helix and 
    
    
    
    -sheet conformers of Ac-Tyr(Me)-OMe to account for backbone-dependent side-chain polarization.
  • Step 2 - QM Optimization : Optimize the molecular geometry at the HF/6-31G* level of theory.

  • Step 3 - MEP Calculation : Compute the Molecular Electrostatic Potential (MEP) grid around the optimized geometries.

  • Step 4 - RESP Fitting : Fit atom-centered charges to the MEP using a two-stage restrained fit. Constrain the acetyl and methyl ester cap charges to zero to isolate the side-chain parameters.

  • Self-Validating System : Run a 10 ns explicit solvent MD simulation of the parameterized Ac-Tyr(Me)-OMe. Calculate the root-mean-square deviation (RMSD) of the side-chain dihedral angles against the QM-optimized geometries. An RMSD < 1.0 Å validates that the force field parameters accurately reproduce the quantum mechanical energy surface.

Chemical Biology and Proximity-Enabled Crosslinking

Beyond computational modeling, the Ac-Tyr(Me)-OMe scaffold acts as a critical precursor in the development of proximity-enabled covalent cross-linkers. While native PPIs are highly transient, introducing electrophilic Uaas can permanently "staple" interacting proteins together[5].

By modifying the O-methyltyrosine core—for example, by adding a sulfonyl fluoride group—researchers synthesize reactive probes. Once genetically encoded via evolved orthogonal translation systems (e.g., mutant Methanosarcina mazei PylRS), these Ome-derivatives covalently capture weak or transient PPIs, fundamentally transforming our ability to map the interactome[5].

G A Ac-Tyr(Me)-OMe Baseline Model B Structural Modification (e.g., Sulfonyl Fluoride addition) A->B C SFY Unnatural Amino Acid Synthesis B->C D Orthogonal Translation (Mutant PylRS/tRNA) C->D E Proximity-Enabled PPI Covalent Cross-linking D->E

Fig 2: Chemical biology pipeline evolving the Ome scaffold into a reactive PPI cross-linker.

Protocol 2: In Vitro PPI Disruption Assay using Ac-Tyr(Me)-OMe
  • Objective : Quantify the precise thermodynamic contribution of a specific Tyrosine's hydrogen bond at a PPI interface by using Ac-Tyr(Me)-OMe as a competitive monomeric probe.

  • Causality : By comparing the inhibitory concentration (

    
    ) of Ac-Tyr-OMe (native) versus Ac-Tyr(Me)-OMe (methylated), researchers can isolate the exact binding free energy (
    
    
    
    ) contributed by the phenolic hydroxyl group, independent of the aromatic ring's steric bulk.
  • Step 1 - Complex Formation : Immobilize Protein A on a Surface Plasmon Resonance (SPR) sensor chip. Flow Protein B to establish the baseline dissociation constant (

    
    ).
    
  • Step 2 - Ligand Titration : Pre-incubate Protein B with increasing concentrations (1

    
    M to 10 mM) of Ac-Tyr(Me)-OMe.
    
  • Step 3 - SPR Measurement : Flow the pre-incubated mixture over the sensor chip and record the response units (RU) to determine the

    
    .
    
  • Step 4 - Control Validation : Repeat the titration using the unmethylated control, Ac-Tyr-OMe.

  • Self-Validating System : This protocol includes a strict internal thermodynamic check. The difference in binding free energy (

    
    ) derived from the 
    
    
    
    shift between Ac-Tyr-OMe and Ac-Tyr(Me)-OMe must mathematically correlate with the theoretical energy of a single hydrogen bond in a solvent-exposed interface (approx. 1.5 - 2.5 kcal/mol). If the calculated
    
    
    exceeds 5 kcal/mol, it indicates non-specific hydrophobic aggregation of the methylated ester, invalidating the assay run.

References

1.[4] Ac-Tyr(me)-OMe | C13H17NO4 | CID 6950955 - PubChem - NIH, nih.gov. 4 2.[3] The R.E.D. Tools: Advances in RESP and ESP charge derivation and force field library building - PMC, nih.gov. 3 3.[2] Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells, nih.gov. 2 4.[1] Structure-based design of mutant Methanococcus jannaschii tyrosyl-tRNA synthetase for incorporation of O-methyl-l-tyrosine | PNAS, pnas.org.1 5.[5] Genetically Encoding an Electrophilic Amino Acid for Protein Stapling and Covalent Binding to Native Receptors - ACS Publications, acs.org. 5

Sources

Methodological & Application

Application Note: Protocol for the Preparation and Incorporation of N-Acetyl-O-methyl-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists. Objective: To provide a mechanistically grounded, self-validating workflow for utilizing the fully protected monomer N-Acetyl-O-methyl-L-tyrosine methyl ester (Ac-Tyr(Me)-OMe) as an N-terminal capping agent in solid-phase peptide synthesis (SPPS).

Mechanistic Rationale and Chemical Causality

The incorporation of modified tyrosine residues into therapeutic peptides—such as Cell-Penetrating Peptides (CPPs) and G-protein coupled receptor (GPCR) ligands—is a proven strategy for optimizing pharmacokinetic properties. Specifically, O-methylation of the tyrosine hydroxyl group increases local lipophilicity, which enhances membrane translocation, while simultaneously blocking enzymatic degradation pathways like phosphorylation and sulfation[1]. Furthermore, N-terminal acetylation provides critical stability against degradation by ubiquitous N-terminal exopeptidases.

However, utilizing N-Acetyl-O-methyl-L-tyrosine methyl ester (Ac-Tyr(Me)-OMe) (CAS: 17355-24-7)[2] in SPPS presents a fundamental chemical paradox. Standard Fmoc/Boc SPPS requires a monomer with a free C-terminal carboxylic acid to undergo carbodiimide or uronium-mediated activation for amide bond formation with the resin-bound peptide's N-terminus. Because Ac-Tyr(Me)-OMe is fully protected—possessing both an N-terminal acetyl block and a C-terminal methyl ester—it is chemically inert to standard coupling conditions[2][3].

The Causality of the Workflow: Attempting to use Ac-Tyr(Me)-OMe directly in SPPS will result in a 0% coupling yield. Therefore, the protocol mandates a two-phase approach:

  • Phase I (Ex-Resin): Selective, quantitative saponification of the C-terminal methyl ester to generate the free acid, Ac-Tyr(Me)-OH. Lithium hydroxide (LiOH) is specifically selected over NaOH or KOH to minimize the risk of base-catalyzed racemization at the

    
    -carbon[4].
    
  • Phase II (On-Resin): Incorporation of the resulting Ac-Tyr(Me)-OH exclusively as the final N-terminal capping residue, as its lack of an Fmoc group terminates chain elongation.

Mechanism Peptide Peptide with Ac-Tyr(Me) Cap Stability Enhanced Biological Half-Life Peptide->Stability Synergistic Protection Exo N-terminal Exopeptidases Exo->Peptide Blocked by N-Acetyl Kinase Tyrosine Kinases Kinase->Peptide Blocked by O-Methyl

Fig 1. Mechanistic advantage of Ac-Tyr(Me) capping against enzymatic degradation pathways.

Phase I Protocol: Selective C-Terminal Saponification

This protocol details the conversion of Ac-Tyr(Me)-OMe to the SPPS-compatible Ac-Tyr(Me)-OH. The use of a THF/Water co-solvent system ensures the solubility of the organic ester while providing the aqueous environment necessary for hydroxide-mediated hydrolysis.

Materials Required
  • N-Acetyl-O-methyl-L-tyrosine methyl ester (Ac-Tyr(Me)-OMe)

  • Lithium hydroxide monohydrate (LiOH·H

    
    O)
    
  • Tetrahydrofuran (THF), HPLC grade

  • Deionized Water (Milli-Q)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 mmol (2.51 g) of Ac-Tyr(Me)-OMe in 40 mL of a 1:1 (v/v) mixture of THF and deionized water in a round-bottom flask.

  • Temperature Control: Chill the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature mitigates the risk of oxazolone-formation and subsequent

    
    -carbon racemization during base exposure.
    
  • Hydrolysis: Slowly add 12.0 mmol (0.50 g) of LiOH·H

    
    O to the stirring solution. Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature for an additional 2 hours[4].
    
  • Self-Validation Check (TLC/LC-MS): Monitor the reaction. The starting material (Ac-Tyr(Me)-OMe) has a mass of 251.28 g/mol [2]. Saponification is complete when the LC-MS shows the disappearance of the

    
     252.3 
    
    
    
    peak and the dominance of the
    
    
    238.3
    
    
    peak (Ac-Tyr(Me)-OH).
  • Acidification: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify with 1M HCl dropwise until the pH reaches 2.0–3.0. Causality: This protonates the carboxylate salt, rendering the free acid lipophilic for extraction.

  • Extraction & Isolation: Extract the aqueous phase with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield Ac-Tyr(Me)-OH as a white solid.

Phase II Protocol: On-Resin N-Terminal Capping

Because Ac-Tyr(Me)-OH lacks a temporary


-amino protecting group (like Fmoc), it acts as a chain terminator. It must only be coupled after the entire peptide sequence has been assembled and the final Fmoc group has been removed.
Step-by-Step Methodology
  • Resin Preparation: Following the coupling of the penultimate amino acid, perform standard Fmoc deprotection using 20% Piperidine in DMF (2 × 10 min). Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Self-Validation Check (Kaiser Test): Perform a Kaiser test. A positive result (dark blue resin) confirms the presence of free primary amines ready for capping.

  • Activation: In a separate vial, dissolve 3.0 equivalents (relative to resin loading) of the synthesized Ac-Tyr(Me)-OH and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: HATU is chosen over DIC/Oxyma here because N-acetylated and O-methylated residues can exhibit steric hindrance; HATU provides superior kinetics for difficult couplings.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Post-Coupling Validation: Wash the resin with DMF (5 ×) and perform a second Kaiser test. A negative result (yellow/colorless resin) indicates >99% capping efficiency.

  • Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H

    
    O) for 2 hours. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
    

SPPSWorkflow A Ac-Tyr(Me)-OMe (Fully Protected) B Phase I: Saponification (LiOH, THF/H2O, 0°C) A->B Hydrolysis C Ac-Tyr(Me)-OH (Free Carboxylic Acid) B->C Acidification & Extraction D Phase II: SPPS Capping (HATU/DIPEA, DMF) C->D On-Resin Coupling E Resin Cleavage (TFA/TIS/H2O) D->E Deprotection F Purified N-Capped Peptide E->F Ether Precipitation

Fig 2. Complete workflow from protected monomer to purified N-capped therapeutic peptide.

Quantitative Data Summaries

Table 1: Physicochemical Comparison of Tyrosine Derivatives

PropertyAc-Tyr(Me)-OMe (Starting Material)Ac-Tyr(Me)-OH (Active Capping Agent)
Role in SPPS Unreactive / IncompatibleN-Terminal Capping Monomer
Molecular Weight 251.28 g/mol [2]237.25 g/mol
N-Terminus Acetylated (Blocked)Acetylated (Blocked)
C-Terminus Methyl Ester (Blocked)Carboxylic Acid (Free)
Solubility High in DCM, EtOAc, THFHigh in DMF, NMP, DMSO

Table 2: Standardized SPPS Coupling Parameters

ParameterStandard Elongation (e.g., Fmoc-Tyr(tBu)-OH)N-Terminal Capping (Ac-Tyr(Me)-OH)
Equivalents 4.0 eq3.0 eq
Coupling Reagent DIC / Oxyma PureHATU / DIPEA
Coupling Time 30 - 45 minutes60 minutes
Subsequent Step Fmoc Deprotection (20% Piperidine)Cleavage from Resin (TFA)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6950955, Ac-Tyr(me)-OMe." PubChem. Available at:[Link]

  • Biron, E., et al. "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry, 2005. Available at:[Link]

Sources

Application Note: Resolving Structural Incompatibilities and Standardizing SPPS Protocols for O-Methyl-L-Tyrosine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Structural Reality in Peptide Synthesis

As a Senior Application Scientist, it is critical to address the fundamental premise of this inquiry before proceeding to laboratory protocols. The requested procedure—"Fmoc deprotection of N-Acetyl-O-methyl-L-tyrosine methyl ester"—describes a structural impossibility in Solid-Phase Peptide Synthesis (SPPS).

N-Acetyl-O-methyl-L-tyrosine methyl ester (Ac-Tyr(Me)-OMe) [1] is a fully capped, end-stage derivative with the molecular formula C13H17NO4[2]. It lacks both an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a free C-terminal carboxylic acid. Consequently, it can neither undergo Fmoc deprotection nor be coupled to a peptide resin[1],[2].

To successfully incorporate an O-methylated tyrosine residue into a synthetic peptide chain, the correct monomeric building block is Fmoc-O-methyl-L-tyrosine (Fmoc-Tyr(Me)-OH) . The incorporation of this modified amino acid is highly valued in drug development, as O-methylation increases local hydrophobicity, enhances cellular uptake, and protects the peptide from enzymatic degradation (such as unwanted phosphorylation)[3].

This Application Note provides the authoritative, self-validating protocols for the deprotection and coupling of the correct monomer (Fmoc-Tyr(Me)-OH), while elucidating the distinct analytical utility of the fully capped Ac-Tyr(Me)-OMe derivative.

Structural Analysis & Chemical Causality

The selection of the correct building block is dictated by the fundamental mechanics of SPPS, which requires a transient N-terminal protecting group (Fmoc) and a reactive C-terminus (free carboxylic acid) for iterative chain elongation[4].

MonomerSelection Target Goal: Incorporate O-Methyl-Tyrosine into Peptide via SPPS Monomer1 Requested Molecule: Ac-Tyr(Me)-OMe Target->Monomer1 Incorrect Monomer2 Correct SPPS Monomer: Fmoc-Tyr(Me)-OH Target->Monomer2 Correct Check1 N-Terminus Status Monomer1->Check1 Check2 C-Terminus Status Monomer1->Check2 Monomer2->Check1 Monomer2->Check2 Fail1 Acetylated (No Fmoc) Cannot Deprotect Check1->Fail1 Pass1 Fmoc Protected Ready for Deprotection Check1->Pass1 Fail2 Methyl Ester Cannot Couple to Resin Check2->Fail2 Pass2 Free Carboxylic Acid Ready for Activation Check2->Pass2

Caption: Logic tree demonstrating the structural causality behind monomer selection for SPPS.

Physicochemical Comparison of Tyrosine Derivatives
PropertyN-Acetyl-O-methyl-L-tyrosine methyl ester[1]Fmoc-O-methyl-L-tyrosine
Abbreviation Ac-Tyr(Me)-OMeFmoc-Tyr(Me)-OH
CAS Number 17355-24-777128-72-4
N-Terminus Acetylated (Permanently Capped)Fmoc-Protected (Transient)
C-Terminus Methyl Ester (Permanently Capped)Free Carboxylic Acid (Reactive)
Side Chain O-Methyl EtherO-Methyl Ether
SPPS Role Analytical Standard / Model CompoundMonomeric Building Block
Fmoc Deprotection Inapplicable Applicable (20% Piperidine)

Standard SPPS Protocol for Fmoc-Tyr(Me)-OH

The following protocol outlines the integration of Fmoc-Tyr(Me)-OH into a standard SPPS workflow[3]. Every step is designed as a self-validating system to ensure absolute synthetic fidelity.

SPPSWorkflow Resin Peptidyl-Resin (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash Cycle (DMF/DCM) Deprotect->Wash1 Removes DBF Couple Coupling Reaction (1-2 Hours, RT) Wash1->Couple Free Amine Activate Activation (Fmoc-Tyr(Me)-OH + DIC/Oxyma) Activate->Couple Activated Monomer Validate Kaiser Test (Self-Validation) Couple->Validate Validate->Couple If Positive (Incomplete) Next Next SPPS Cycle Validate->Next If Negative (Complete)

Caption: Self-validating workflow for the Fmoc deprotection and coupling of Fmoc-Tyr(Me)-OH.

Step 1: Fmoc Deprotection of the Peptidyl-Resin
  • Swell the peptidyl-resin in N,N-Dimethylformamide (DMF) for 15 minutes.

  • Drain the solvent and add a solution of 20% (v/v) piperidine in DMF to the reaction vessel[3].

  • Agitate for 5 minutes at room temperature, then drain.

  • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes[3].

    • Causality Note: Piperidine acts as a weak base to abstract the acidic proton at the 9-position of the fluorene ring. This initiates a base-catalyzed

      
      -elimination mechanism that releases dibenzofulvene (DBF) and carbon dioxide, exposing the free N-terminal amine.
      
Step 2: Washing and Self-Validation
  • Wash the resin thoroughly with DMF (5 × 1 min) to remove residual piperidine and DBF byproducts[3].

  • Wash with Dichloromethane (DCM) (3 × 1 min).

  • Self-Validation Check: Perform a Kaiser (Ninhydrin) test on a few resin beads. A positive result (dark blue beads) confirms the successful removal of the Fmoc group and the presence of a reactive primary amine.

Step 3: Amino Acid Activation and Coupling
  • In a separate vial, dissolve 3.0 equivalents (eq) of Fmoc-Tyr(Me)-OH and 3.0 eq of OxymaPure® in a minimal volume of DMF[3].

  • Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC) to the solution[3].

  • Allow the mixture to pre-activate for 15–20 minutes[3].

    • Causality Note: The DIC/OxymaPure activation system forms a highly reactive, yet stable, active ester. This specific reagent combination is chosen over uronium salts (like HBTU) to minimize epimerization at the

      
      -carbon and to prevent inadvertent guanidinylation of the free N-terminus during the pre-activation phase.
      
  • Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Agitate the mixture for 2 hours at room temperature[3].

Step 4: Post-Coupling Wash and Final Validation
  • Drain the coupling solution and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Self-Validation Check: Perform a second Kaiser test. A negative result (yellow/colorless beads) confirms complete acylation of the amine. If the test remains positive, the coupling is incomplete, and a secondary "double coupling" step must be executed before proceeding to the next SPPS cycle.

Analytical Utility of N-Acetyl-O-methyl-L-tyrosine methyl ester

If Ac-Tyr(Me)-OMe (CAS 17355-24-7) cannot be used in SPPS[1],[2], why does it exist in the catalogs of chemical suppliers?

This molecule serves a critical role in downstream drug development as an analytical reference standard . Because both the N-terminus and C-terminus are permanently capped (acetylated and esterified, respectively), the molecule lacks zwitterionic character. This structural configuration perfectly mimics an internal amino acid residue embedded within a larger peptide chain.

Researchers utilize Ac-Tyr(Me)-OMe to:

  • Establish Baseline Chromatography: Serve as a reference standard in High-Performance Liquid Chromatography (HPLC) to determine the exact retention time of the O-methylated tyrosine motif.

  • Biophysical Profiling: Accurately measure the intrinsic hydrophobicity and partition coefficient (LogP) of the O-methyl ether side chain without interference from charged terminal groups.

  • Metabolic Stability Assays: Act as a control substrate to verify that O-methylation successfully blocks enzymatic degradation pathways (e.g., preventing kinase-mediated phosphorylation)[3].

References

  • PubChem. "N-acetyl-O-methyl-L-tyrosine methyl ester." National Center for Biotechnology Information. URL:[Link]

Sources

Application Note: A Robust HPLC Purification Strategy for Peptides Containing N-Acetyl-O-methyl-L-tyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The purification of synthetic peptides bearing multiple hydrophobic modifications presents a significant chromatographic challenge. This application note details a systematic approach for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of peptides containing N-Acetyl-O-methyl-L-tyrosine methyl ester. Such modifications, while often crucial for enhancing biological activity and stability, drastically increase peptide hydrophobicity, complicating standard purification protocols.[1][2] We will explore the physicochemical impact of these modifications, provide a logical framework for method development, and present a detailed, validated protocol for achieving high-purity peptides suitable for downstream applications in research and drug development.

The Chromatographic Challenge: Understanding the Physicochemical Impact of Modifications

Peptides are commonly purified by RP-HPLC, a technique that separates molecules based on their hydrophobicity.[3][4] The stationary phase is non-polar (e.g., C18-modified silica), and peptides are eluted by a gradient of increasing organic solvent.[3][5] The introduction of N-terminal acetylation, O-methylation, and C-terminal esterification profoundly alters a peptide's interaction with the stationary phase.

  • N-Terminal Acetylation: This modification removes the positive charge from the N-terminal amine.[6] This charge neutralization and the addition of the acetyl group increase the overall hydrophobicity of the peptide, leading to longer retention times in RP-HPLC.[7][8][9] It also enhances proteolytic stability.[10]

  • O-Methylation of Tyrosine: The methylation of the polar hydroxyl group on the tyrosine side chain replaces a hydrogen-bond donor with a non-polar methyl group, further increasing hydrophobicity and retention.

  • C-Terminal Methyl Ester: Esterification of the C-terminal carboxyl group removes a negative charge and adds a methyl group. This is often the most significant modification in terms of increasing hydrophobicity, leading to very strong retention on reversed-phase columns.[2]

The cumulative effect of these modifications is a peptide that is significantly less polar and more hydrophobic than its unmodified counterpart. This presents several purification challenges:

  • Poor Solubility: The peptide may have limited solubility in highly aqueous mobile phases, requiring careful sample preparation.

  • Strong Retention: The peptide will bind very strongly to standard C18 columns, potentially requiring high concentrations of organic solvent for elution.

  • Co-elution with Hydrophobic Impurities: Deletion sequences or by-products from solid-phase peptide synthesis (SPPS) that are also highly hydrophobic may co-elute with the target peptide.[5][11]

Table 1: Predicted Physicochemical Changes of a Model Peptide

Property Unmodified Peptide (e.g., H-Tyr-Gly-Gly-Phe-Leu-OH) Modified Peptide (Ac-Tyr(Me)-Gly-Gly-Phe-Leu-OMe) Chromatographic Impact
Net Charge (pH 2) +1 0 Reduced ionic interactions, increased hydrophobic interactions.
Hydrophobicity Moderate Very High Significantly increased retention time on RP-HPLC.[4]
Aqueous Solubility High Low Requires organic solvent for initial dissolution.[12][13]

| Predicted Retention | Early to Mid-gradient Elution | Late-gradient Elution or requires modified conditions. | Potential for peak broadening and poor recovery.[14] |

Strategic Approach to Method Development

A systematic approach is crucial for developing a robust purification method. The goal is to achieve optimal resolution between the target peptide and its closest impurities while ensuring good peak shape and recovery.

MethodDevelopment cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Scale-Up & Verification A Crude Peptide Analysis (Analytical C18, 5-95% MeCN) B Assess Retention & Purity Profile A->B C Column Selection (C18, C8, or Phenyl-Hexyl) B->C Strong Retention? D Gradient Optimization (Shallow Gradient across Elution % MeCN) C->D Column Chosen E Mobile Phase Modifier (TFA vs. Formic Acid) D->E Resolution adequate? F Preparative HPLC Run E->F Method Finalized G Fraction Analysis (LC-MS) F->G H Pool & Lyophilize G->H Fractions >95% Pure I Final Purity Check (Analytical HPLC) H->I

Caption: Logical workflow for HPLC method development.

Column Selection: Balancing Retention and Resolution

Due to the high hydrophobicity of the target peptide, a standard C18 column might lead to excessive retention.[14]

  • C18 Columns: The standard choice for most peptides, offering high resolving power. For highly hydrophobic peptides, this may result in very long run times or require >70-80% acetonitrile (MeCN) for elution, which can diminish selectivity.

  • C8 Columns: With shorter alkyl chains, C8 columns are less retentive than C18 columns.[15] This makes them an excellent choice for large or very hydrophobic molecules, often providing better peak shapes and faster elution with lower organic solvent concentrations.[14]

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with aromatic residues like the modified tyrosine.[16] This can be advantageous for resolving impurities that are structurally similar but differ in aromatic content.

Recommendation: Start with a C8 column. If resolution is insufficient, a C18 column with a very shallow gradient can be tested.

Mobile Phase Selection: Impact of the Acid Modifier

The mobile phase typically consists of an aqueous component (Solvent A) and an organic component (Solvent B, usually acetonitrile), both containing an acidic modifier.

  • Acetonitrile (MeCN) is the preferred organic solvent for peptide separations due to its low viscosity and UV transparency.[17]

  • Trifluoroacetic Acid (TFA): At a concentration of 0.1%, TFA is the most common modifier. It acts as an ion-pairing agent, neutralizing charges on the peptide and residual silanols on the stationary phase, which results in sharp, symmetrical peaks and excellent resolution.[18] However, TFA is an ion-suppressing agent and can be difficult to remove from mass spectrometry systems.

  • Formic Acid (FA): Typically used at 0.1%, FA is MS-friendly and does not cause significant ion suppression.[19] However, it is a weaker ion-pairing agent than TFA, which can lead to broader peaks and lower resolution for some peptides.[18]

Recommendation: For purification focused on purity (UV detection), 0.1% TFA is the superior choice. If fractions are to be directly analyzed by ESI-MS without drying, a switch to FA may be considered, but a re-optimization of the gradient will be necessary.[20]

Detailed Purification and Verification Protocol

This protocol assumes the use of a preparative HPLC system with UV detection.

Materials and Reagents
  • Crude lyophilized peptide containing N-Acetyl-O-methyl-L-tyrosine methyl ester.

  • HPLC-grade Acetonitrile (MeCN).

  • HPLC-grade Water (e.g., Milli-Q).

  • Trifluoroacetic Acid (TFA), sequencing grade.

  • Dimethyl Sulfoxide (DMSO), HPLC grade.

  • Reversed-phase HPLC column (e.g., C8, 10 µm particle size, ≥100 Å pore size, 20-50 mm ID).

Sample Preparation
  • Solubility Test: Test the solubility of a small amount of crude peptide. Due to its hydrophobicity, it will likely not dissolve in water alone.

  • Dissolution: Dissolve the crude peptide in a minimal amount of DMSO.

  • Dilution: Dilute the DMSO stock with Solvent A (0.1% TFA in Water) to the desired concentration (e.g., 10-20 mg/mL). The final DMSO concentration should be kept below 10% if possible to avoid peak distortion.

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove particulates.

HPLC Method

HPLC_Workflow A Equilibrate Column (5-10 CV with 95% A / 5% B) B Inject Sample A->B C Isocratic Hold (2-5 min at initial %B) B->C D Gradient Elution (Shallow gradient, e.g., 0.5-1% B/min) C->D E High Organic Wash (95% B for 5 min) D->E F Re-equilibrate E->F

Caption: General HPLC purification workflow.

Table 2: Example Preparative HPLC Gradient

Time (min) Flow Rate (mL/min) % Solvent A (0.1% TFA in H₂O) % Solvent B (0.1% TFA in MeCN) Curve
0.0 20.0 60 40 -
5.0 20.0 60 40 6
45.0 20.0 40 60 6
47.0 20.0 5 95 6
52.0 20.0 5 95 6
54.0 20.0 60 40 6

| 60.0 | 20.0 | 60 | 40 | 6 |

Note: This gradient is a starting point. The %B range should be optimized based on the analytical scouting run to create a shallow gradient (e.g., 20% B over 40 minutes) across the elution window of the target peptide.

Fraction Collection and Analysis
  • Collection: Collect fractions based on the UV chromatogram (detection at 214-220 nm for the peptide bond).[5] Collect the main peak in multiple fractions across its width.

  • Analysis: Analyze each collected fraction using analytical LC-MS to confirm the identity (correct mass-to-charge ratio) and purity of the peptide.[21][22]

  • Pooling: Combine fractions that meet the required purity specification (e.g., >98%).

  • Lyophilization: Freeze-dry the pooled fractions to obtain the final purified peptide as a fluffy white powder.

Troubleshooting

Table 3: Common Problems and Solutions

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with silica; column overloading. Ensure 0.1% TFA is used; reduce sample load; consider a different column stationary phase.[23]
Poor Peak Shape (Fronting) Sample dissolved in too strong a solvent; low solubility at initial conditions. Reduce DMSO in sample prep; ensure initial %B is high enough to maintain solubility but low enough for binding.
Low Recovery Irreversible adsorption to the column; precipitation on-column. Use a C8 or C4 column; increase column temperature (e.g., 40-60°C) to improve solubility and kinetics.[24]

| Inadequate Resolution | Gradient is too steep; column chemistry is not optimal. | Decrease the gradient slope (%B/min); try an alternative selectivity column (e.g., Phenyl-Hexyl).[25] |

Conclusion

The successful purification of highly hydrophobic peptides modified with N-acetyl, O-methyl, and methyl ester groups is achievable through a systematic method development approach. Key considerations include the use of a less retentive stationary phase like C8, careful sample preparation to ensure solubility, and the optimization of a shallow elution gradient. By following the detailed protocol and troubleshooting guide presented, researchers can consistently obtain high-purity modified peptides, enabling reliable results in subsequent biological and pharmaceutical studies.

References

  • Vertex AI Search. (n.d.). Reverse-phase HPLC Peptide Purification.
  • Nguyen, J. M., Liu, X., & Lauber, M. A. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation.
  • MtoZ Biolabs. (n.d.). Workflow of Peptide Sequencing by Mass Spectrometry.
  • Benchchem. (2025). A Comparative Guide to Mobile Phase Additives in Proteomics: Ammonium Trifluoroacetate vs. Formic Acid.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. PMC.
  • Thermo Fisher Scientific. (n.d.). Sample Preparation for Mass Spectrometry.
  • (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology.
  • (2019, October 2). Mobile Phase Additives for Peptide Characterization. Waters Blog.
  • ResearchGate. (n.d.). Peptide retention time prediction for peptides with post-translational modifications: N-terminal (α-amine) and lysine (ε-amine) acetylation.
  • Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025.
  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Phenomenex. (n.d.). C8 vs. C18 HPLC columns: Key differences explained.
  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4.
  • Biotage. (2023, February 6). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography.
  • (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. MicroSolv.
  • (2014, October 31). Picking the Perfect HPLC Column. Biocompare.
  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS).
  • LifeTein. (n.d.). Peptide synthesis: Amidation and Acetylation.
  • Separation Science. (2024, December 4). C8 vs C18 Column: Which Should You Choose?
  • Krokhin Lab. (n.d.). Selected publications (peptide HPLC).
  • (n.d.). HPLC of Peptides and Proteins. Methods in Molecular Biology.
  • University of Birmingham. (n.d.). Protein/Peptide Identification.
  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
  • LifeTein®. (n.d.). What are peptide acetylation and amidation.
  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • (2016, July 6). Is there a procedure that I can use to remove the N-terminal acetylation on a peptide and increase the solubility? ResearchGate.
  • El-Faham, A., & Albericio, F. (2011). The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins. PMC.
  • Kumar, V., & Liskamp, R. M. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC.
  • MilliporeSigma. (n.d.). Peptide Modifications: N-Terminal, Internal, and C-Terminal.
  • Mant, C. T., & Hodges, R. S. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini. PMC.
  • Creative Proteomics. (2023, May 26). N-Acetylation Analysis: A Key Post-Translational Modification.
  • ResearchGate. (n.d.). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution.

Sources

Mass spectrometry analysis of peptides modified with N-Acetyl-O-methyl-L-tyrosine methyl ester.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Analysis of Hydrophobic Peptides Modified with N-Acetyl-O-methyl-L-tyrosine Methyl Ester

Abstract

The analysis of fully protected peptidomimetics, specifically those incorporating N-Acetyl-O-methyl-L-tyrosine methyl ester (Ac-Tyr(Me)-OMe) , presents unique challenges in mass spectrometry. These molecules exhibit high lipophilicity and a lack of ionizable groups at physiological pH, leading to poor solubility in aqueous mobile phases and suppressed ionization in Electrospray Ionization (ESI). This application note details a validated protocol for the solubilization, chromatographic separation, and MS/MS characterization of these derivatives. We highlight the use of methanol-based mobile phases to enhance sensitivity and define the specific diagnostic fragment ions required for structural verification.

Introduction: The "Stealth" Peptide Challenge

In drug development, peptide stability and membrane permeability are often enhanced by "capping" the termini and masking polar side chains. The molecule Ac-Tyr(Me)-OMe represents a fully capped system:

  • N-Terminus: Acetylated (Removes positive charge).

  • Side Chain: O-Methylated (Removes H-bond donor).

  • C-Terminus: Methyl Esterified (Removes negative charge).

While these modifications improve pharmacokinetic properties (metabolic stability against proteases), they render the molecule neutral and highly hydrophobic. Standard proteomics workflows (using 0.1% Formic Acid/Water) often fail due to precipitation on the column or lack of protonation sites. This guide provides a specialized workflow to overcome these "stealth" properties.

Chemical Properties & Mass Spectrometry Theory

Before initiating the protocol, the analyst must calculate the precise mass shifts introduced by these modifications to predict precursor and product ions accurately.

Theoretical Mass Calculation

The base residue is Tyrosine (Y) . The modifications are additive.

ComponentModificationMonoisotopic Mass Shift (

Da)
Formula Change
Tyrosine Residue None163.0633 (Residue Mass)

N-Acetyl Acetylation+42.0106

O-Methyl Methylation (Side Chain)+14.0157

Methyl Ester Esterification (C-Term)+14.0157

Total MW Ac-Tyr(Me)-OMe 251.1159 Da

Ionization Strategy

Since the molecule lacks a basic amine (the N-terminus is acetylated) or an acidic carboxyl (the C-terminus is esterified), protonation


 is inefficient and relies solely on the amide backbone or weak basicity of the ether oxygen.
  • Primary Target: Look for Sodium Adducts

    
      or Ammonium Adducts 
    
    
    
    if buffers are used.
  • Alternative: If the peptide contains an internal Arginine or Lysine,

    
     will remain the dominant species.
    

Protocol 1: Sample Preparation (Solubility is Critical)

Standard aqueous diluents will cause precipitation and carryover.

  • Stock Solution: Dissolve the solid peptide in 100% DMSO or Dimethylformamide (DMF) to a concentration of 1-10 mM. Vortex vigorously for 1 minute.

  • Working Standard: Dilute the stock 1:100 into 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.

    • Note: Do not use 100% aqueous buffer for the working standard. The high organic content is necessary to keep the O-methylated tyrosine in solution.

  • Centrifugation: Spin at 15,000 x g for 10 minutes to remove any micro-aggregates before injection.

Protocol 2: LC-MS/MS Methodology

Chromatographic Conditions

Research suggests that for hydrophobic peptides, Methanol (MeOH) often yields higher sensitivity than Acetonitrile (ACN) due to better solvation of the aliphatic/aromatic chains [1].

  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 50°C (Elevated temperature improves mass transfer for hydrophobic analytes).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10% Initial Hold
1.0 10% Load
8.0 95% Elution (Target window)
10.0 95% Wash

| 10.1 | 10% | Re-equilibration |

Mass Spectrometer Settings (ESI Source)
  • Polarity: Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 40 V (Higher cone voltage helps decluster hydrophobic aggregates).

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C (High heat required for MeOH evaporation).

  • Acquisition: Full Scan (m/z 100–1000) followed by Targeted MS/MS on the calculated precursor.

Data Analysis & Interpretation

Diagnostic Fragmentation Pathways

When analyzing peptides containing Ac-Tyr(Me)-OMe , specific neutral losses and immonium ions provide definitive structural proof.

  • Diagnostic Ion 1: The Modified Immonium Ion

    • Native Tyrosine Immonium: m/z 136.08.[1]

    • O-Methyl-Tyrosine Immonium: m/z 150.09 .

    • Significance: The presence of a strong peak at m/z 150.09 confirms the methylation is on the Tyrosine side chain, not elsewhere.

  • Diagnostic Ion 2: Neutral Loss of Methanol

    • The C-terminal Methyl Ester is labile.

    • Look for a transition of

      
      . 
      
    • Mechanism:[2] Loss of

      
       (32 Da) from the C-terminus [2].
      
  • Diagnostic Ion 3: Ketene Loss (N-Acetyl)

    • The N-terminal Acetyl group often cleaves as a neutral ketene.

    • Look for

      
      . 
      
Visualization of Fragmentation Logic

FragmentationPathway Precursor Precursor Ion [Ac-Tyr(Me)-OMe + H]+ Immonium Diagnostic Immonium Ion (Tyr-OMe Side Chain) m/z 150.09 Precursor->Immonium CID Fragmentation (High Energy) LossMeOH Neutral Loss: Methanol [M - 32 Da]+ Precursor->LossMeOH Ester Cleavage (-32 Da) LossKetene Neutral Loss: Ketene [M - 42 Da]+ Precursor->LossKetene N-Term Cleavage (-42 Da) Backbone b/y Ion Series (Sequence Confirmation) Precursor->Backbone Amide Bond Breakage

Caption: MS/MS fragmentation pathways for N-Acetyl-O-methyl-L-tyrosine methyl ester. The m/z 150.09 ion is the specific biomarker for the O-methylated tyrosine residue.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Signal (

)
Suppression or lack of protonation.Check for Sodium adduct

.[1] Add 0.1% Formic Acid or Ammonium Acetate to mobile phase to force adduct formation.
Broad/Tailing Peaks Solubility issues on column.Switch organic modifier from ACN to Methanol or Isopropanol . Increase Column Temp to 60°C.
Missing Immonium (150) Collision Energy (CE) too low.Increase CE by 5-10 eV. Immonium ions require higher energy to form than b/y ions.
Carryover in Blanks Hydrophobic adsorption.Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.

References

  • Use of Methanol for Hydrophobic Peptides

    • Title: LC-MS/MS Analysis of Peptides with Methanol as Organic Modifier: Improved Limits of Detection.
    • Source: ResearchG
    • URL:[Link]

  • Neutral Loss Mechanisms

    • Title: Investigation of neutral loss during collision-induced dissoci
    • Source: PubMed / NIH.
    • URL:[Link]

  • Tyrosine Fragmentation Patterns

    • Title: Technical Support Center: H-Gly-Ala-Tyr-OH Fragment
    • Source: BenchChem.[3]

  • General Protocol for Hydrophobic Proteins

    • Title: Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry.[4]

    • Source: PLOS One.
    • URL:[Link]

Sources

Using N-Acetyl-O-methyl-L-tyrosine methyl ester for site-specific protein modification.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Specific Protein Modification & Validation using O-Methyl-L-Tyrosine Derivatives

Executive Summary

In the landscape of modern drug development, particularly for Antibody-Drug Conjugates (ADCs) and signal transduction inhibitors, the ability to "mask" specific tyrosine residues is critical. O-methyl-L-tyrosine (OMeY) acts as a phosphorylation-silent analogue of tyrosine.

This guide addresses the dual utility of N-Acetyl-O-methyl-L-tyrosine methyl ester (NAMTME) :

  • As a Biomimetic Standard (Primary Application): It serves as the critical analytical reference for validating the site-specific incorporation of OMeY via Genetic Code Expansion (GCE). Its blocked N- and C-termini mimic the electronic environment of a peptide bond, making it the gold standard for calibrating LC-MS and UV assays for the modified residue.

  • As a Substrate for Enzymatic Ligation (Secondary Application): It functions as an acyl donor for N-terminal modification using engineered ligases (e.g., Subtiligase).

Scientific Foundation

The Challenge: Tyrosine Promiscuity

Native tyrosine residues are hotspots for phosphorylation (by kinases) and oxidative cross-linking. In therapeutic protein engineering, "silencing" a specific tyrosine to prevent off-target phosphorylation or to block a binding interface without altering the protein's overall hydrophobicity is a common requirement.

The Solution: O-Methylation

Replacing the phenolic hydroxyl (-OH) with a methoxy group (-OCH₃) removes the nucleophile required for phosphorylation and oxidative coupling, effectively "capping" the site while retaining the aromatic stacking interactions.

The Role of NAMTME

While the free amino acid (O-methyl-L-tyrosine) is used for cellular uptake in GCE, the fully protected ester (NAMTME) is essential for the analytical workflow.

  • Peptide Bond Mimicry: The acetyl (N-term) and methyl ester (C-term) groups simulate the amide linkages flanking the residue within a protein chain.

  • MS/MS Fragmentation: It allows researchers to determine the specific ionization energy and daughter ions of the modified residue before the complex protein is even expressed.

Workflow Visualization

GCE_Validation cluster_0 Step 1: Genetic Code Expansion cluster_1 Step 2: Analytical Validation (The Role of NAMTME) Plasmid Plasmid (Orthogonal tRNA/aaRS) Expression Host Cell Expression (E. coli / CHO) Plasmid->Expression FreeAA Free O-Methyl-L-Tyrosine (Media Supplement) FreeAA->Expression Protein Modified Protein (Internal OMeY) Expression->Protein Digestion Proteolytic Digestion (Trypsin/Glu-C) Protein->Digestion NAMTME Ref Standard: N-Acetyl-O-methyl-L-tyrosine methyl ester LCMS LC-MS/MS Analysis NAMTME->LCMS Calibrant Injection Digestion->LCMS Validation Data Validation (Retention Time & Frag Match) LCMS->Validation

Figure 1: Workflow demonstrating the incorporation of O-methyl-L-tyrosine via GCE and the specific use of NAMTME as the analytical reference standard for method validation.

Detailed Protocols

Protocol A: Analytical Validation of OMeY Incorporation

Objective: To confirm site-specific incorporation of O-methyl-L-tyrosine using NAMTME as a surrogate standard.

Materials:

  • Analyte: Purified OMeY-modified protein.

  • Reference Standard: N-Acetyl-O-methyl-L-tyrosine methyl ester (High Purity >98%).

  • Enzymes: Sequencing-grade Trypsin or Chymotrypsin.

  • LC-MS: Q-TOF or Orbitrap system.

Step-by-Step Procedure:

  • Standard Preparation (The Mimic):

    • Dissolve NAMTME in 50% Acetonitrile/0.1% Formic Acid to a concentration of 10 µM.

    • Rationale: This molecule mimics the hydrophobicity of the OMeY residue inside a peptide chain better than the free amino acid, allowing for accurate prediction of Reverse Phase (RP) retention shifts.

  • MS Source Optimization:

    • Infuse the NAMTME standard directly into the MS.

    • Determine the optimal Collision Energy (CE) to generate the signature reporter ion (typically the immonium ion of O-methyl-tyrosine, m/z ~150.09).

    • Critical Output: Record the specific fragmentation pattern. The modified peptide from your protein must show these exact daughter ions.

  • Protein Digestion:

    • Denature 50 µg of the modified protein (6M Urea).

    • Reduce (DTT, 5mM) and Alkylate (Iodoacetamide, 15mM).

    • Dilute Urea to <1M and add Trypsin (1:50 enzyme:substrate ratio). Incubate overnight at 37°C.

  • Comparative LC-MS:

    • Inject the digested sample.

    • Monitor for the theoretical mass of the tryptic peptide containing the modification.

    • Validation Criteria: The identified peptide must elute with a hydrophobicity shift consistent with the methyl group (relative to WT) and contain the MS/MS fragments identified in Step 2 using the NAMTME standard.

Protocol B: Enzymatic N-Terminal Ligation (Alternative Use)

Objective: To attach O-methyl-L-tyrosine to the N-terminus of a protein using NAMTME as a substrate.

Mechanism: Subtiligase (an engineered subtilisin variant) can use peptide esters as acyl donors to form a peptide bond with the N-terminal amine of a target protein.

Step-by-Step Procedure:

  • Reaction Mix:

    • Target Protein: 100 µM (in 100 mM Tricine, pH 8.0).

    • Substrate (NAMTME): 1-2 mM (dissolved in DMSO, final DMSO <5%).

    • Enzyme: Subtiligase (1-5 µM).

  • Incubation:

    • Incubate at 25°C for 60–120 minutes.

    • Note: The ester bond of NAMTME is activated, allowing the enzyme to transfer the N-acetyl-O-methyl-tyrosyl moiety to the N-terminus of the protein.

  • Quenching & Purification:

    • Quench by lowering pH to 4.0 or adding a protease inhibitor.

    • Purify via Size Exclusion Chromatography (SEC) to remove excess NAMTME.

Data Summary & Specifications

Table 1: Comparative Properties of Tyrosine Derivatives

CompoundChemical StructurePrimary ApplicationSolubility
L-Tyrosine Free Amine/Carboxyl, PhenolNative Protein SynthesisLow (pH 7)
O-Methyl-L-Tyrosine Free Amine/Carboxyl, MethoxyGenetic Code Expansion (Media Supplement)Moderate
NAMTME Blocked Amine/Carboxyl, Methoxy MS Standard / Enzymatic Substrate High (Organic Solvents)

Table 2: Mass Spectrometry Validation Parameters (Example)

ParameterValue / ObservationRelevance
Parent Ion (NAMTME) m/z 252.12 [M+H]+Reference mass for the standard.
Reporter Ion m/z 150.09Signature immonium ion for O-Me-Tyr.
Retention Shift +1.5 to +3.0 min vs WTO-methylation increases hydrophobicity significantly.

Troubleshooting & Expert Tips

  • Solubility: NAMTME is hydrophobic. Do not attempt to dissolve it directly in aqueous buffer at high concentrations. Dissolve in 100% DMSO or Acetonitrile first, then dilute.

  • False Positives in GCE: If using GCE, ensure your orthogonal synthetase does not accept native Tyrosine. Run a control expression without adding O-methyl-L-tyrosine to the media. If protein is produced, your system is "leaky."

  • Ester Hydrolysis: When using NAMTME as a standard, prepare fresh. The methyl ester can hydrolyze slowly in basic buffers, converting it to N-acetyl-O-methyl-L-tyrosine (free acid), which has different retention properties.

References

  • Chin, J. W., et al. (2003). "An Expanded Eukaryotic Genetic Code."[1] Science, 301(5635), 964-967. Link

    • Foundational text on incorpor
  • Wang, L., & Schultz, P. G. (2001). "Expanding the Genetic Code." Chem. Commun., 1-11. Link

    • Describes the evolution of orthogonal tRNA/synthetase pairs.
  • Sigma-Aldrich/Merck. "N-Acetyl-O-methyl-L-tyrosine methyl ester Product Specification." Link

    • Source for physicochemical properties and stability d
  • Weeks, J. A., & Wells, J. A. (2020). "Subtiligase-Catalyzed Peptide Ligation." Chemical Reviews, 120(6), 3127–3160. Link

    • Reference for using peptide esters (like NAMTME)

Sources

Troubleshooting & Optimization

Optimizing coupling efficiency of N-Acetyl-O-methyl-L-tyrosine methyl ester in difficult sequences.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for optimizing the incorporation of N-Acetyl-O-methyl-L-tyrosine methyl ester into difficult peptide sequences. This modified amino acid presents unique challenges during solid-phase peptide synthesis (SPPS) due to a combination of steric hindrance and electronic effects. The N-acetyl group increases the bulk around the alpha-carbon and can reduce the nucleophilicity of the N-terminal amine of the growing peptide chain. Furthermore, N-acetylated amino acids have a known tendency to form oxazolone (azlactone) intermediates, which can lead to significant racemization.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these hurdles and achieve high coupling efficiency and stereochemical purity.

Troubleshooting Guide: Common Issues & Solutions

This section is designed in a question-and-answer format to directly address problems you may encounter in the lab.

Question 1: My Kaiser test is positive after a standard coupling cycle for N-Acetyl-O-methyl-L-tyrosine methyl ester. What's causing the incomplete reaction?

Answer: A positive Kaiser test indicates the presence of unreacted primary amines, confirming a failed or incomplete coupling. The primary culprit is steric hindrance. Both the N-acetyl group and the O-methylated tyrosine side chain create a sterically demanding environment, slowing down the reaction kinetics.[3][4][5]

Immediate Solutions:

  • Switch to a High-Potency Coupling Reagent: Standard carbodiimide reagents like DIC are often insufficient for such hindered couplings.[3] Transition to a more powerful uronium/aminium or phosphonium salt-based reagent. Reagents like HATU, HCTU, and especially COMU are designed to form highly reactive esters capable of overcoming significant steric barriers.[6][7][8][9][10] COMU is often preferred due to its high efficiency and enhanced safety profile, as it is based on the non-explosive OxymaPure.[6][7][9]

  • Perform a Double Coupling: Immediately after the first coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid and reagents.[3] This provides a second opportunity for the reaction to go to completion.

  • Increase Reaction Time: For sterically hindered residues, a standard 30-60 minute coupling time may be too short.[6] Extend the reaction time to 2 hours or even overnight, and monitor the reaction progress with a test cleavage and LC-MS analysis if possible.[8]

Question 2: My final peptide has a significant diastereomeric impurity corresponding to the D-isomer of my modified tyrosine. How can I minimize racemization?

Answer: N-acetylated amino acids are particularly prone to racemization through the formation of an oxazolone intermediate.[1][2] The base used in the coupling reaction can easily abstract the alpha-proton of this intermediate, leading to a loss of stereochemical integrity.[1][2]

Key Strategies to Suppress Racemization:

  • Choice of Base: The strength and steric hindrance of the base are critical.[2] Avoid strong, non-hindered bases. Opt for a more sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine to minimize proton abstraction.[2]

  • Use Additives: When using carbodiimides, the addition of racemization-suppressing additives is essential. While HOBt is standard, HOAt and OxymaPure are significantly more effective at preventing racemization.[2][11] Modern coupling reagents like HATU and COMU already incorporate these moieties (HOAt and Oxyma, respectively).[6][7]

  • Control Temperature: While elevated temperatures can improve coupling efficiency, they can also increase the rate of racemization.[8] If you must heat the reaction, do so cautiously (e.g., to 30-40°C) and for the shortest time necessary. Microwave-assisted synthesis can be highly effective as it provides rapid, controlled heating, often completing difficult couplings in minutes, which can minimize the time available for side reactions like racemization.[12][13][14][15]

Question 3: The synthesis is failing at a later stage. Could the growing peptide-resin be aggregating?

Answer: Yes, this is a classic issue with "difficult sequences." As the peptide chain elongates, it can fold back on itself and form intermolecular hydrogen bonds, leading to aggregation. This physically blocks reactive sites, preventing efficient deprotection and coupling.[11]

Solutions for Aggregation:

  • Optimize Your Solvent: The choice of solvent is crucial for solvating the peptide-resin complex.[16] While DMF is common, N-methylpyrrolidone (NMP) has superior solvating properties and can be a better choice for difficult sequences.[8][17] In some cases, using a solvent mixture containing DMSO can help break up aggregates.[11][18]

  • Employ Microwave Energy: Microwave-assisted peptide synthesis (MW-SPPS) is an excellent tool for overcoming aggregation. The rapid heating disrupts the hydrogen bonds responsible for aggregation, improving reaction efficiency.[12][14][15]

  • Use Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures and improve solvation.

Frequently Asked Questions (FAQs)

Q: What is the best all-around coupling reagent for N-Acetyl-O-methyl-L-tyrosine methyl ester?

A: For difficult couplings involving sterically hindered or racemization-prone residues, COMU is an excellent first choice. It demonstrates coupling efficiencies comparable to or even exceeding HATU, with the significant advantage of a better safety profile due to its Oxyma-based structure.[6][7][19]

Q: Should I pre-activate the amino acid before adding it to the resin?

A: Yes. Pre-activating the amino acid with the coupling reagent and base in a separate vessel for 1-5 minutes before adding it to the deprotected resin is highly recommended.[3][9] This practice is crucial to avoid guanidinylation, a side reaction where uronium/aminium reagents can cap the N-terminal amine of the peptide, irreversibly terminating the chain.[11]

Q: How does the O-methyl and C-terminal methyl ester protecting groups affect the coupling?

A: The O-methyl group adds to the steric bulk of the side chain. The C-terminal methyl ester is a standard protecting group and should not directly interfere with the coupling reaction itself. However, its presence means this amino acid derivative is intended for solution-phase synthesis or as the final C-terminal residue in an SPPS sequence where the final product is a methyl ester.

Q: Can I use elevated temperatures to improve the coupling efficiency?

A: Yes, but with caution. Increasing the temperature can provide the energy needed to overcome the activation barrier of a sterically hindered coupling.[11] However, it also increases the risk of racemization.[8] Microwave synthesis is the preferred method for applying heat as it is rapid and controlled, often driving difficult couplings to completion in 5-10 minutes.[12][13]

Data & Reagent Comparison

For difficult sequences, the choice of coupling reagent is a critical determinant of success. The following table summarizes the performance of common reagents for hindered couplings.

Reagent ClassExample Reagent(s)Coupling Efficiency (Hindered AA)Racemization RiskKey Considerations
Carbodiimide DIC, DCCLow to ModerateHigh (without additives)Often inefficient for difficult couplings; requires additives like HOBt or Oxyma.[3]
Aminium/Uronium (HOBt-based) HBTU, TBTUHighModerateVery popular and effective, but HOBt is explosive.[7]
Aminium/Uronium (HOAt-based) HATU, HCTUVery HighLowExcellent for difficult couplings with superior racemization suppression. HOAt is also explosive.[9][10]
Aminium/Uronium (Oxyma-based) COMU Very High Low Recommended choice. Efficiency rivals HATU with a much better safety profile.[6][7][9]
Phosphonium PyBOP, PyAOPHighModerateEffective, but can be less reactive than uronium salts for the most challenging cases.

Experimental Protocols

Protocol 1: Optimized Coupling using COMU

This protocol is designed to maximize coupling efficiency for N-Acetyl-O-methyl-L-tyrosine methyl ester.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected (confirmed by a negative Kaiser test) and wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve:

    • Fmoc-N-Acetyl-O-methyl-L-tyrosine methyl ester (4 equivalents relative to resin loading)

    • COMU (3.9 equivalents)

    • DIPEA (8 equivalents) in a minimal amount of high-quality, amine-free DMF.

  • Pre-activation: Gently agitate the activation mixture for 2-3 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for at least 2 hours at room temperature.

  • Monitoring: After 2 hours, take a small sample of resin beads and perform a Kaiser test.

  • Troubleshooting:

    • If the Kaiser test is positive (blue/purple beads), drain the reaction solution and perform a second coupling (repeat steps 2-5).

    • If the Kaiser test is negative (yellow/colorless beads), the coupling is complete. Proceed with washing the resin with DMF (5 x 1 min) to remove excess reagents before the next deprotection step.

Protocol 2: Microwave-Assisted Coupling for Extremely Difficult Sequences

This protocol leverages microwave energy to overcome severe steric hindrance and aggregation.[12][15]

  • Resin & Reagent Prep: Follow steps 1 and 2 from Protocol 1.

  • Coupling: Add the activation mixture to the deprotected resin in a microwave-safe reaction vessel.

  • Microwave Program: Place the vessel in a dedicated peptide synthesizer microwave. Apply microwave power to maintain a temperature of 75°C for 10 minutes.

  • Post-Microwave: After the program is complete, allow the vessel to cool. Wash the resin thoroughly with DMF (5 x 1 min).

  • Confirmation: Perform a Kaiser test to confirm coupling completion. If necessary, a second 5-10 minute microwave coupling can be performed.

Diagrams and Workflows

Troubleshooting Workflow for Failed Coupling

This decision tree guides you through the process of diagnosing and solving an incomplete coupling reaction.

G start Positive Kaiser Test (Incomplete Coupling) reagent Are you using a potent coupling reagent (e.g., HATU, COMU)? start->reagent double_couple Perform a Double Coupling reagent->double_couple Yes switch_reagent Switch to COMU or HATU reagent->switch_reagent No extend_time Extend Coupling Time (2-4 hours or overnight) double_couple->extend_time check_again Re-check with Kaiser Test extend_time->check_again use_microwave Consider Microwave-Assisted Coupling (MW-SPPS) check_again->use_microwave Still Positive success Coupling Successful (Negative Kaiser Test) check_again->success Negative switch_reagent->double_couple change_solvent Consider changing solvent (e.g., NMP) or adding chaotropic salts use_microwave->change_solvent

Caption: Troubleshooting Decision Tree for Incomplete Coupling Reactions.

Mechanism of COMU Activation

This diagram illustrates how COMU activates a carboxylic acid for amide bond formation, highlighting the role of the Oxyma leaving group.

G cluster_0 Activation Step cluster_1 Coupling Step AminoAcid R-COOH (N-Acetyl-Tyr Derivative) ActiveEster Activated Oxyma Ester [R-CO-Oxyma] AminoAcid->ActiveEster COMU COMU COMU->ActiveEster Base Base (DIPEA) Base->ActiveEster abstracts H+ PeptideBond Peptide Bond Formed R-CO-NH-Peptide-Resin ActiveEster->PeptideBond Nucleophilic Attack PeptideAmine H₂N-Peptide-Resin PeptideAmine->PeptideBond Oxyma_byproduct Oxyma_byproduct PeptideBond->Oxyma_byproduct releases Oxyma Oxyma byproduct Oxyma-H (Byproduct)

Caption: Simplified Mechanism of Amino Acid Activation by COMU.

References

  • Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). PubMed. [Link]

  • Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Springer Nature Experiments. [Link]

  • Protocol for solid-phase peptide synthesis using a MW assisted coupling reaction in water. ResearchGate. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. CD Formulation. [Link]

  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37). PubMed. [Link]

  • Microwave-Assisted Peptide Synthesis: A Faster Approach. Synpeptide. [Link]

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). PMC. [Link]

  • Solvents for Solid Phase Peptide Stynthesis Contents. AAPPTec. [Link]

  • Coupling & Side Reactions - Peptide Chemistry Resources. Iris Biotech. [Link]

  • Assessment of racemisation in N-alkylated amino-acid derivatives during peptide coupling in a model dipeptide system. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. PMC. [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • Coupling Reagents. AAPPTec. [Link]

  • Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids.
  • Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating. Peptide Science. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Luxembourg Bio Technologies. [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

Sources

Troubleshooting incomplete Fmoc deprotection of N-Acetyl-O-methyl-L-tyrosine methyl ester.

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Tyrosine Derivatives & The "N-Acetyl-O-methyl-L-tyrosine methyl ester" Anomaly

Welcome to the Advanced Troubleshooting Guide. As application scientists, we often encounter synthesis failures that stem not from poor technique, but from fundamental chemical incompatibilities or sequence-dependent physical phenomena. This guide addresses a highly specific and commonly misunderstood scenario regarding the deprotection of modified Tyrosine derivatives.

Section 1: The Structural Diagnostic (Addressing the Core Anomaly)

Q: I am attempting an Fmoc deprotection on N-Acetyl-O-methyl-L-tyrosine methyl ester, but my amine detection assays (e.g., Kaiser test) remain negative, indicating incomplete deprotection. Why is the reaction failing?

A: The reaction is not failing; the premise of the reaction is chemically incompatible with your substrate. N-Acetyl-O-methyl-L-tyrosine methyl ester (Ac-Tyr(Me)-OMe) does not contain an Fmoc protecting group[1].

In this specific molecule, the N-terminal amine is permanently capped with an acetyl (Ac) group. Standard Fmoc deprotection reagents operate via base-catalyzed β-elimination of the fluorenylmethyloxycarbonyl (Fmoc) group[2]. Acetamides are highly stable to these mild basic conditions. Your negative Kaiser test is accurately reporting the absence of a free primary amine because the amine remains acetylated, not because of "incomplete Fmoc deprotection"[2].

Causality & Solution: You have likely experienced a reagent mix-up or premature N-terminal capping during your workflow. If your goal is chain elongation or amine modification, you cannot use the N-Acetyl derivative. You must restart your synthesis with the correct building block: Fmoc-O-methyl-L-tyrosine (Fmoc-Tyr(Me)-OH) [3].

Section 2: Troubleshooting True Fmoc Deprotection Issues

Q: Assuming I have corrected my starting material to Fmoc-Tyr(Me)-OH and incorporated it into a peptide sequence, what causes genuine incomplete Fmoc deprotection?

A: When working with the correct Fmoc-protected tyrosine derivatives, incomplete deprotection typically stems from two physical chemistry phenomena:

  • Steric Hindrance: Bulky side chains—such as the O-methylated phenol of Tyr(Me) combined with adjacent bulky residues—physically obstruct the secondary amine (piperidine) from accessing the Fmoc alpha-proton[4].

  • Peptide Aggregation: As the peptide elongates, sequences rich in hydrophobic residues can form inter-chain hydrogen bonds, creating rigid β-sheet structures. This aggregation collapses the solid-phase resin matrix, severely limiting reagent diffusion to the N-terminus[5].

Q: How can I overcome incomplete deprotection caused by aggregation or steric hindrance?

A: The standard 20% piperidine/DMF protocol is often insufficient for "difficult sequences." You must alter the reaction kinetics by introducing a stronger, non-nucleophilic base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) [6].

Mechanistic Insight: DBU is significantly more basic than piperidine and rapidly deprotonates the Fmoc group even in sterically hindered or aggregated environments. However, because DBU is non-nucleophilic, it cannot scavenge the highly reactive dibenzofulvene byproduct generated during cleavage. Therefore, piperidine must be co-added to trap the dibenzofulvene and prevent it from alkylating the newly freed amine[6].

Section 3: Quantitative Data & Diagnostics
Table 1: Reagent Selection for Fmoc Deprotection
Reagent SystemBasicity / NucleophilicityPrimary Use CaseKnown Limitations
20% Piperidine in DMF Moderate / HighStandard SPPS deprotection.Sluggish in aggregated or sterically hindered sequences[2].
2% DBU + 2% Piperidine in DMF High / High (via Piperidine)Difficult, aggregated, or sterically hindered sequences[4].DBU can catalyze aspartimide formation if Aspartic Acid (Asp) is present in the sequence[6].
Table 2: Kaiser Test Colorimetric Interpretation
Bead ColorSolution ColorDiagnostic ResultRequired Action
Deep Blue Deep Blue Positive: Free primary amine present.Proceed to the next amino acid coupling step[2].
Yellow / Colorless Yellow / Colorless Negative: No free amine.Re-run deprotection with DBU or verify starting material is not N-Acetylated[2].
Blue Colorless Weak Positive: Partial deprotection.Extend deprotection time or increase reaction temperature[2].
Section 4: Validated Experimental Protocols
Protocol 1: DBU-Assisted Fmoc Deprotection for Difficult Sequences

Self-Validating Design: This protocol incorporates a dual-treatment approach to ensure complete removal even in β-sheet-rich regions without overexposing sensitive residues.

  • Resin Swelling: Suspend the peptide-resin in Dimethylformamide (DMF) for 30 minutes to maximize pore accessibility[4]. Drain the solvent.

  • Initial Cleavage: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin. Agitate for 2–5 minutes at room temperature[4]. (Rationale: The short initial burst rapidly removes the bulk of accessible Fmoc groups). Drain the solution.

  • Deep Cleavage: Add a fresh solution of 2% DBU / 2% piperidine in DMF. Agitate for an additional 10–15 minutes. Drain the solution.

  • Scavenging Wash: Wash the resin thoroughly with DMF (5–7 times)[4]. (Critical Step: This removes all traces of the dibenzofulvene-piperidine adduct and DBU, which can interfere with subsequent couplings).

Protocol 2: Quantitative UV-Vis Monitoring of Deprotection

Self-Validating Design: Colorimetric tests are qualitative. This UV-Vis protocol provides an exact numerical value of deprotection efficiency to guarantee the system is ready for coupling.

  • Effluent Collection: Collect all effluent (the piperidine deprotection solution and the first two DMF washes) from the deprotection step into a volumetric flask of a known volume[2].

  • Dilution: Dilute the collected solution with DMF to the volumetric mark[2].

  • Measurement: Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer[2].

  • Validation: Calculate the amount of cleaved Fmoc using the Beer-Lambert law (

    
    ), where the extinction coefficient (
    
    
    
    ) of the dibenzofulvene-piperidine adduct is approximately
    
    
    [2]. Compare the calculated yield to your theoretical resin loading to validate 100% cleavage.
Section 5: Diagnostic Workflow

G Start Issue: Incomplete Fmoc Deprotection Reported on Ac-Tyr(Me)-OMe CheckStruct Structural Verification: Does the molecule have an Fmoc group? Start->CheckStruct PathAc No: N-Terminal is Acetylated (Ac-Tyr(Me)-OMe) CheckStruct->PathAc NMR / MS confirms Ac PathFmoc Yes: Actually using Fmoc-Tyr(Me)-OMe CheckStruct->PathFmoc NMR / MS confirms Fmoc ActionAc Action: Switch starting material to Fmoc-protected derivative PathAc->ActionAc ActionFmoc Action: Optimize Deprotection (Piperidine / DBU) PathFmoc->ActionFmoc Success Successful Deprotection & Coupling ActionAc->Success ActionFmoc->Success

Diagnostic workflow for troubleshooting deprotection failures based on structural verification.

References
  • Benchchem.Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
  • Benchchem.Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.
  • CymitQuimica.CAS 77128-72-4: Fmoc-Tyr(Me)-OH.
  • PubChem - NIH.Ac-Tyr(me)-OMe | C13H17NO4 | CID 6950955.
  • PubMed - NIH.Incomplete Fmoc deprotection in solid-phase synthesis of peptides.
  • aapptec, LLC.Peptides: Fmoc Deprotection and DBU.

Sources

Minimizing racemization of N-Acetyl-O-methyl-L-tyrosine methyl ester during peptide synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique stereochemical challenges posed by N-acetylated amino acids.

Working with N-Acetyl-O-methyl-L-tyrosine methyl ester (Ac-Tyr(Me)-OMe) or its free acid precursor requires specialized handling. Unlike standard Fmoc- or Boc-protected amino acids, N-acetylated derivatives are notoriously susceptible to racemization during carboxyl activation and basic deprotection. This guide provides the mechanistic causality behind these issues and field-proven protocols to preserve stereochemical integrity during your syntheses.

Frequently Asked Questions (FAQs)

Q1: Why does N-Acetyl-O-methyl-L-tyrosine racemize so easily compared to Fmoc-protected amino acids? A1: The root cause lies in the electronic properties of the N-protecting group. Urethane protecting groups (like Fmoc or Boc) donate electron density from the carbamate oxygen to the carbonyl, reducing its nucleophilicity. The N-acetyl group lacks this resonance stabilization. During C-terminal activation, the highly nucleophilic N-acetyl oxygen attacks the activated ester, forming a 5(4H)-oxazolone (azlactone) intermediate[1]. The alpha-proton of this oxazolone is highly acidic (pKa ~9) and is rapidly abstracted by tertiary bases, leading to a planar, achiral enolate that yields a racemic mixture upon ring opening[2].

Q2: How does the choice of base impact the racemization of N-acetylated amino acids? A2: Strong, sterically hindered tertiary amines like N,N-Diisopropylethylamine (DIPEA) are standard in peptide synthesis but are highly detrimental for N-acetyl amino acids because they rapidly deprotonate the oxazolone intermediate[2]. Switching from DIPEA to a weaker base, such as Pyridine, significantly reduces the rate of alpha-proton abstraction, preserving stereochemical integrity[1]. Alternatively, adopting a base-free coupling system completely bypasses this degradation pathway.

Q3: I am synthesizing the methyl ester (Ac-Tyr(Me)-OMe) from the free acid. Why am I seeing epimers? A3: Esterification often utilizes basic catalysts like DMAP. DMAP acts as both a strong nucleophile and a base, promoting oxazolone formation and direct enolization of the resulting ester. To minimize this, avoid basic esterification. Instead, utilize mild, acid-catalyzed Fischer esterification or alkylation with methyl iodide under strictly controlled, weakly basic conditions to prevent alpha-proton abstraction.

Mechanistic Workflows & Visualizations

Oxazolone_Mechanism A N-Acetyl Amino Acid (Ac-Tyr(Me)-OH) B Activated Ester Intermediate A->B Coupling Reagent C 5(4H)-Oxazolone (Chiral) B->C Intramolecular Attack D Oxazolone Enolate (Achiral) C->D Strong Base (e.g., DIPEA) E Racemized Product (D/L Mixture) C->E Direct Aminolysis (Retention) D->E Aminolysis / Esterification

Mechanism of oxazolone-mediated racemization for N-acetylated amino acids.

Troubleshooting_Workflow Start High Racemization Detected CheckStep Identify Problematic Step Start->CheckStep Saponification Ester Hydrolysis (Ac-Tyr(Me)-OMe -> Acid) CheckStep->Saponification Coupling Amide Bond Formation (Ac-Tyr(Me)-OH -> Peptide) CheckStep->Coupling Sol1 Use LiOH at 0°C Avoid excess NaOH Saponification->Sol1 Sol2 Switch to DIC/Oxyma or DEPBT Coupling->Sol2 Sol3 Replace DIPEA with Pyridine (if uronium used) Coupling->Sol3

Decision tree for troubleshooting racemization in N-acetyl amino acid workflows.

Data Presentation: Coupling Reagent Optimization

When coupling Ac-Tyr(Me)-OH, the choice of coupling additive and base is the primary determinant of stereochemical success. The table below summarizes the quantitative impact of various systems on racemization.

Table 1: Impact of Coupling Conditions on N-Acetyl Amino Acid Racemization

Coupling SystemBase UsedEpimerization RiskReaction EfficiencyMechanistic Rationale
TBTU / HOBt DIPEAHigh (>15%)ExcellentStrong base rapidly deprotonates the oxazolone intermediate[2].
TBTU / HOBt PyridineModerate (~5%)GoodWeaker base (pKa ~5.2) reduces the rate of α-proton abstraction[1].
DEPBT DIPEALow (<2%)ModeratePhosphate intermediate resists oxazolone formation, preserving chirality[3].
DIC / OxymaPure NoneVery Low (<1%)ExcellentBase-free environment; Oxyma acts as a potent nucleophile to bypass oxazolone[4].

Step-by-Step Experimental Protocols

Protocol 1: Racemization-Free Coupling of Ac-Tyr(Me)-OH

Objective: To couple the N-acetylated free acid to an amine without inducing oxazolone enolization. Causality: Utilizing DIC/OxymaPure allows for a completely base-free coupling environment. OxymaPure acts as a superior nucleophile compared to HOBt, rapidly opening any transient oxazolone before racemization can occur[4].

  • Preparation: Dissolve 3.0 equivalents of Ac-Tyr(Me)-OH and 3.0 equivalents of OxymaPure in anhydrous DMF to achieve a concentration of 0.1 M.

  • Activation: Chill the solution to 0 °C. Add 3.0 equivalents of DIC dropwise. Critical Step: Do NOT add any tertiary base (e.g., DIPEA or TEA).

  • Pre-activation: Stir the mixture for 3–5 minutes at 0 °C to allow the formation of the active Oxyma ester.

  • Coupling: Add the activated mixture to the amine component (1.0 equivalent). Stir at room temperature for 1–2 hours.

  • Self-Validation QC: Analyze the crude reaction mixture via Chiral Reverse-Phase HPLC. Compare the retention times against a spiked sample of intentionally synthesized D-epimer (using D-Tyr(Me)-OH) to accurately quantify %ee.

Protocol 2: Low-Racemization Saponification of Ac-Tyr(Me)-OMe

Objective: To hydrolyze the methyl ester to the free carboxylic acid for subsequent coupling, avoiding base-catalyzed enolization. Causality: The ester group increases the acidity of the alpha-proton. Standard saponification (NaOH at room temp) will cause direct enolization. Using LiOH at 0 °C drastically reduces the rate of alpha-proton abstraction relative to the rate of ester hydrolysis.

  • Solvent System: Dissolve Ac-Tyr(Me)-OMe in a 3:1:1 mixture of THF/MeOH/H2O.

  • Temperature Control: Cool the solution to 0 °C in an ice/water bath.

  • Base Addition: Add 1.1 equivalents of LiOH·H2O strictly dropwise. Avoid large excesses of base.

  • Monitoring: Stir at 0 °C and monitor by TLC until the ester is consumed (typically 1–2 hours).

  • Quenching: Immediately quench the reaction by adding 1M HCl dropwise until the pH reaches 3.0. Extract the product with Ethyl Acetate.

  • Self-Validation QC: Perform polarimetry or chiral HPLC on the isolated free acid. The specific rotation should match the literature standard for enantiopure Ac-Tyr(Me)-OH, confirming the absence of base-catalyzed racemization.

References

Sources

Improving the yield of peptides containing N-Acetyl-O-methyl-L-tyrosine methyl ester.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the synthesis and yield optimization of peptides containing the non-canonical residue N-Acetyl-O-methyl-L-tyrosine methyl ester (and its incorporation into peptide chains).

Topic: Optimization of synthesis, cleavage, and purification protocols for peptides containing N-Acetyl-O-methyl-L-tyrosine methyl ester. Audience: Senior Chemists, Peptide Scientists, and Process Development Engineers. Version: 2.0 (Current Standards)

Core Knowledge Base: The "Golden Path" Strategy

The synthesis of peptides containing Ac-Tyr(Me)-OMe presents a triple-threat challenge:

  • Non-Canonical Side Chain: The O-methylated tyrosine (Tyr(Me)) alters solubility and aggregation properties compared to native tyrosine.

  • C-Terminal Methyl Ester: Standard SPPS resins (Wang, Rink Amide) generate acids or amides, not esters. Post-cleavage esterification is prone to racemization.

  • N-Terminal Acetylation: Requires efficient capping before cleavage.

Recommended Synthetic Route: The HMBA Resin Strategy

To maximize yield and minimize racemization, we recommend Fmoc-SPPS on HMBA-AM resin (4-Hydroxymethylbenzoic acid). This linker allows for the direct release of the peptide as a methyl ester upon cleavage with methanol/base, bypassing the need for solution-phase esterification of a free acid.

Troubleshooting Guide (Q&A)

Category A: Synthesis & Coupling Efficiency[1][2]

Q1: I am observing low coupling efficiency for the Fmoc-Tyr(Me)-OH residue. Is the methoxy group causing steric hindrance? A: While the O-methyl group adds bulk, the primary cause of low coupling efficiency with Tyr(Me) is often aggregation due to the increased hydrophobicity of the protected side chain.

  • Root Cause: The methoxy group removes the H-bond donating capability of the phenol, altering the solvation shell of the growing peptide chain.

  • Solution:

    • Solvent System: Switch from pure DMF to a mixture of DMF/DMSO (90:10) or NMP for the coupling of this specific residue.

    • Coupling Reagents: Upgrade from DIC/HOBt to COMU/Oxyma or HATU/HOAt . These generate more reactive active esters that drive the reaction to completion faster, outcompeting aggregation.

    • Double Coupling: Perform two coupling cycles (2 x 30 min) rather than one long cycle.

Q2: Why is my final yield low despite a successful assembly? A: The bottleneck is likely the cleavage-from-resin step . If you are using HMBA resin to generate the methyl ester, the nucleophilic displacement by methanol is slower than standard acidolysis.

  • Diagnostic: Check the resin after cleavage.[1] If it is still positive for peptide (quantitative ninhydrin or cleavage of a sample with NaOH), the transesterification was incomplete.

  • Fix: Ensure the methanol is anhydrous and the base (DIPEA or TEA) is fresh. Water competes with methanol, forming the free acid byproduct (Ac-Peptide-OH) instead of the ester (Ac-Peptide-OMe).

Category B: C-Terminal Methyl Ester Formation[4]

Q3: I am seeing significant racemization at the C-terminus. How do I prevent this? A: Racemization is a major risk when generating C-terminal esters using base-catalyzed cleavage (e.g., MeOH/TEA). The base can abstract the


-proton.
  • Protocol Adjustment:

    • Switch Base: Use DIPEA (Diisopropylethylamine) instead of Triethylamine (TEA). DIPEA is more sterically hindered and less nucleophilic, reducing proton abstraction.

    • Time/Temp Control: Limit the cleavage reaction to 16–24 hours at room temperature. Do not heat.

    • Alternative Catalyst: For difficult sequences, use catalytic KCN (Potassium Cyanide) in MeOH (requires extreme safety precautions) or Ti(OEt)4 (Titanium ethoxide) for transesterification, though these are less common in high-throughput settings.

Q4: Can I synthesize the peptide as an acid and esterify it later? A: You can, but it is not recommended for high yield.

  • Why? Solution-phase esterification (e.g., MeOH/SOCl2 or Acetyl Chloride) generates strong acid (HCl), which can degrade acid-sensitive side chains (like Trt, Boc) if they are still present, or cause side reactions if the peptide is unprotected. Furthermore, activating the C-terminus of a peptide segment in solution significantly increases the risk of epimerization (racemization) via oxazolone formation. The HMBA on-resin route is superior because the C-terminal stereocenter remains anchored and relatively protected until the moment of release.

Category C: Purity & Side Reactions[1][2][5]

Q5: My LC-MS shows a mass +14 Da or +28 Da higher than expected. What is this? A: This suggests unintended methylation.

  • Scenario: If you used Diazomethane or MeI to methylate a Tyr residue on-resin or in solution, you likely over-methylated the backbone amides or the N-terminus.

  • Prevention: Never attempt to methylate Tyr on the peptide. Always use the pre-methylated building block Fmoc-Tyr(Me)-OH (commercially available). This ensures 100% regioselectivity.

Step-by-Step Protocol: HMBA Strategy

Objective: Synthesize Ac-[Peptide]-Tyr(Me)-OMe (or similar sequence) with >95% purity.

Phase 1: Resin Loading
  • Resin: Use HMBA-AM Resin (Loading 0.8–1.0 mmol/g).

  • First Residue Attachment:

    • Dissolve Fmoc-AA-OH (5 eq) in DCM (dry).

    • Add DIC (2.5 eq) and DMAP (0.1 eq). Note: DMAP is essential for esterifying the HMBA hydroxyl group.

    • React for 2 hours.

    • Capping: Wash resin, then treat with Acetic Anhydride/Pyridine to cap unreacted hydroxyls on the linker.

Phase 2: Peptide Assembly (Fmoc-SPPS)
  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Coupling (Standard): Fmoc-AA-OH (4 eq), HBTU (4 eq), DIPEA (8 eq) in DMF.

  • Coupling (Tyr(Me)):

    • Use Fmoc-Tyr(Me)-OH .

    • Activator: COMU or HATU (to overcome steric/hydrophobic drag).

    • Solvent: DMF/NMP (9:1).

  • N-Terminal Capping:

    • After the final Fmoc removal, wash resin.[1][2]

    • Add Acetic Anhydride (10 eq) and DIPEA (20 eq) in DMF.

    • Shake for 30 mins. Verify negative Kaiser test.

Phase 3: Cleavage & Methyl Ester Formation

Critical Step: This releases the peptide and forms the methyl ester simultaneously.

  • Wash: Wash resin extensively with DMF, then DCM, then anhydrous Methanol (3x).[2]

  • Cleavage Cocktail: Prepare DMF / MeOH / DIPEA (5 : 4 : 1) .

  • Reaction: Add cocktail to resin. Shake at room temperature for 16–24 hours .

  • Collection: Filter the filtrate (contains product). Wash resin with MeOH.[2]

  • Workup: Evaporate solvents under vacuum (keep temp < 40°C).

  • Side Chain Deprotection: The residue obtained is the protected peptide methyl ester. Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours to remove side-chain protectors (e.g., tBu, Trt), leaving the C-terminal OMe and N-terminal Ac intact.

Quantitative Data Summary

Table 1: Comparison of Cleavage Methods for Methyl Ester Generation

MethodReagentsYield (Avg)Racemization RiskSuitability
HMBA / DIPEA MeOH, DIPEA, DMF85-92% Low (< 2%)Recommended for all peptides.
HMBA / TEA MeOH, TEA, DMF75-85%Moderate (2-5%)Acceptable for non-chiral C-term (Gly).
Transesterification MeOH, KCN (cat.)90-95%Very LowHigh hazard (Cyanide). Expert use only.
Solution Phase MeOH, SOCl260-70%High (> 10%)Poor. Causes side-chain damage.
Diazomethane CH2N2 in Ether>95%LowDangerous . Explosion risk. Monomers only.

Visual Workflow (Graphviz)

PeptideSynthesis Start Start: HMBA-AM Resin Load Load First AA (Fmoc-AA-OH + DIC/DMAP) Start->Load Cycle SPPS Cycles (Deprotect -> Couple) Load->Cycle TyrMe Couple Fmoc-Tyr(Me)-OH (Use HATU/NMP) Cycle->TyrMe At Tyr Position Cap N-Terminal Acetylation (Ac2O / DIPEA) Cycle->Cap Sequence Complete TyrMe->Cycle Next AA Cleave Cleavage from Resin (MeOH / DIPEA / DMF) *Forms Methyl Ester* Cap->Cleave Deprotect Side Chain Deprotection (TFA / TIS / H2O) Cleave->Deprotect Protected Peptide-OMe Final Final Product: Ac-Peptide-Tyr(Me)-OMe Deprotect->Final

Caption: Optimized workflow for HMBA-based synthesis of Ac/OMe capped peptides containing Tyr(Me).

References

  • National Institutes of Health (NIH) . (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. PMC. Retrieved from [Link]

  • Gyros Protein Technologies . (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]

Sources

Addressing solubility issues of N-Acetyl-O-methyl-L-tyrosine methyl ester in aqueous buffers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly modified, synthetic amino acid derivatives.

Solubilizing N-Acetyl-O-methyl-L-tyrosine methyl ester (Ac-Tyr(Me)-OMe) in aqueous buffers is notoriously difficult. To solve this, we must move beyond standard peptide solubilization protocols and address the specific thermodynamic barriers preventing hydration. This guide is designed to provide you with the mechanistic causality behind its insolubility, followed by field-proven, self-validating troubleshooting strategies.

Part 1: Mechanistic Overview – The Causality of Insolubility

To understand how to dissolve Ac-Tyr(Me)-OMe, we must first analyze its molecular architecture [1]:

  • Blocked N-Terminus: The amino group is acetylated (N-Acetyl).

  • Blocked C-Terminus: The carboxyl group is esterified (Methyl ester).

  • Blocked Side Chain: The phenolic hydroxyl group of tyrosine is methylated (O-methyl).

The Causality: Because all potential hydrogen-bond donors and ionizable groups have been chemically capped, the molecule possesses a net charge of zero across all physiological pH ranges[1]. It cannot form salt bridges with water molecules. When introduced to an aqueous buffer, the water molecules form a highly ordered clathrate cage around the hydrophobic derivative. This process is entropically unfavorable, leading to immediate hydrophobic collapse and precipitation [2].

Therefore, pH adjustments (adding acids or bases) will fail. Solubilization must rely on either lowering the dielectric constant of the solvent (using organic co-solvents) or providing a hydrophobic microenvironment (using macrocyclic host molecules).

DecisionTree Start Ac-Tyr(Me)-OMe Solubilization Check Does your assay tolerate >0.5% DMSO? Start->Check Yes Yes (In vitro / Biochemical) Check->Yes No No (In vivo / Sensitive Cells) Check->No DMSO Use DMSO Co-solvent (Protocol A) Yes->DMSO HPBCD Use HP-β-CD Complexation (Protocol B) No->HPBCD

Solubilization strategy decision tree for Ac-Tyr(Me)-OMe based on assay tolerance.

Part 2: Troubleshooting FAQs

Q: Why doesn't adjusting the pH of my PBS buffer help solubilize Ac-Tyr(Me)-OMe? A: Standard amino acids and peptides solubilize when their free amines or carboxylates are ionized via pH shifts. Because Ac-Tyr(Me)-OMe has completely blocked termini and a blocked side chain, it lacks any functional groups capable of protonation or deprotonation[2]. Adjusting pH only alters the buffer, not the ionization state of this specific molecule.

Q: I dissolved it in 100% DMSO, but it immediately crashed out when I added it to my cell culture media. Why? A: This is a classic case of solvent shock. When a highly concentrated DMSO stock is rapidly injected into an aqueous medium, the DMSO rapidly diffuses into the water, leaving the hydrophobic molecules stranded. This triggers rapid nucleation and precipitation. To prevent this, you must add the stock dropwise under vigorous vortexing to ensure rapid, infinite dilution, keeping the final DMSO concentration below 0.5% to maintain cell viability[3].

Q: My primary cells are highly sensitive to DMSO. How can I solubilize this compound completely in an aqueous system? A: You must use a supramolecular complexation agent, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic Ac-Tyr(Me)-OMe molecule will spontaneously partition into this cavity, creating a water-soluble inclusion complex without the need for toxic organic solvents [4].

Part 3: Quantitative Solubilization Data

To guide your experimental design, reference the following expected solubility limits based on the solvent system chosen.

Solvent SystemEstimated Solubility LimitApplication SuitabilityMechanistic Note
100% Aqueous Buffer (pH 4–9)< 0.1 mg/mLNot recommendedComplete lack of ionizable groups prevents hydration.
100% DMSO > 50 mg/mLStock solution preparationLow dielectric constant disrupts hydrophobic collapse.
1% DMSO in PBS < 0.5 mg/mLStandard cell cultureProne to rapid precipitation upon sudden aqueous dilution.
20% (w/v) HP-β-CD in PBS 5.0 – 10.0 mg/mLIn vivo / Sensitive assaysHydrophobic cavity encapsulates the modified tyrosine[5].

Part 4: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . If the validation checkpoints fail, do not proceed to your biological assay.

Protocol A: DMSO Co-Solvent Dilution Method

Use this method if your downstream assay can tolerate up to 0.5% DMSO.

  • Stock Preparation: Weigh out the required mass of Ac-Tyr(Me)-OMe powder. Add 100% molecular-biology grade DMSO to create a 1000x concentrated stock (e.g., 50 mg/mL).

  • Validation Checkpoint 1: Inspect the tube against a light source. The solution must be optically clear. Causality: If it is turbid, the solubility limit has been exceeded. Warm the tube briefly to 37°C in a water bath to provide thermodynamic energy for complete dissolution.

  • Aliquoting: Aliquot the stock into single-use vials and store at -20°C. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, which will prematurely crash out the hydrophobic compound.

  • Aqueous Dilution: Place your target aqueous buffer (e.g., PBS or media) on a vortex mixer at medium speed. Add the DMSO stock dropwise into the center of the vortex.

  • Validation Checkpoint 2: The final solution should remain completely transparent. If a milky white suspension forms, you have added the stock too quickly, causing localized precipitation.

Protocol B: HP-β-CD Inclusion Complexation Method

Use this method for in vivo injections or highly sensitive primary cell cultures where organic solvents are strictly prohibited.

HPBCD_Workflow Step1 Weigh Ac-Tyr(Me)-OMe Step3 Mix & Sonicate (15-30 mins) Step1->Step3 Step2 Prepare 20% (w/v) HP-β-CD in Buffer Step2->Step3 Step4 Hydrophobic Guest Entering CD Cavity Step3->Step4 Inclusion Step5 Clear, Aqueous Peptide Solution Step4->Step5 Equilibration

Step-by-step workflow for the cyclodextrin inclusion complexation of Ac-Tyr(Me)-OMe.

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer. Stir until completely dissolved.

  • Addition: Add the dry Ac-Tyr(Me)-OMe powder directly to the HP-β-CD solution. The mixture will initially appear cloudy.

  • Kinetic Driving: Place the suspension in a bath sonicator at room temperature for 15 to 30 minutes. Causality: Sonication provides the kinetic energy required to overcome the activation barrier, driving the hydrophobic peptide into the cyclodextrin cavity [5].

  • Validation Checkpoint 1: Centrifuge the solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. A lack of a visible pellet confirms 100% inclusion complexation. If a pellet is present, you have saturated the cyclodextrin cavities and must either increase the HP-β-CD concentration or decrease the peptide concentration.

  • Sterilization: Pass the validated supernatant through a 0.22 µm PES syringe filter prior to biological application.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6950955, Ac-Tyr(me)-OMe." PubChem, [Link]

  • SB-Peptide. "Peptide Solubility Guidelines - How to solubilize a peptide." SB-Peptide Support, [Link]

  • LifeTein. "Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use." LifeTein Blog, [Link]

  • Serno, T., et al. "Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations." Journal of Pharmaceutical Sciences, [Link]

  • MDPI. "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends." Pharmaceutics, [Link]

Sources

Technical Support Center: Cleavage Cocktail Optimization for Peptides Containing N-Acetyl-O-methyl-L-tyrosine methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

The Molecule: N-Acetyl-O-methyl-L-tyrosine methyl ester (Ac-Tyr(Me)-OMe) represents a fully protected amino acid derivative often used as a pharmacological standard or a building block in peptidomimetics.

The Challenge: When processing peptides containing this moiety, researchers face a "stability paradox":

  • The Ether Linkage (Tyr-OMe): The side-chain O-methyl ether is acid-stable (resistant to TFA) but susceptible to strong Lewis acids (BBr₃, TMSI).

  • The Ester Linkage (C-term OMe): The C-terminal methyl ester is base-labile (saponification) and susceptible to acid-catalyzed hydrolysis if water concentration in the cleavage cocktail is too high.

This guide provides optimized protocols to navigate these conflicting stability profiles, ensuring you retain the desired methyl modifications while effectively removing protecting groups.

Decision Matrix: Selecting the Right Workflow

Before preparing your cocktail, you must define your target. Are you trying to cleave a peptide containing Tyr(Me) from the resin, or are you trying to synthesize the methyl ester C-terminus directly?

CleavageStrategy Start START: Define Target Molecule Target_Acid Target: Peptide Acid (Keep Tyr-OMe sidechain only) Start->Target_Acid Target_Ester Target: Peptide Methyl Ester (Keep Tyr-OMe sidechain AND C-term OMe) Start->Target_Ester Protocol_A PROTOCOL A: Optimized TFA Cocktail (Low Water, High Scavenger) Target_Acid->Protocol_A Standard SPPS Resin_Check Check Resin Type Target_Ester->Resin_Check Wang Wang / Rink Amide Resin Resin_Check->Wang Current Resin HMBA HMBA / PAM / Merrifield Resin Resin_Check->HMBA Current Resin Stop STOP: Impossible on Wang. Wang cleavage yields Acid. Wang->Stop Protocol_B PROTOCOL B: Transesterification (MeOH / DIPEA / DMF) HMBA->Protocol_B

Figure 1: Decision tree for selecting the appropriate cleavage strategy based on the desired C-terminal functionality.

Optimized Protocols
Protocol A: Retaining the Tyr(Me) Ether (Acid Cleavage)

Use this when your target is a free acid peptide containing the Tyr(Me) residue.

The Risk: The electron-rich aromatic ring of Tyr(Me) is a "cation magnet." During cleavage, protecting groups (Pbf, Trt, tBu) form carbocations that will permanently alkylate the Tyr(Me) ring if not intercepted.

Optimized Cocktail (Reagent K Modified):

Component Volume % Function
TFA (Trifluoroacetic Acid) 82.5% Cleavage & Deprotection
Phenol 5.0% Critical: Protects Tyr(Me) from alkylation.
Thioanisole 5.0% Accelerates removal of Pbf/Pmc (Arg) & scavenges cations.
Water 2.5% Hydrolysis of esters (necessary for Pbf removal).
TIS (Triisopropylsilane) 2.5% Hydride donor; quenches stable cations (Trt).

| EDT (Ethanedithiol) | 2.5% | Optional: Only add if Cys/Met are present. |

Step-by-Step:

  • Pre-chill the cocktail to 0°C.

  • Add to resin (10 mL per 1 g resin).

  • Allow to warm to Room Temperature (RT).

  • Time: 2–3 hours. Do not exceed 4 hours to prevent partial demethylation of the ether.

  • Precipitation: Use Cold Diethyl Ether : Hexane (1:1) .

    • Why? Ac-Tyr(Me)-OMe peptides are highly hydrophobic. Pure ether often fails to precipitate them, leading to oil formation. Hexane reduces polarity to force precipitation.

Protocol B: Generating the Methyl Ester (Transesterification)

Use this when your target includes the C-terminal Methyl Ester (OMe).

The Mechanism: Nucleophilic attack by Methoxide on the resin-linker ester bond. Resin Requirement: HMBA (Hydroxymethylbenzoic acid) or PAM resin.

Optimized Cocktail (Base-Catalyzed):

Component Ratio/Conc. Function
Methanol (Anhydrous) 10 Equivalents Nucleophile (forms the ester).
DIPEA (Diisopropylethylamine) 1 Equivalent Base catalyst (mild).

| DMF (Dimethylformamide) | Solvent | Swells the resin.[1][2][3][4][5] |

Step-by-Step:

  • Wash resin thoroughly with anhydrous DMF (3x) to remove moisture.

  • Swell resin in DMF.[1][2][3][4][5]

  • Add the MeOH/DIPEA/DMF mixture.

  • Agitate at RT for 16–24 hours.

    • Note: Monitor by HPLC.[4][5][6] If slow, raise temp to 45°C (risk of racemization increases).

  • Filter resin and wash with MeOH.[1][3]

  • Evaporate solvent (do not ether precipitate yet; the product is likely soluble in organic solvents).

  • Acidify residue slightly (acetic acid) if needed before purification to neutralize DIPEA.

Troubleshooting Guide (FAQ)
Q1: I used 95% TFA on Wang resin, but I lost my C-terminal Methyl Ester. Why?

A: This is a fundamental resin mismatch.

  • Cause: Wang resin linkers cleave via an acid-catalyzed mechanism that generates a carbocation, which is then quenched by water to form a Carboxylic Acid (-COOH) . You cannot obtain a methyl ester directly from Wang resin using TFA.

  • Solution: You must synthesize the peptide on HMBA Resin and cleave using Protocol B (Methanolysis). Alternatively, you can take your cleaved acid peptide and perform solution-phase esterification (e.g., MeOH/SOCl₂), though this risks side reactions.

Q2: My Tyr(Me) residue shows a mass of -14 Da (Demethylation). Is TFA too strong?

A: TFA alone rarely cleaves the methyl ether.

  • Cause 1 (Scavengers): Did you use TMSI, TMSBr, or high concentrations of Iodide ? These are strong Lewis acids known to cleave aryl ethers.

  • Cause 2 (Temperature): Cleavage at >30°C for extended periods (>4h) can promote partial hydrolysis.

  • Solution: Stick to Protocol A. Ensure your TIS is fresh. Avoid halide-based scavengers (Ammonium Iodide) unless absolutely necessary for Met reduction.

Q3: My peptide is an "oil" after ether precipitation. How do I get a solid?

A: Peptides with N-Acetyl and O-Methyl groups are extremely lipophilic.

  • Cause: The peptide is soluble in diethyl ether.

  • Solution:

    • Change Solvent: Use a 1:1 mix of MTBE (Methyl tert-butyl ether) and Hexane .

    • Centrifugation: Chill the oil in liquid nitrogen to solidify it, grind it into a powder while frozen, then add cold hexane.

    • Lyophilization: Dissolve the oil in tBuOH/Water (1:1) and freeze-dry directly.

Q4: I see +106 Da or +258 Da adducts on my mass spec.

A: Your Tyr(Me) ring has been alkylated.

  • Cause: The O-methyl group activates the ring, making it more reactive than native Tyrosine. The adducts are likely Pbf (+258) or Anisole/Linker fragments.

  • Solution: Increase the Phenol content in your cocktail to 7.5%. Phenol acts as a "decoy" substrate, absorbing the cations preferentially over your Tyr(Me) ring.

References
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.[7]

  • Aapptec Technical Support. (n.d.). Cleavage from HMBA-MBHA Resin.[3][4]

  • Sigma-Aldrich. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.

Sources

Strategies to enhance the stability of peptides containing N-Acetyl-O-methyl-L-tyrosine methyl ester.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Strategies for N-Acetyl-O-methyl-L-tyrosine methyl ester Peptides

Core Technical Overview

Subject: N-Acetyl-O-methyl-L-tyrosine methyl ester (Ac-Tyr(Me)-OMe) Molecular Profile:

  • N-Terminus: Acetylated (Capped, non-ionizable).

  • Side Chain: O-Methylated Phenol (Ether linkage, lipophilic, oxidation-resistant).

  • C-Terminus: Methyl Ester (Ester linkage, labile to hydrolysis).

Executive Summary: Peptides containing Ac-Tyr(Me)-OMe are fully protected, highly lipophilic derivatives often used as peptidomimetics to enhance membrane permeability or as metabolic probes. The primary stability challenges are ester hydrolysis (enzymatic and chemical) and hydrophobic aggregation . Unlike native tyrosine, the O-methylated side chain renders these peptides resistant to oxidative stress and phosphorylation, but the C-terminal methyl ester is a metabolic "soft spot" susceptible to rapid cleavage by esterases (e.g., carboxylesterases) and spontaneous saponification at alkaline pH.

Troubleshooting Guide (Q&A)

Category A: Chemical & Enzymatic Stability[1][2]

Q1: I observe rapid degradation of my peptide in plasma or serum-containing media. The mass shift corresponds to -14 Da. What is happening? Diagnosis: You are likely observing enzymatic hydrolysis of the C-terminal methyl ester . Mechanism: Serum contains abundant esterases (e.g., butyrylcholinesterase, carboxylesterases) that rapidly convert the methyl ester (-COOMe) to the free carboxylic acid (-COOH). The -14 Da mass shift (loss of CH₂) is the hallmark of this demethylation. Strategic Solution:

  • Inhibitor Cocktail: If the ester is essential for your assay (e.g., cellular uptake), pre-treat the media with a general esterase inhibitor like PMSF (Phenylmethylsulfonyl fluoride) or BNPP (Bis-p-nitrophenyl phosphate) , provided they do not interfere with your specific biological target.

  • Steric Shielding: If you are in the design phase, substituting the methyl ester with a bulkier ester (e.g., tert-butyl or isopropyl) or an amide (if the ester functionality isn't strictly required) will significantly reduce enzymatic access.

  • Media Selection: Switch to heat-inactivated serum (56°C for 30 min) to denature heat-labile esterases, though this may not remove all hydrolytic activity.

Q2: My peptide degrades during storage in PBS (pH 7.4). Is the O-methyl group unstable? Diagnosis: The O-methyl ether is chemically robust. The issue is likely base-catalyzed saponification of the methyl ester or aggregation-induced precipitation, not side-chain degradation. Mechanism: Methyl esters are susceptible to hydrolysis at pH > 7.0. While slower than enzymatic cleavage, spontaneous hydrolysis occurs over days/weeks in neutral-to-basic buffers. Strategic Solution:

  • Acidic Storage: Store stock solutions in slightly acidic buffers (pH 5.0–6.0) using acetate or citrate systems. The ester bond is significantly more stable under acidic conditions than basic ones.

  • Lyophilization: For long-term storage, keep the peptide lyophilized at -20°C. Do not store in aqueous solution for >24 hours.

Category B: Solubility & Physical Stability[3]

Q3: The peptide precipitates immediately upon dilution into aqueous buffer. How do I solubilize this hydrophobic derivative? Diagnosis: Ac-Tyr(Me)-OMe is an uncharged, lipophilic molecule. It lacks ionizable groups (no free amine or carboxyl), leading to extremely low aqueous solubility and high aggregation propensity. Strategic Solution:

  • The "Pre-Solubilization" Protocol: Dissolve the peptide in 100% DMSO or DMA (Dimethylacetamide) first to create a high-concentration stock (e.g., 10–50 mM).

  • Co-solvent Integration: Dilute the organic stock into the aqueous buffer while vortexing. Ensure the final organic solvent concentration is compatible with your assay (typically 0.1% – 1% DMSO).

  • Excipient Assistance: If precipitation persists, incorporate 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic peptide will nest inside the cyclodextrin cavity, enhancing solubility without altering chemical structure.

Visualized Degradation Pathways

The following diagram illustrates the competing degradation pathways for Ac-Tyr(Me)-OMe. Note that the Ester Hydrolysis is the dominant pathway in biological systems, while the Ether Cleavage requires harsh chemical conditions rarely seen in biology.

DegradationPathways cluster_legend Stability Risk Level Start Ac-Tyr(Me)-OMe (Intact Peptide) AcidProduct Ac-Tyr(Me)-OH (Free Acid) Start->AcidProduct Esterase (Serum) OH- (pH > 7.5) PhenolProduct Ac-Tyr-OMe (Free Phenol) Start->PhenolProduct BBr3 / Lewis Acids (Not in Bio-Assays) Aggregate Insoluble Aggregates (Precipitate) Start->Aggregate Aqueous Buffer No Co-solvent High Risk (Bio) High Risk (Bio) Low Risk (Bio) Low Risk (Bio)

Caption: Figure 1. Degradation landscape of Ac-Tyr(Me)-OMe. The red path (Ester Hydrolysis) represents the critical instability vector in physiological environments.

Experimental Protocols

Protocol A: Stability Assessment Assay (HPLC)

Purpose: To quantify the rate of ester hydrolysis vs. physical aggregation.

Materials:

  • Buffer A: 0.1% TFA in Water (Acidic, stabilizes ester).

  • Buffer B: 0.1% TFA in Acetonitrile.

  • Incubation Buffer: PBS (pH 7.4) or Human Plasma.

  • Internal Standard: Tryptophan (or a stable non-peptide standard).

Workflow:

  • Stock Prep: Dissolve Ac-Tyr(Me)-OMe in DMSO to 10 mM.

  • Incubation: Spike stock into Incubation Buffer (final conc. 100 µM). Incubate at 37°C.

  • Sampling: At T=0, 1h, 4h, 24h, remove 50 µL aliquots.

  • Quenching:

    • For PBS: Add 50 µL of 1% TFA (stops base hydrolysis).

    • For Plasma: Add 150 µL cold Acetonitrile (precipitates proteins), centrifuge at 10,000 x g for 5 min. Collect supernatant.

  • Analysis: Inject 10 µL onto C18 HPLC column.

    • Gradient: 5% to 95% B over 20 mins.

    • Detection: UV at 280 nm (Tyrosine absorption).

Data Interpretation Table:

Observation (HPLC)Retention Time ShiftDiagnosisAction
Peak Area Loss (No new peaks) N/AAggregation/Precipitation Increase DMSO % or add Cyclodextrin.
New Peak (Earlier RT) Shift to earlier RT (more polar)Ester Hydrolysis (-OMe → -OH) Adjust pH < 7 or use esterase inhibitors.
New Peak (Later RT) Shift to later RTUnknown/Adduct Check for solvent evaporation or impurities.
Protocol B: Solubility Enhancement Formulation

Purpose: To create a stable aqueous stock for biological assays.

  • Weigh 1 mg of Ac-Tyr(Me)-OMe.

  • Add 20 µL DMSO (Dimethyl sulfoxide). Vortex until fully clear.

  • Add 980 µL of 10% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in PBS.

  • Result: A 1 mg/mL clear solution where the peptide is sequestered in CD, protecting it from immediate aggregation and slowing hydrolysis.

FAQs

Q: Can I use UV absorbance to measure concentration? A: Yes. The O-methylation of tyrosine causes a slight bathochromic shift compared to native tyrosine, but it still absorbs strongly at 275–280 nm . The extinction coefficient is approximately


. For precise quantification, amino acid analysis (AAA) is recommended as the O-methyl group is stable to standard acid hydrolysis (6N HCl, 110°C) used in AAA, but the ester will hydrolyze to the acid, so you will quantify it as O-methyl-Tyrosine.

Q: Is the O-methyl group stable to TFA cleavage cocktails? A: Yes. The aryl methyl ether is stable to Trifluoroacetic acid (TFA). It requires much harsher Lewis acids (like Boron Tribromide, BBr3) or strong nucleophiles (thioethers in high concentration) to cleave the ether bond. You can safely use TFA-based HPLC buffers.

Q: Why use O-methyl-Tyrosine instead of Phenylalanine? A: O-methyl-Tyrosine retains the electron-donating properties of the oxygen atom on the ring (unlike Phenylalanine), maintaining similar electronic character to Tyrosine but blocking the hydrogen bond donor capability (-OH) and preventing phosphorylation. It is a subtler probe of hydrogen bonding networks than a Phe mutation.

References

  • National Institutes of Health (NIH) - PubChem. (2025). N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310.[1] Retrieved from [Link]

  • Diva Portal. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics. Retrieved from [Link]

  • MDPI Pharmaceutics. (2023).[2] Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions. Retrieved from [Link]

Sources

Validation & Comparative

Comparing the properties of N-Acetyl-O-methyl-L-tyrosine methyl ester with N-Acetyl-L-tyrosine.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between N-Acetyl-L-tyrosine (NALT) and N-Acetyl-O-methyl-L-tyrosine methyl ester (NAMTME) .

While both compounds are derivatives of the amino acid L-Tyrosine, they serve fundamentally different sectors of life science.[1][2][3] NALT is a physiological prodrug used in cell culture and nutritional supplementation to improve solubility. NAMTME is a fully protected synthetic intermediate used in medicinal chemistry and peptide synthesis to prevent side-reactions.

Executive Summary & Core Distinction
  • N-Acetyl-L-tyrosine (NALT): A zwitterionic, water-soluble prodrug. The acetylation of the amine allows for high aqueous solubility (approx. 25 mg/mL), making it ideal for parenteral nutrition and media supplementation. However, its biological utility is limited by the rate of enzymatic deacetylation in vivo.

  • N-Acetyl-O-methyl-L-tyrosine methyl ester (NAMTME): A lipophilic, fully protected building block. With the amine acetylated, the carboxylic acid methylated (ester), and the phenolic hydroxyl methylated (ether), this molecule is non-polar and membrane-permeable. It is not a tyrosine precursor for biological systems but a critical reagent for synthesizing complex peptides where the tyrosine phenol must remain inert.

Physicochemical Properties Comparison

The following data highlights the drastic difference in polarity and handling requirements.

PropertyN-Acetyl-L-tyrosine (NALT)N-Acetyl-O-methyl-L-tyrosine methyl ester (NAMTME)
CAS Number 537-55-317355-24-7
Molecular Formula C₁₁H₁₃NO₄C₁₃H₁₇NO₄
Molecular Weight 223.23 g/mol 251.28 g/mol
Physical State White Crystalline SolidWhite Powder
Melting Point 149–152 °C103–109 °C
Solubility (Water) High (~25 mg/mL)Negligible (Hydrophobic)
Solubility (Organic) Low (requires polar solvents)High (DCM, MeOH, Ethyl Acetate)
LogP (Est.) ~0.2 (Hydrophilic)~1.8 (Lipophilic)
pKa Carboxyl: ~3.5, Phenol: ~10.1Non-ionizable (Fully protected)
Stability & Reactivity Profile
N-Acetyl-L-tyrosine (NALT)[4][5]
  • Hydrolysis: The N-acetyl bond is an amide linkage. It is chemically stable at neutral pH but susceptible to enzymatic hydrolysis by Aminoacylase I (EC 3.5.1.14) in the kidney and liver.

  • Oxidation: The free phenolic hydroxyl group is susceptible to oxidation (e.g., by tyrosinase), leading to quinone formation and browning in solution.

N-Acetyl-O-methyl-L-tyrosine methyl ester (NAMTME)
  • Hydrolysis: Contains two hydrolyzable groups with distinct reactivities:

    • Methyl Ester (C-terminus): Labile. Easily hydrolyzed by esterases or mild base (saponification) to yield the free acid.

    • Methyl Ether (Phenolic): Highly Stable. The O-methyl group is an ether linkage, resistant to standard hydrolysis. It requires harsh chemical conditions (e.g., BBr₃) or specific hepatic enzymes (CYP450 O-demethylases) to cleave.

  • Synthetic Utility: The O-methylation "caps" the phenol, preventing it from participating in oxidative coupling or phosphorylation during peptide synthesis reactions.

Biological & Synthetic Performance
Signaling & Metabolic Fate

The diagram below illustrates why NALT is a tyrosine source while NAMTME is a metabolic dead-end or inhibitor.

MetabolicFate cluster_legend Pathway Key NALT N-Acetyl-L-Tyrosine (NALT) L_Tyr L-Tyrosine NALT->L_Tyr Aminoacylase I (Deacetylation) Excretion Renal Excretion (Unchanged) NALT->Excretion Inefficient Conversion (~60% Excreted) NAMTME N-Acetyl-O-methyl-L-Tyr-OMe (NAMTME) OMetTyr O-Methyl-L-Tyrosine NAMTME->OMetTyr Esterases (Rapid Hydrolysis) Dopa L-DOPA (Neurotransmitter Precursor) L_Tyr->Dopa Tyrosine Hydroxylase OMetTyr->Excretion No O-Demethylation (Metabolic Resistance) key1 Blue Path: Bio-activation key2 Red Path: Metabolic Block

Figure 1: Metabolic fate comparison. NALT can be converted to Tyrosine (albeit inefficiently), whereas NAMTME's O-methyl group blocks conversion to bioactive catecholamines.

Experimental Data: Bioavailability vs. Utility[1][6]
  • NALT Bioavailability: Research indicates that while NALT is soluble, its conversion to Tyrosine in humans is poor.[1][7] Intravenous infusion of NALT results in significant urinary excretion of unchanged NALT, suggesting that the deacetylation capacity of the kidney is easily saturated [1].

  • NAMTME Synthetic Yield: In peptide synthesis, using unprotected Tyrosine often leads to O-acylation side products. Using a derivative like NAMTME (or similar O-protected variants) typically increases coupling yields from ~70% to >95% by forcing reaction exclusively at the desired sites.

Experimental Protocols
Protocol A: Enzymatic Stability Assay (Differentiation)

Purpose: To distinguish between NALT and NAMTME based on susceptibility to esterase vs. acylase activity.

Reagents:

  • Buffer: 50 mM Phosphate Buffer, pH 7.4.

  • Enzyme A: Porcine Liver Esterase (PLE) - Targets methyl esters.

  • Enzyme B: Aminoacylase I (Aspergillus melleus) - Targets N-acetyl amides.

  • Detection: HPLC (C18 column, UV at 280 nm).

Workflow:

  • Preparation: Dissolve NALT in Buffer (1 mM). Dissolve NAMTME in minimal DMSO, then dilute into Buffer (1 mM). Note: NAMTME may precipitate if DMSO is too low; ensure <5% DMSO.

  • Incubation:

    • Tube 1: NALT + Aminoacylase I.[3]

    • Tube 2: NALT + PLE.

    • Tube 3: NAMTME + Aminoacylase I.

    • Tube 4: NAMTME + PLE.

  • Sampling: Incubate at 37°C. Take aliquots at 0, 30, and 60 minutes. Quench with 1% TFA.

  • Analysis:

    • NALT Results: Rapid hydrolysis in Tube 1 (appearance of L-Tyrosine). No change in Tube 2.

    • NAMTME Results: Rapid hydrolysis in Tube 4 (appearance of N-Acetyl-O-methyl-L-tyrosine free acid). Minimal change in Tube 3 (steric hindrance of the ester often affects acylase binding).

Protocol B: Lipophilicity Assessment (Shake-Flask Method)

Purpose: To quantify the membrane permeability potential (LogP).

  • System: Octanol : Water (1:1).

  • Procedure:

    • Dissolve 10 mg of compound in 5 mL of octanol (presaturated with water).

    • Add 5 mL of water (presaturated with octanol).

    • Vortex vigorously for 5 minutes; centrifuge to separate phases.

  • Quantification: Measure UV Absorbance (280 nm) of both phases.

  • Calculation:

    
    
    
    • Expected NALT: LogP < 0 (Concentrated in water phase).

    • Expected NAMTME: LogP > 1.5 (Concentrated in octanol phase).

References
  • Magnusson, I., et al. (1989). "N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans." Metabolism, 38(10), 957-961. Link

  • Druml, W., et al. (1991). "Utilization of tyrosine dipeptides and N-acetyltyrosine in renal failure." Kidney International, 40, 151-160. Link

  • PubChem. (n.d.).[8] "N-Acetyl-L-tyrosine Compound Summary." National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (n.d.). "Acetyl-O-methyl-L-tyrosine methyl ester Product Sheet." Link

Sources

A Comparative Guide: N-Acetyl-O-methyl-L-tyrosine methyl ester vs. O-methyl-L-tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics grow in structural complexity, the incorporation of non-canonical amino acids has become a cornerstone of rational drug design. Tyrosine, with its highly reactive phenolic hydroxyl group, is frequently modified to tune a peptide's pharmacokinetic and pharmacodynamic profile. Specifically, O-methylation of the tyrosine side chain prevents unwanted kinase-mediated phosphorylation, increases proteolytic stability, and significantly enhances the local hydrophobicity of the peptide sequence, which is critical for receptor binding in targets like opioid receptors[1].

However, the choice of the specific O-methylated derivative dictates the entire synthetic strategy. This guide provides a critical, objective comparison between O-methyl-L-tyrosine (the raw zwitterionic scaffold) and N-Acetyl-O-methyl-L-tyrosine methyl ester (the fully protected analog), detailing their divergent applications, mechanistic behaviors, and handling protocols in Solid-Phase Peptide Synthesis (SPPS).

Structural & Mechanistic Profiling

The fundamental difference between these two compounds lies in their terminal protection states, which strictly govern their chemical reactivity.

O-methyl-L-tyrosine (H-Tyr(Me)-OH) is a raw, non-canonical amino acid featuring a free alpha-amine and a free carboxylic acid. Because both termini are unprotected, it exists as a zwitterion. To utilize this building block for chain elongation in SPPS, the N-terminus must be temporarily masked—typically with a 9-fluorenylmethyloxycarbonyl (Fmoc) group—to prevent uncontrolled polymerization during carboxylic acid activation[2][3].

N-Acetyl-O-methyl-L-tyrosine methyl ester (Ac-Tyr(Me)-OMe) is "doubly capped." The N-terminus is acetylated, and the C-terminus is converted to a methyl ester[4][5]. Mechanistically, this renders the molecule completely inert to standard peptide coupling conditions. It cannot act as a nucleophile (due to the blocked amine) nor as an electrophile (the methyl ester is unreactive to amine nucleophiles under standard SPPS conditions). Therefore, its primary utility lies in acting as a highly specific model substrate for enzymatic assays (e.g., testing esterase activity) or as a precursor that, upon selective basic hydrolysis (saponification), yields Ac-Tyr(Me)-OH for N-terminal capping[5].

G A O-methyl-L-tyrosine (H-Tyr(Me)-OH) C Fmoc Protection (Fmoc-OSu) A->C Amine Protection B Ac-Tyr(Me)-OMe (Fully Protected) E Enzymatic Assays (Model Substrate) B->E Direct Use F Saponification (LiOH/H2O) B->F Ester Hydrolysis D SPPS Chain Elongation C->D Coupling (HATU) G Ac-Tyr(Me)-OH (N-terminal Capping) F->G Acidification G->D Final Capping

Workflow divergence of H-Tyr(Me)-OH and Ac-Tyr(Me)-OMe in peptide synthesis and assays.

Comparative Performance Matrix

The dual protection in Ac-Tyr(Me)-OMe significantly alters its physical properties, increasing its solubility in organic solvents (like DCM or EtOAc) compared to the zwitterionic H-Tyr(Me)-OH, which is primarily soluble in aqueous acidic/basic solutions or highly polar aprotic solvents (DMF/DMSO).

FeatureO-methyl-L-tyrosine (H-Tyr(Me)-OH)N-Acetyl-O-methyl-L-tyrosine methyl ester (Ac-Tyr(Me)-OMe)
N-Terminus Free Amine (-NH2)Acetylated (-NHAc)
C-Terminus Free Carboxylic Acid (-COOH)Methyl Ester (-COOMe)
Side Chain O-Methylated (-OCH3)O-Methylated (-OCH3)
SPPS Utility Requires Fmoc/Boc protection for chain elongationUnreactive; requires saponification for N-capping
Primary Application Precursor for SPPS building blocksEnzymatic assays, reference standard, N-capping precursor
Molecular Weight 195.22 g/mol 251.28 g/mol
CAS Number 6230-11-117355-24-7

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating analytical checkpoints to verify reaction success.

Protocol A: Fmoc-Protection and SPPS Incorporation of O-methyl-L-tyrosine

Since H-Tyr(Me)-OH cannot be used directly in SPPS, it must first be converted to Fmoc-Tyr(Me)-OH[2][3].

  • Step 1: Fmoc Protection. React H-Tyr(Me)-OH with Fmoc-OSu (1.1 eq) in a 1:1 mixture of 10% aqueous Na₂CO₃ and dioxane.

    • Causality: Na₂CO₃ maintains a basic pH (~9-10) to ensure the alpha-amine is deprotonated and highly nucleophilic. Fmoc-OSu is chosen over Fmoc-Cl to minimize the formation of dipeptide impurities, a common side reaction with highly reactive acyl chlorides.

  • Step 2: SPPS Coupling. Dissolve the resulting Fmoc-Tyr(Me)-OH (3 eq) and HATU (2.9 eq) in anhydrous DMF. Add the solution to the resin-bound peptide, followed immediately by DIPEA (6 eq).

    • Causality: HATU is a highly efficient uronium-based coupling reagent. The slight steric bulk introduced by the para-methoxy group necessitates a strong activator to ensure rapid formation of the active ester, thereby minimizing epimerization of the alpha-chiral center.

  • Step 3: Validation (Kaiser Test). Wash the resin thoroughly with DMF and DCM. Perform a Kaiser test on a few resin beads.

    • Self-Validation: A yellow color confirms complete coupling (absence of free primary amines). A blue color indicates incomplete coupling, triggering a mandatory re-coupling step before Fmoc deprotection.

G N1 Peptide-Resin (Free N-terminus) N2 Add Fmoc-Tyr(Me)-OH + HATU/DIPEA N1->N2 N3 Kaiser Test N2->N3 N4 Positive (Blue) Incomplete Coupling N3->N4 N5 Negative (Yellow) Successful Coupling N3->N5 N6 Re-couple / Double Couple N4->N6 N7 Fmoc Deprotection (20% Piperidine) N5->N7 N6->N3

Self-validating SPPS coupling cycle for Fmoc-Tyr(Me)-OH using the Kaiser test.

Protocol B: Saponification of Ac-Tyr(Me)-OMe for N-Terminal Capping

If a peptide sequence requires an N-terminally acetylated O-methyl-tyrosine, Ac-Tyr(Me)-OMe[4] cannot be coupled directly. The methyl ester must be selectively hydrolyzed.

  • Step 1: Saponification. Dissolve Ac-Tyr(Me)-OMe in a 3:1 mixture of THF:H₂O. Add 1.2 equivalents of LiOH·H₂O. Stir the mixture at 0°C, allowing it to warm to room temperature over 2 hours.

    • Causality: LiOH is selected over stronger bases like NaOH or KOH because the lithium cation coordinates tightly with the ester oxygen. This provides a milder, more controlled hydrolysis that strictly prevents the racemization of the sensitive alpha-chiral center.

  • Step 2: Acidification & Extraction. Acidify the aqueous layer to pH 2 using 1M HCl. Extract the product with Ethyl Acetate.

    • Causality: At pH 2, the newly formed carboxylic acid is fully protonated (neutralized), allowing the Ac-Tyr(Me)-OH to partition efficiently into the organic layer while inorganic salts remain in the aqueous phase.

  • Step 3: N-Terminal Capping. The resulting Ac-Tyr(Me)-OH is activated with DIC/Oxyma and coupled to the deprotected N-terminus of the resin-bound peptide.

    • Self-Validation: Cleave a micro-aliquot of the resin (using 95% TFA, 2.5% TIS, 2.5% H₂O) and analyze via LC-MS to confirm the specific mass addition (+221 Da) before proceeding to final global cleavage. The O-methyl group is highly stable to standard TFA cleavage conditions, ensuring the integrity of the final product.

References

  • Title: Ac-Tyr(me)-OMe | C13H17NO4 | CID 6950955 - PubChem - NIH Source: PubChem URL:[Link]

  • Title: Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides Source: ResearchGate URL:[Link]

Sources

Biological activity comparison of peptides with and without N-Acetyl-O-methyl-L-tyrosine methyl ester.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond the Native Residue: Biological Activity & Stability of Peptides Containing N-Acetyl-O-methyl-L-tyrosine Methyl Ester

Executive Summary

This guide compares the biological performance of peptides and amino acid derivatives containing N-Acetyl-O-methyl-L-tyrosine methyl ester (Ac-Tyr(Me)-OMe) against their native L-Tyrosine counterparts.

The Core Distinction: The transition from native Tyrosine to its N-acetyl-O-methyl-esterified derivative represents a shift from a metabolically labile, hydrogen-bond donating residue to a hydrophobic, protease-resistant probe. While native Tyrosine is a primary substrate for enzymes like Tyrosinase and Chymotrypsin and a critical signaling element in opioid peptides, the O-methylated derivative functions as a metabolic blocker and hydrophobic anchor , often used to elucidate enzyme mechanisms or enhance peptide bioavailability at the cost of specific receptor affinities.

Physicochemical & Structural Comparison

The biological divergence stems directly from three specific chemical modifications on the Tyrosine scaffold.

FeatureNative L-Tyrosine Peptide Peptide with Ac-Tyr(Me)-OMe Moiety Biological Implication
Phenolic -OH Free (H-bond donor/acceptor)Methylated (-OMe) Blocks phosphorylation; prevents oxidation by Tyrosinase; abolishes H-bonding essential for some GPCRs (e.g., Opioids).
N-Terminus Free Amine (usually)Acetylated (-NH-Ac) Prevents aminopeptidase degradation; removes positive charge, increasing membrane permeability.
C-Terminus Free Acid or AmideMethyl Ester (-COOMe) Increases lipophilicity (LogP); prevents carboxypeptidase cleavage; mimics peptide bond continuity.
Solubility Amphiphilic (Polar)Lipophilic Enhanced Blood-Brain Barrier (BBB) penetration; reduced aqueous solubility.
Proteolytic Stability Low (t½ ~ minutes in plasma)High Resists Chymotrypsin and general serum proteases.
Structural Impact Diagram

The following diagram illustrates the functional shifts caused by the modifications.

G Native Native L-Tyrosine (H-Bond Donor, Polar) Receptor Receptor Binding (e.g., Opioid Mu) Native->Receptor High Affinity (OH is critical) Enzyme Enzymatic Degradation (Chymotrypsin/Tyrosinase) Native->Enzyme Rapid Hydrolysis/ Oxidation Membrane Membrane Permeability (BBB Crossing) Native->Membrane Low Passive Diffusion Modified N-Acetyl-O-Me-L-Tyr-OMe (Hydrophobic, Inert) Modified->Receptor Reduced Affinity (Loss of H-bond) Modified->Enzyme Steric Blockade/ Inhibition Modified->Membrane Enhanced Lipophilicity

Figure 1: Functional divergence between Native Tyrosine and the fully protected O-methyl derivative. Green arrows indicate desirable outcomes (stability/permeability), while red indicates loss of function (binding).

Biological Activity Profile

A. Enzymatic Stability (Chymotrypsin Resistance)

One of the most definitive applications of N-Acetyl-O-methyl-L-tyrosine methyl ester is as a probe for serine protease specificity.

  • Without (Native): N-Acetyl-L-tyrosine methyl ester is a classic substrate for

    
    -Chymotrypsin . The enzyme recognizes the aromatic side chain and rapidly hydrolyzes the ester bond.
    
  • With (O-Methylated): The methylation of the phenolic hydroxyl group creates a steric clash or unfavorable orientation within the Chymotrypsin active site.

    • Result: The hydrolysis rate drops precipitously. It acts as a competitive inhibitor or a slow substrate, demonstrating that the enzyme requires specific electronic/steric features of the phenol group for optimal catalysis.

B. Tyrosinase Interaction (Melanogenesis)
  • Without (Native): L-Tyrosine (and N-Acetyl-L-Tyrosine) are substrates for Tyrosinase . They are hydroxylated to DOPA and oxidized to Dopaquinone, leading to melanin formation.

  • With (O-Methylated): The O-methyl group caps the reactive oxygen.

    • Result: The molecule becomes inert to Tyrosinase oxidation. It cannot be converted to melanin. In competitive assays, it may function as an inhibitor by occupying the active site without reacting, effectively blocking melanogenesis pathways.

C. Receptor Pharmacology (Opioid Peptides)

In neuropeptides like Enkephalins (Tyr-Gly-Gly-Phe-Leu), the N-terminal Tyrosine is critical.

  • Without (Native): The free Phenolic -OH is essential for hydrogen bonding with the

    
    -opioid receptor (MOR). The free N-terminal amine is required for the salt bridge with the receptor.
    
  • With (Modified):

    • O-Methylation: Typically abolishes or drastically reduces agonist activity at the

      
      -receptor because the critical H-bond donor is lost.
      
    • N-Acetylation: Removes the positive charge, further reducing affinity for the opioid receptor pocket.

    • Exception: In antagonist design or specific non-opioid targets, this modification is used to increase half-life (t½) and blood-brain barrier penetration, allowing the peptide to reach targets that native peptides cannot.

Experimental Protocols

These protocols are designed to validate the stability and inhibitory potential of the modified peptide/residue.

Protocol 1: Comparative Chymotrypsin Stability Assay

Objective: Quantify the resistance conferred by O-methylation and esterification.

  • Preparation:

    • Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM CaCl₂ (Calcium stabilizes Chymotrypsin).

    • Substrate A (Control): N-Acetyl-L-tyrosine methyl ester (1 mM).

    • Substrate B (Test): N-Acetyl-O-methyl-L-tyrosine methyl ester (1 mM).

    • Enzyme:

      
      -Chymotrypsin (bovine pancreas), 10 units/mL.
      
  • Reaction:

    • Incubate substrates at 25°C.

    • Initiate reaction by adding enzyme.

  • Monitoring:

    • Method: Continuous Spectrophotometry at 237 nm (tracking ester bond hydrolysis) or HPLC (C18 column, Gradient 5-60% ACN).

    • Time points: 0, 5, 10, 30, 60 minutes.

  • Data Analysis:

    • Calculate

      
       for both.
      
    • Expected Result: Substrate A shows rapid decrease in peak area (t½ < 10 min). Substrate B shows negligible change over 60 min (>95% intact).

Protocol 2: Tyrosinase Inhibition Screen

Objective: Determine if the O-methylated derivative acts as a substrate or inhibitor.

  • Reagents:

    • Mushroom Tyrosinase (200 units/mL).

    • L-DOPA (2 mM) as the tracer substrate.

    • Test Compound: N-Acetyl-O-methyl-L-tyrosine methyl ester (various concentrations: 0.1 - 10 mM).

  • Workflow:

    • Mix Test Compound with Tyrosinase in Phosphate Buffer (pH 6.8). Incubate 10 min.

    • Add L-DOPA to initiate.

    • Measure absorbance at 475 nm (Dopachrome formation).

  • Interpretation:

    • If Absorbance increases normaly: Compound is inert (non-binding).

    • If Absorbance is suppressed: Compound is a competitive inhibitor .

    • Note: The compound itself will not produce color (unlike native Tyr), confirming lack of substrate activity.

Mechanistic Pathway Visualization

The following diagram details the divergent metabolic fates of the native vs. modified species.

MetabolicFate Native N-Acetyl-L-Tyr-OMe (Native Core) Chymo Chymotrypsin (Protease) Native->Chymo Rapid Binding Tyro Tyrosinase (Oxidase) Native->Tyro Oxidation Modified N-Acetyl-O-Me-L-Tyr-OMe (Modified) Modified->Chymo Steric Clash Modified->Tyro Blocked Phenol Hydrolysis Hydrolysis Product (Ac-Tyr-OH + MeOH) Chymo->Hydrolysis Cleavage Intact Intact Molecule (High Stability) Chymo->Intact No Reaction Melanin Quinones -> Melanin (Pigmentation) Tyro->Melanin Polymerization Tyro->Intact No Reaction

Figure 2: Metabolic Fate Analysis. The modified compound evades both proteolytic cleavage and oxidative polymerization, remaining intact in biological systems.

References

  • American Chemical Society (ACS). The α-Chymotrypsin-catalyzed Hydrolysis of α-N and O-Alkyl Derivatives of α-N-Acetyl-L-tyrosine Methyl Ester. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. Methyl N-Acetyl-L-tyrosine | Biological Test Results. Retrieved from [Link]

  • MDPI. New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation (Monomethyl Tyrosine). Retrieved from [Link]

  • ResearchGate. The change in the content of N-acetyl-L-tyrosine as a substrate for tyrosinase. Retrieved from [Link]

Constraining Peptides for Enhanced Function: A Comparative Guide to N-Acetyl-O-methyl-L-tyrosine methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and peptide-based research, controlling the three-dimensional shape of a peptide is paramount. Unmodified peptides often exist as a flexible ensemble of structures, which can lead to reduced receptor affinity and susceptibility to enzymatic degradation.[1] The introduction of conformational constraints is a key strategy to overcome these limitations, enhancing metabolic stability, receptor affinity, and overall bioavailability.[2][3] This guide provides an in-depth comparison of N-Acetyl-O-methyl-L-tyrosine methyl ester, a specific non-natural amino acid, with other common strategies for constraining peptide conformation, supported by experimental frameworks and data-driven insights.

The Role of Tyrosine Modifications in Peptide Structure

The natural amino acid L-tyrosine, with its phenolic side chain, is a frequent target for modification due to its role in hydrogen bonding and potential for post-translational modifications like phosphorylation.[4] Altering this residue can profoundly impact a peptide's structure and function. The compound of interest, N-Acetyl-O-methyl-L-tyrosine methyl ester, incorporates three distinct modifications to the standard tyrosine structure:

  • N-terminal Acetylation: The addition of an acetyl group to the N-terminal amine neutralizes its positive charge at physiological pH.[5][6] This seemingly small change can stabilize α-helical structures, increase resistance to aminopeptidase degradation, and enhance cell membrane permeability by reducing electrostatic repulsion with lipid bilayers.[5][7][8][9]

  • O-methylation: Methylating the phenolic hydroxyl group prevents phosphorylation and removes a hydrogen bond donor, which can increase lipophilicity and influence interactions with target receptors.[10]

  • C-terminal Methyl Ester: The methyl ester at the C-terminus neutralizes the negative charge of the carboxyl group, further increasing the overall neutrality and lipophilicity of the amino acid residue.

These combined modifications create a unique building block designed to impose significant conformational restrictions and alter the physicochemical properties of a peptide.

Comparative Analysis of Conformational Constraint Strategies

The utility of N-Acetyl-O-methyl-L-tyrosine methyl ester is best understood in the context of alternative methods. Each strategy offers a different balance of rigidity, synthetic accessibility, and functional impact.

Modification StrategyMechanism of ConstraintImpact on Secondary StructureKey Advantages
N-Acetyl-O-methyl-L-tyrosine methyl ester Steric hindrance from acetyl and methyl groups; elimination of H-bond donors at N-terminus and side chain.Context-dependent; can promote local turn or helical structures.Increased enzymatic stability, enhanced membrane permeability, charge neutralization.[5][9]
N-methylation Adds steric bulk to the peptide backbone nitrogen, restricting rotation around the Cα-N bond.[11]Can favor specific turn structures and influence cis/trans isomerization of the peptide bond.[2]Enhances metabolic stability and membrane permeability.[11]
Cα-methylation Substitution of the α-hydrogen with a methyl group sterically restricts permissible backbone dihedral angles (φ and ψ).[12]Potent promoter of helical structures (both 3₁₀- and α-helices).[12]Significantly reduces conformational flexibility, enhances proteolytic stability.[12]
Cyclization (e.g., Lactam Bridge) Covalent linkage between side chains or the N- and C-termini, creating a macrocycle.[1]Can stabilize a wide range of structures, including β-turns and helices, depending on the ring size and position.Drastically reduces flexibility, often leading to high receptor affinity and stability.[1]

Visualizing the Impact and Workflow

Understanding the chemical changes and the process of analysis is crucial for researchers.

Structural Comparison

The diagram below illustrates the key chemical differences between the natural L-tyrosine and the fully modified N-Acetyl-O-methyl-L-tyrosine methyl ester.

Caption: Comparison of L-Tyrosine and its modified form.

Experimental Workflow for Conformational Analysis

A rigorous, multi-technique approach is required to validate the structural impact of incorporating a modified amino acid.

G cluster_synthesis Peptide Preparation cluster_analysis Structural Analysis synthesis Peptide Synthesis (SPPS with modified AA) purification Purification (Reversed-Phase HPLC) synthesis->purification characterization Characterization (Mass Spectrometry) purification->characterization cd_spec Circular Dichroism (CD) (Secondary Structure) characterization->cd_spec Validated Sample nmr_spec 2D NMR Spectroscopy (3D Conformation) characterization->nmr_spec Validated Sample modeling Computational Modeling (Refinement) cd_spec->modeling nmr_spec->modeling final_structure Conformational Model modeling->final_structure Final Structure

Sources

Validation of N-Acetyl-O-methyl-L-tyrosine methyl ester incorporation by Edman degradation.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of O-Methyl-L-Tyrosine Incorporation via Edman Degradation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Validating the incorporation of non-canonical amino acids (ncAAs) such as O-methyl-L-tyrosine is a critical step in verifying the fidelity of genetic code expansion or solid-phase peptide synthesis (SPPS). While Mass Spectrometry (MS) is the dominant high-throughput method, Edman degradation remains the gold standard for unambiguous N-terminal positional validation.[1]

Critical Technical Alert: The specific molecule referenced—N-Acetyl-O-methyl-L-tyrosine methyl ester —is a fully protected derivative.

  • N-Acetyl Group: Blocks the

    
    -amino group required for PITC reaction. Direct Edman degradation will fail  on this molecule or any peptide carrying this N-terminal modification without prior de-blocking.
    
  • Methyl Ester: A C-terminal modification that must often be hydrolyzed to restore the free carboxylic acid for standard peptide behavior, though it does not strictly interfere with N-terminal Edman chemistry.

This guide details the protocol to validate the O-methyl-L-tyrosine residue within a peptide chain, using the protected derivative only as a precursor to generate the necessary chromatographic standards.

Part 1: Strategic Comparison – Edman Degradation vs. Mass Spectrometry

For the validation of specific side-chain modifications like O-methylation, the choice of method depends on the specific analytical requirement: Positional Certainty (Edman) vs. Throughput & Sensitivity (MS).

FeatureEdman Degradation Tandem Mass Spectrometry (MS/MS)
Primary Mechanism Cyclic chemical cleavage (PITC) from N-terminus.Ionization and fragmentation (CID/HCD/ETD).
N-Terminal Blockage Intolerant. Requires free

-amine.[2][3] N-acetylated peptides must be chemically de-blocked or enzymatically digested.
Tolerant. Can sequence N-acetylated peptides directly.
Isomer Differentiation High. Distinguishes Leucine/Isoleucine and specific side-chain methylations based on retention time.Variable. Often requires specialized fragmentation or ion mobility to distinguish isomers.
Quantification Quantitative. Peak area of PTH-derivative correlates directly to molar amount.Semi-quantitative. Ionization efficiency varies significantly between peptides.
Best Use Case Validating the exact position of O-Me-Tyr in the first 30-50 residues; proving high-fidelity translation.High-throughput screening of mutant libraries; analyzing complex mixtures.

Part 2: Experimental Protocol

Phase 1: Generation of the PTH-Standard

You cannot inject N-Acetyl-O-methyl-L-tyrosine methyl ester directly into the sequencer to create a standard. You must chemically convert it to the PTH-O-methyl-L-tyrosine form to establish its HPLC retention time.

Reagents:

  • N-Acetyl-O-methyl-L-tyrosine methyl ester (Reference Material)

  • 6N HCl (Constant Boiling)

  • Phenylisothiocyanate (PITC)[1][2]

  • Pyridine/Triethylamine

Workflow:

  • Hydrolysis (De-protection):

    • Dissolve 1 mg of the N-Acetyl-O-methyl-L-tyrosine methyl ester in 500 µL of 6N HCl.

    • Incubate at 110°C for 12–24 hours under vacuum (sealed tube) or nitrogen atmosphere.

    • Mechanism:[4][5] This removes the N-acetyl group and hydrolyzes the methyl ester, yielding free O-methyl-L-tyrosine . The ether bond (O-Me) is generally stable to these conditions.

    • Dry the sample using a SpeedVac.[6]

  • Manual PITC Derivatization:

    • Resuspend the dried amino acid in 100 µL coupling buffer (Pyridine:Water 1:1).

    • Add 5 µL PITC.[7][8] Flush with Nitrogen.[6][9] Incubate at 50°C for 20 mins.

    • Dry under Nitrogen.[9] Treat with anhydrous TFA for 10 mins (Cyclization).

    • Dry again. Reconstitute in 25% aqueous TFA (Conversion to PTH). Incubate at 64°C for 20 mins.

  • HPLC Calibration:

    • Inject the resulting PTH-O-methyl-L-tyrosine into the HPLC system used by your sequencer.

    • Result: Record the specific retention time (

      
      ). It should elute later than PTH-Tyrosine due to increased hydrophobicity.
      
Phase 2: Sample Preparation (The "Unknown")

If your target peptide was synthesized using the N-acetylated precursor as the initiator, the N-terminus is blocked.

  • Scenario A: Internal Incorporation (Free N-term)

    • If O-Me-Tyr is internal and the N-terminus is free (e.g., Fmoc synthesis or deformylated start), proceed directly to sequencing.

  • Scenario B: N-Terminal Blockage (N-Acetyl)

    • Enzymatic Digestion: Digest the protein with Trypsin or Endoproteinase Glu-C.

    • Purification: Isolate the peptide fragment containing the expected O-Me-Tyr modification via RP-HPLC.

    • Sequencing: Subject the purified fragment to Edman degradation.

Phase 3: Automated Edman Sequencing
  • Load the peptide sample (approx. 10–100 pmol) onto the PVDF membrane or glass fiber filter.

  • Run standard protein sequencing cycles.

  • Critical Observation: Monitor the chromatogram at the cycle corresponding to the expected mutation site.

    • Wild Type Control: Expect a peak at the PTH-Tyrosine position.

    • Experimental: Look for the disappearance of PTH-Tyr and the appearance of a new peak matching the PTH-O-methyl-L-tyrosine standard generated in Phase 1.

Part 3: Visualization of the Workflow

The following diagram illustrates the parallel workflows required to validate the standard against the experimental sample.

EdmanValidation cluster_Standard Reference Standard Preparation cluster_Sample Experimental Sample Processing Std_Start Start: N-Acetyl-O-Me-Tyr-OMe (Protected Precursor) Hydrolysis Acid Hydrolysis (6N HCl, 110°C) Std_Start->Hydrolysis Remove N-Ac & OMe FreeAA Free O-Methyl-L-Tyrosine Hydrolysis->FreeAA Deriv Manual PITC Derivatization (Coupling + Cleavage + Conversion) FreeAA->Deriv PTH_Std PTH-O-Methyl-Tyr (Standard) Deriv->PTH_Std Comparison Compare Retention Times (Rt) PTH_Std->Comparison Reference Rt Sample_Start Start: Peptide/Protein Sample Check_N Check N-Terminus Sample_Start->Check_N Digest Protease Digestion (Trypsin/Glu-C) Check_N->Digest Blocked (N-Ac) Sequencer Automated Edman Sequencer Check_N->Sequencer Free Amine Purify Isolate Fragment Digest->Purify Purify->Sequencer Data Cycle X Chromatogram Sequencer->Data Data->Comparison Unknown Peak

Caption: Workflow for validating O-methyl-L-tyrosine incorporation. The protected standard requires hydrolysis before it can serve as an HPLC reference for the Edman sequencer.

Part 4: Data Interpretation & Troubleshooting

Expected Results
  • Retention Time Shift: The methylation of the phenolic hydroxyl group increases the hydrophobicity of the Tyrosine residue. Expect the PTH-O-methyl-Tyr to elute after PTH-Tyrosine and likely near PTH-Valine or PTH-Methionine depending on the specific C18 gradient used.

  • Stability: The aryl-methyl ether bond is chemically stable under the acidic conditions of Edman degradation (TFA cleavage). You should observe a robust peak, not degradation products.

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
No Sequence Data (Cycle 1) N-terminal Acetylation.The sample is N-blocked. Perform enzymatic digestion (Trypsin) and sequence the internal fragment.
Standard Peak Missing Incomplete hydrolysis of N-Acetyl group.Increase hydrolysis time (24h) or temperature (110°C) for the standard preparation.
"Lag" in Sequence Incomplete cleavage at modified residue.O-methylation may slightly sterically hinder PITC coupling. Increase coupling time or reaction temperature for that specific cycle.

References

  • AltaBioscience. (2025). Edman Degradation vs Mass Spectrometry: Choosing the right technique for protein sequencing. Retrieved from

  • MtoZ Biolabs. (2025). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. Retrieved from

  • Creative Proteomics. (2018). Protein Sequencing of Edman Degradation: Principles and Applications. Retrieved from

  • National Institutes of Health (PMC). (2013). New method of peptide cleavage based on Edman degradation.[1] Retrieved from

  • BenchChem. (2025).[9][10] HPLC Analysis of O-Methyl-D-tyrosine: Protocols and Standards. Retrieved from

Sources

Engineering Peptide Therapeutics: An In Vitro and In Vivo Comparative Guide to Tyrosine O-Methylation

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics continue to bridge the gap between small molecules and large biologics, overcoming their inherent pharmacokinetic liabilities remains a primary challenge for drug development professionals. Native peptides are highly susceptible to proteolytic cleavage and often suffer from rapid renal clearance. Furthermore, tuning a peptide’s pharmacodynamics—specifically converting an endogenous agonist into a therapeutic antagonist—requires surgical precision in structural design.

One of the most effective non-natural amino acid modifications utilized in structure-activity relationship (SAR) campaigns is the O-methylation of tyrosine to form


 (O-methyltyrosine). This guide provides an objective, data-driven comparison of peptides containing native tyrosine versus their O-methylated counterparts, detailing the mechanistic causality behind their divergent in vitro and in vivo profiles.

Mechanistic Rationale: The Impact of the Methoxy Group

The substitution of a hydroxyl group (-OH) with a methoxy group (-OCH₃) on the phenolic ring of tyrosine introduces two critical biophysical changes:

  • Steric Occlusion & Protease Resistance: Endopeptidases such as chymotrypsin specifically recognize and cleave adjacent to aromatic residues. The added steric bulk of the methyl group disrupts the fit within the protease's S1 binding pocket, significantly extending the peptide's half-life in serum and gastrointestinal fluids[1].

  • Receptor Modulation (Agonist-to-Antagonist Conversion): In many G protein-coupled receptor (GPCR) ligands, the tyrosine hydroxyl acts as a crucial hydrogen-bond donor required to stabilize the receptor's active conformation. Masking this hydroxyl group with a methyl moiety often retains the hydrophobic binding affinity but prevents receptor activation. This effectively transforms potent agonists into competitive antagonists, a strategy famously utilized in the development of oxytocin and vasopressin receptor antagonists[2].

Mechanism T1 Native Tyrosine (Tyr) E1 Exposed Hydroxyl (-OH) T1->E1 T2 O-Methyltyrosine (Tyr(Me)) E2 Methoxy Group (-OCH3) T2->E2 R1 H-Bond Donor (Agonist Conformation) E1->R1 S1 Protease Susceptible E1->S1 R2 Steric Bulk (Receptor Antagonism) E2->R2 S2 Protease Resistant E2->S2

Mechanistic impact of Tyrosine O-methylation on pharmacology and stability.

Quantitative Comparison: In Vitro and In Vivo Data

To illustrate the profound impact of this single-atom modification, we examine the classic developmental pathway of oxytocin antagonists. Native oxytocin is a potent uterine contractor. By introducing


 at position 2 (alongside a deaminopenicillamine modification at position 1), researchers generated 

, one of the most potent in vivo antagonists of oxytocin[2].

Similarly, in the context of opioid peptides like dermorphin, replacing the N-terminal tyrosine with O-methyl-D-tyrosine drastically alters receptor binding affinity and in vivo analgesic activity[3].

Table 1: Comparative Pharmacology of Native vs. O-Methylated Peptides
Peptide / LigandTyrosine StatusIn Vitro Activity (Receptor)In Vivo PharmacodynamicsIn Vivo Half-Life (t½)
Native Oxytocin Unmodified (

)
Agonist (EC₅₀ ~ 1-2 nM)Uterine Contraction (Agonist)~2-3 minutes (Rapid clearance)
dPTyr(Me)OT O-Methylated (

)
Antagonist (pA₂ = 7.76)Uterine Relaxation (Antagonist pA₂ = 6.86)Extended (Resistant to cleavage)
Native Dermorphin Unmodified (

)
μ-Opioid Agonist (High Potency)Potent AnalgesiaModerate
[Tyr(Me)¹]Dermorphin O-Methylated (

)
Reduced/Altered AffinityDiminished AnalgesiaExtended

Data synthesized from foundational pharmacological evaluations of oxytocin antagonists[2] and dermorphin analogues[3].

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust peptide drug discovery requires assays that inherently validate their own operational integrity. Below are the optimized, step-by-step methodologies for comparing these peptides.

Protocol A: Self-Validating In Vitro Serum Stability Assay

Objective: Quantify the proteolytic resistance conferred by O-methylation.

  • Rationale & Causality: We utilize human or murine serum rather than plasma. Plasma contains fibrinogen and clotting factors that can polymerize during incubation, trapping the peptide and leading to false-positive degradation rates (apparent loss of compound).

  • Step 1: Matrix Preparation. Thaw human serum on ice. Spike in a highly labile control peptide (e.g., native Bradykinin) and a highly stable control (e.g., a cyclic cyclotide[1]). Causality: The labile peptide validates that the serum proteases are active, while the stable peptide validates that no non-specific binding or precipitation is occurring in the matrix.

  • Step 2: Incubation. Incubate the native and

    
     peptides at a final concentration of 5 µM in serum at 37°C.
    
  • Step 3: Serial Sampling & Quenching. At time points (0, 15, 30, 60, 120, 240 mins), extract 50 µL aliquots and immediately quench into 150 µL of 20% Trichloroacetic acid (TCA) containing a Stable Isotope-Labeled (SIL) internal standard. Causality: TCA is preferred over simple acetonitrile because it aggressively denatures robust proteases that might otherwise refold and degrade the peptide while sitting in the autosampler queue.

  • Step 4: LC-MS/MS Analysis. Centrifuge at 14,000 x g for 15 mins. Analyze the supernatant via LC-MS/MS, normalizing the analyte peak area to the SIL internal standard to account for any ionization suppression (matrix effects).

Protocol B: In Vivo Pharmacokinetic (PK) Profiling in Mice

Objective: Determine the true systemic clearance and half-life.

  • Rationale & Causality: To accurately compare clearance rates without the confounding variable of subcutaneous absorption, intravenous (IV) administration is mandatory.

  • Step 1: Dosing. Administer the native or

    
     peptide via tail vein injection at 1 mg/kg.
    
  • Step 2: Blood Collection. Collect blood via submandibular bleed at predetermined intervals into K₂EDTA tubes pre-spiked with a protease inhibitor cocktail (e.g., AEBSF, Aprotinin). Causality: EDTA chelates zinc and calcium, instantly neutralizing metalloproteases that rapidly degrade peptides ex vivo, ensuring the measured concentration reflects true in vivo circulation.

  • Step 3: Extraction. Spike the whole blood with the SIL internal standard before plasma separation. Causality: Spiking before centrifugation accounts for any peptide that may partition into the erythrocyte fraction or adhere to the tube walls, ensuring absolute quantification.

  • Step 4: Pharmacokinetic Modeling. Calculate the Area Under the Curve (AUC), clearance (Cl), and terminal half-life (t½) using non-compartmental analysis. The

    
     modification typically exhibits a significantly reduced clearance rate due to evasion of hepatic and renal endopeptidases[4].
    

Workflow A Peptide Synthesis (Native vs. Tyr(Me)) B In Vitro Profiling A->B C Receptor Assays (Kd, cAMP, Ca2+) B->C D Proteolytic Stability (Serum, SGF/SIF) B->D E In Vivo Profiling C->E D->E F Pharmacokinetics (Clearance, t1/2) E->F G Pharmacodynamics (Efficacy Models) E->G H Lead Candidate F->H G->H

Workflow for comparative evaluation of O-methylated vs. native peptides.

Conclusion

The strategic incorporation of O-methyltyrosine is a masterclass in rational drug design. By understanding the causality of molecular interactions—specifically how masking a single hydroxyl group eliminates a hydrogen bond while increasing steric bulk—researchers can precisely tune a peptide's physiological behavior. As demonstrated by the evolution of oxytocin antagonists[2][4], this modification not only protects the peptide backbone from enzymatic degradation but also flips the pharmacological switch from agonism to potent antagonism, paving the way for highly selective therapeutic interventions.

References

1.1 2.3 3.2 4.4

Sources

Evaluating N-Acetyl-O-methyl-L-tyrosine methyl ester: A Probe for Hydrophobic Specificity and Receptor Binding

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: N-Acetyl-O-methyl-L-tyrosine methyl ester

Executive Summary

N-Acetyl-O-methyl-L-tyrosine methyl ester (Ac-Tyr(Me)-OMe) is a fully protected, lipophilic derivative of L-tyrosine. Unlike its parent compound, it lacks zwitterionic character and hydrogen-bond donating capabilities (phenol -OH, amine -NH₂, carboxyl -COOH are all masked).

This guide evaluates its utility as a mechanistic probe in receptor binding and enzymatic assays. It serves as a critical reference standard to decouple hydrophobic contributions from hydrogen-bonding interactions within the S1 specificity pockets of serine proteases (e.g., Chymotrypsin) and the orthosteric sites of amino acid transporters.

Mechanistic Profile & Causality
1.1 The "Null-Polar" Hypothesis

In Structure-Activity Relationship (SAR) studies, Ac-Tyr(Me)-OMe represents the "Null-Polar" state. By masking all polar handles, this molecule isolates the contribution of the aromatic benzyl side chain and the peptide backbone alignment to binding affinity.

  • Receptor/Enzyme Context: Serine Proteases (Chymotrypsin-like).

  • Mechanism: The molecule binds to the active site (S1 pocket) driven by hydrophobic collapse. However, the O-methylation of the phenolic hydroxyl group introduces steric bulk and removes a potential hydrogen bond donor.

  • Outcome: Historical kinetic data indicates that while binding (

    
    ) remains measurable, the catalytic turnover (
    
    
    
    ) or reactivity is often compromised due to "less favorable orientation" in the active site relative to the transition state geometry.
1.2 Comparative Functional Analysis
FeatureL-Tyrosine (Parent)Ac-Tyr-OMe (Standard Substrate)Ac-Tyr(Me)-OMe (Test Subject)
Primary Interaction Ionic (Zwitterion) + H-BondingH-Bonding + HydrophobicHydrophobic Dominant
LAT1 Transporter High Affinity SubstrateLow/No AffinityNegative Control (Non-substrate)
Chymotrypsin Poor Substrate (Free amine/COOH)Excellent Substrate Slow Substrate / Competitive Inhibitor
Solubility Aqueous Soluble (pH dependent)ModerateLipophilic / Organic Soluble
Membrane Permeability Carrier-Mediated OnlyPassive Diffusion (Low)High Passive Diffusion
Experimental Protocols (Self-Validating Systems)
Protocol A: Chymotrypsin Specificity Assay (Kinetic Evaluation)

Objective: Determine if the O-methyl group disrupts the "oxy-anion hole" stabilization or merely acts as steric hindrance in the S1 pocket.

Reagents:

  • Enzyme:

    
    -Chymotrypsin (bovine pancreatic), solubilized in 1 mM HCl.
    
  • Buffer: Tris-CaCl₂ buffer (80 mM Tris, 100 mM CaCl₂, pH 7.8).

  • Substrate Stock: Ac-Tyr(Me)-OMe dissolved in Methanol (ensure final MeOH < 5% in assay).

Workflow:

  • Baseline: Establish the

    
     for the standard substrate Ac-Tyr-OMe  (N-Acetyl-L-Tyrosine Methyl Ester) at 25°C. Monitor absorbance at 237 nm (ester bond cleavage).
    
  • Challenge: Introduce Ac-Tyr(Me)-OMe at varying concentrations (0.1 mM to 10 mM).

  • Detection: Since O-methylation alters UV absorbance, use HPLC endpoint analysis if direct UV monitoring is noisy.

    • Mobile Phase: Acetonitrile:Water (0.1% TFA).

    • Column: C18 Reverse Phase.

  • Validation: If hydrolysis is

    
     of the standard rate, treat the molecule as a Competitive Inhibitor . Plot Dixon plots (1/v vs [I]) to determine 
    
    
    
    .
Protocol B: Competitive Binding vs. Transport (LAT1/SLC7A5)

Objective: Confirm the necessity of the free carboxyl/amino group for transporter recognition.

  • Cell Line: HEK293 cells overexpressing LAT1.

  • Tracer: [³H]-L-Leucine or [³H]-L-Tyrosine.

  • Competition: Incubate cells with radioligand + 100-fold excess of Ac-Tyr(Me)-OMe .

  • Result Interpretation:

    • No displacement of Tracer: Confirms Ac-Tyr(Me)-OMe does not bind the transporter (Negative Control).

    • Displacement: Suggests non-specific lipophilic partitioning or unexpected binding mode.

Pathway Visualization

The following diagram illustrates the kinetic bifurcation where Ac-Tyr(Me)-OMe acts as a "stalled" substrate compared to the standard Ac-Tyr-OMe.

Chymotrypsin_Kinetics Enzyme Free Enzyme (Chymotrypsin) Complex_Std Michaelis Complex (ES) Enzyme->Complex_Std + Ac-Tyr-OMe (Fast Binding) Complex_Test Distorted Complex (ES') Enzyme->Complex_Test + Ac-Tyr(Me)-OMe (Hydrophobic Driven) Substrate_Std Standard Substrate (Ac-Tyr-OMe) Substrate_Test Test Ligand (Ac-Tyr(Me)-OMe) Product Hydrolysis Product (Acid + MeOH) Complex_Std->Product k_cat (Fast) Optimal Orientation Complex_Test->Enzyme k_off (Competitive Inhibition) Complex_Test->Product k_cat (Slow/Null) Steric Hindrance No H-Bond Donor

Figure 1: Kinetic discrimination model. The test ligand binds (forming ES') but suffers from slow turnover due to the loss of the phenolic H-bond, effectively acting as a competitive inhibitor in short timescales.

Critical Analysis & Troubleshooting

Common Experimental Pitfalls:

  • Solubility Artifacts: Ac-Tyr(Me)-OMe is significantly less soluble in water than L-Tyrosine. Researchers often mistake precipitation for binding saturation.

    • Solution: Always use a co-solvent (DMSO or Methanol) and run a "No-Enzyme" turbidity control.

  • Spontaneous Hydrolysis: Methyl esters are susceptible to spontaneous hydrolysis at pH > 8.5.

    • Solution: Maintain buffers at pH 7.4–7.8 and use fresh stock solutions.

Data Interpretation:

  • High

    
    , Low 
    
    
    
    :
    Indicates the O-methyl group clashes with the S1 pocket wall or disrupts the catalytic triad alignment.
  • Low

    
     (as inhibitor):  Suggests the hydrophobic nature of the O-methyl group creates strong Van der Waals contacts, compensating for the lost H-bond.
    
References
  • Peterson, R. C., et al. (1967). The

    
    -Chymotrypsin-catalyzed Hydrolysis of 
    
    
    
    -N and O-Alkyl Derivatives of
    
    
    -N-Acetyl-L-tyrosine Methyl Ester. Journal of the American Chemical Society .[1]
    • Key Finding: Establishes that O-methylation reduces reactivity not by preventing binding, but by inducing an unfavorable orientation in the active site.[2]

  • Kaplan, H., & Laidler, K. J. (1967).[3] Kinetics of

    
    -chymotrypsin action.[2][3][4][5] III. Mechanisms of inhibition. Canadian Journal of Chemistry .[3][4] 
    
    • Key Finding: Discusses the competitive inhibition mechanisms of tyrosine derivatives and the role of the acyl-enzyme intermedi
  • CymitQuimica. (n.d.). Product Data: N-acetyl-O-methyl-L-tyrosine methyl ester (CAS 17355-24-7).

    • Key Finding: Verification of chemical structure and commercial availability for pharmacological research.

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of N-Acetyl-O-methyl-L-tyrosine methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Hazard Assessment

Rationalizing the Protocol: To dispose of N-Acetyl-O-methyl-L-tyrosine methyl ester (CAS 17355-24-7) safely, one must understand its functional reactivity. This compound is a fully protected amino acid derivative used primarily in peptide synthesis. Structurally, it contains an amide (N-acetyl), an ether (O-methyl), and an ester (methyl ester).

  • Physical State: White crystalline powder.

  • Reactivity: The methyl ester moiety is susceptible to hydrolysis under strongly basic or acidic conditions. While stable at neutral pH, mixing this waste with strong alkaline waste streams (e.g., Sodium Hydroxide solutions) can generate heat and methanol byproducts.

  • Toxicological Basis: While not classified as P-listed (acutely toxic) under RCRA, tyrosine derivatives with ester modifications can exhibit altered bioavailability. Standard Safety Data Sheets (SDS) for similar analogs (N-Acetyl-L-Tyrosine) classify them as causing Serious Eye Damage (Category 1) and Skin Irritation [1, 2]. Therefore, disposal protocols must prioritize preventing dust generation and mucosal contact.

Hazard Summary Table
ParameterClassificationOperational Implication
RCRA Status Non-Acute Hazardous WasteNot P-listed; dispose via standard chemical waste streams.
Primary Hazard Irritant / Eye Damage (H318)Do not dispose of via sanitary sewer.
Combustibility Organic SolidSuitable for high-BTU incineration.
Incompatibility Strong Oxidizers, Strong BasesSegregate from Nitric Acid and concentrated Hydroxide waste.

Waste Stream Segregation Logic

The Core Directive: Proper segregation is the single most critical step in laboratory waste management. Mixing incompatible streams is the leading cause of waste-container over-pressurization.

Decision Matrix (DOT Visualization)

The following diagram illustrates the decision logic for routing this specific chemical based on its physical state at the time of disposal.

DisposalWorkflow Start Waste Generation: N-Acetyl-O-methyl-L-tyrosine methyl ester StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Powder/Scrapings Liquid Dissolved in Solution StateCheck->Liquid Reaction Mixture Empty Empty Container (<3% Residue) StateCheck->Empty Spent Bottle SolidCont Container Selection: Wide-mouth HDPE Jar Solid->SolidCont SolidLabel Label: "Non-Halogenated Organic Solid" SolidCont->SolidLabel SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (Methanol, DMSO, DMF) SolventCheck->NonHalo No Halogens HaloStream Stream: Halogenated Organic Waste Halo->HaloStream NonHaloStream Stream: Non-Halogenated Organic Waste NonHalo->NonHaloStream Rinse Triple Rinse with Solvent Empty->Rinse Deface Deface Label & Discard as Trash Rinse->Deface

Figure 1: Decision tree for segregating N-Acetyl-O-methyl-L-tyrosine methyl ester waste based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Context: Disposal of expired shelf stock, weighing boat residues, or spill cleanup materials.

  • PPE Requirement: Wear nitrile gloves, lab coat, and safety goggles. If handling large quantities (>100g) of fine powder, use a NIOSH N95 respirator or work inside a fume hood to prevent inhalation of irritant dust [3].

  • Container Selection: Use a clear, wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid directly into the waste container.

    • Critical Check: Do not mix with "Oxidizing Solids" (e.g., permanganates, nitrates).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Write out the full name: "N-Acetyl-O-methyl-L-tyrosine methyl ester."

    • Hazard Checkbox: Check "Irritant" and "Toxic."

  • Storage: Cap tightly. Store in the "Organic Solids" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Context: Disposal of HPLC effluents or reaction byproducts where the compound is dissolved.

  • Solvent Identification: Determine the primary solvent.

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated waste stream.

    • If dissolved in Methanol, DMSO, DMF, or Ethyl Acetate : Use the Non-Halogenated waste stream.

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Why? As noted in Section 1, extreme pH can hydrolyze the ester, potentially causing exothermic reactions or pressure buildup in the drum. Neutralize if necessary before adding to the solvent carboy [4].

  • Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the carboy to allow for thermal expansion.

  • Labeling: List the solvent as the primary constituent (e.g., "95% Methanol") and the solute as a trace contaminant ("5% Tyrosine derivative").

Protocol C: Empty Container Management (RCRA Compliance)

Context: Disposal of the original vendor bottle (e.g., from Sigma-Aldrich or Chem-Impex).

  • Definition of "Empty": According to 40 CFR 261.7 (RCRA Empty Rule), a container is empty if:

    • All wastes have been removed using common practices (pouring/scraping).

    • No more than 2.5 cm (1 inch) of residue remains on the bottom [5].

  • Triple Rinse Procedure:

    • Add a small volume of compatible solvent (methanol or acetone) to the bottle.

    • Cap and shake vigorously.

    • Pour the rinsate into the Liquid Organic Waste container (Protocol B).

    • Repeat this process three times .

  • Final Step: Deface the label using a permanent marker to obscure the chemical name. Discard the bottle in standard laboratory trash or glass recycling (if permitted by local EHS policy).

Emergency Procedures: Spills

In the event of a powder spill outside a containment device:

  • Isolate: Mark the area.

  • Protect: Don PPE (Gloves, Goggles, N95 mask).

  • Contain: Do not dry sweep (creates dust). Cover the spill with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical cleanup.

  • Clean: Wipe the area with soap and water.[1][2][3]

  • Dispose: Place all cleanup materials (towels, gloves) into a plastic bag, seal it, and place it inside the Solid Hazardous Waste container.

References

  • Dartmouth College EHS. (n.d.). Hazardous Waste Disposal Guide: Acids and Bases. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (n.d.). RCRA Empty Container Rule (40 CFR 261.7). Retrieved from [Link]

Sources

Personal protective equipment for handling N-Acetyl-O-methyl-L-tyrosine methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: N-Acetyl-O-methyl-L-tyrosine methyl ester

Executive Summary & Risk Context

Handling N-Acetyl-O-methyl-L-tyrosine methyl ester requires a nuanced approach that goes beyond standard "lab coat and gloves" advice. As a fully protected tyrosine derivative (N-acetylated, O-methylated, and methyl-esterified), this compound is a critical intermediate in peptidomimetic drug design.[1]

The "Senior Scientist" Insight: While often classified generically as an "irritant" (H315/H319), the specific danger lies in its hydrolysis potential and physical handling properties .[1]

  • Ocular Risk: Methyl esters can hydrolyze on contact with the moist mucosa of the eye, potentially releasing methanol and acid locally.[1] We treat this as a Category 1 Eye Damaging agent (H318) out of an abundance of caution.[1]

  • Static Charge: Like many amino acid esters, this white powder is prone to static buildup, increasing the risk of aerosolization during weighing.[1]

  • Solvent Carrier Risk: You rarely handle this pure for long; it is almost always dissolved in DCM (Dichloromethane), DMF, or Methanol.[1] Your PPE must primarily protect against the solvent which acts as a vehicle for the compound to enter the bloodstream.[1]

Hazard Identification & Precautionary Read-Across

In the absence of a compound-specific REACH dossier for this specific derivative, we utilize a "Read-Across" safety protocol based on the parent scaffold (N-Acetyl-L-Tyrosine) and functional group reactivity.[1]

Hazard ClassGHS CodeOperational Implication
Eye Damage/Irritation H318 / H319 CRITICAL. High risk of corneal damage upon contact with dust.[1]
Skin Irritation H315 Causes skin irritation; potential for sensitization over repeated exposure.[1]
STOT - Single Exp. H335 Respiratory tract irritation if dust is inhaled.[1]

PPE Matrix: The Defense System

Do not rely on generic lab supplies. Select PPE based on the specific phase of your experiment.[1]

A. Hand Protection (Glove Selection)

Standard nitrile exam gloves (0.08mm) are insufficient for solution-phase handling.[1]

PhaseRecommended MaterialThicknessRationale
Solid Handling (Weighing)Nitrile ≥ 0.11 mm (4 mil)Sufficient for dry powder.[1] Provides dexterity for spatula work.[1]
Solution Phase (DCM/DMF)Laminate / Viton (or Double Gloving)N/ADCM penetrates Nitrile in <2 mins. If using Nitrile, employ the "Double-Glove & Discard" method: Wear two pairs; immediately strip the outer pair upon any splash.[1]
B. Ocular & Respiratory Protection
  • Primary: Chemical Splash Goggles (Indirect Vented).[1] Safety glasses are unacceptable for fine powders that behave like static aerosols.[1]

  • Respiratory:

    • In Fume Hood: No respirator required if sash is at proper height.[1]

    • Outside Hood (Balance): N95 or P100 Particulate Respirator .

Operational Protocol: Step-by-Step

Phase 1: Pre-Handling & Weighing

Goal: Control static-driven aerosolization.[1]

  • Engineering Control: Operate inside a certified chemical fume hood. If the balance is external, use a powder containment hood .[1]

  • Static Mitigation: Use an anti-static gun or ionizing bar on the weigh boat and spatula before touching the powder.[1] This prevents the "poof" effect where powder repels off the spatula.[1]

  • Taring: Place the receiving vessel (flask) in a secondary container (cork ring or beaker) to prevent tipping.

Phase 2: Solubilization & Synthesis

Goal: Prevent transdermal absorption via solvent vehicle.[1]

  • Solvent Choice: When dissolving in DCM or Methanol, assume the solution is now a transdermal permeator .[1]

  • Addition: Add solvent slowly down the side of the vessel to avoid displacing air that carries powder particles.[1]

  • Spill Response: If solution spills on gloves, do not wipe .[1] Remove gloves immediately, wash hands, and re-glove.[1]

Phase 3: Decontamination & Disposal

Goal: Prevent cross-contamination.[1]

  • Solid Waste: Dispose of weigh boats and contaminated paper towels in Solid Hazardous Waste (combustible).[1]

  • Liquid Waste: Segregate into Halogenated (if DCM used) or Non-Halogenated organic waste streams.[1]

  • Surface Decon: Wipe balance and hood surface with a 10% soap/water solution, followed by 70% Ethanol.[1] Note: Ethanol alone may just spread the hydrophobic ester; soap lifts it first.

Visualization: Safe Handling Lifecycle

The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafeHandling Start Start: N-Acetyl-O-methyl-L-tyrosine methyl ester RiskAssess Risk Assessment: Check Solvent Compatibility Start->RiskAssess PPE_Check PPE Selection: Solid vs. Solution? RiskAssess->PPE_Check Solid_Path Solid Handling (Weighing) PPE_Check->Solid_Path Powder Liquid_Path Solution Handling (Synthesis) PPE_Check->Liquid_Path Dissolved Static_Control Apply Anti-Static Use Powder Hood Solid_Path->Static_Control Glove_Select CRITICAL: Double Glove or Laminate for DCM Liquid_Path->Glove_Select Execution Execute Experiment Static_Control->Execution Glove_Select->Execution Spill_Check Spill Occurred? Execution->Spill_Check Decon Immediate Decon: Remove Gloves -> Wash -> Replace Spill_Check->Decon Yes Disposal Disposal: Segregate Halogenated vs Non-Halogenated Spill_Check->Disposal No Decon->Disposal

Caption: Operational workflow distinguishing between solid-state dust hazards and solution-phase permeation risks.

Emergency Procedures

ScenarioImmediate ActionMedical Follow-up
Eye Contact Flush for 15 minutes immediately. Hold eyelids open. Time is tissue.[1]Seek ophthalmologist immediately (Risk of corneal erosion).[1]
Skin Contact Wash with soap and water.[1][2][3][4][5][6] Do not use alcohol (increases absorption).[1]Monitor for redness/dermatitis.[1]
Inhalation Move to fresh air.[1][2][3][4][5][7]If wheezing occurs, seek medical attention.

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 92966, N-Acetyl-L-tyrosine (Parent Analog Safety Profile).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistance Guide for Nitrile Gloves.[1][8] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2023).[1] Guidance on the Application of the CLP Criteria: Eye Irritation/Damage.[1] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.